N-(4-Iodophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULLDWIXYYVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060752 | |
| Record name | Acetamide, N-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-50-4 | |
| Record name | N-(4-Iodophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodoacetanilide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-iodophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatile Role of N-(4-Iodophenyl)acetamide in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties and Structure of N-(4-Iodophenyl)acetamide
This compound, also commonly known as 4-iodoacetanilide, is a halogenated aromatic amide that serves as a pivotal building block in various domains of chemical science. While structurally unassuming, its unique combination of an acetamide group and a para-positioned iodine atom imparts a versatile reactivity profile. This makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science.[1] For researchers and drug development professionals, a thorough understanding of its properties is not merely academic; it is the foundation for its strategic application in constructing novel molecular architectures with targeted functions. This guide provides a comprehensive technical overview of this compound, from its fundamental structure and spectroscopic signature to its synthesis, reactivity, and safe handling.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Iodoacetanilide, p-Iodoacetanilide[2][3][4] |
| CAS Number | 622-50-4[2][4] |
| Molecular Formula | C₈H₈INO[2][4] |
| Molecular Weight | 261.06 g/mol [2][3] |
| InChI Key | SIULLDWIXYYVCU-UHFFFAOYSA-N[2][4] |
| SMILES | CC(=O)NC1=CC=C(C=C1)I[2] |
Molecular and Crystal Structure: A Solid-State Perspective
The molecular architecture of this compound consists of an acetanilide core where an iodine atom is substituted at the para-position (position 4) of the phenyl ring. The presence of the amide linkage (-NH-C=O) introduces the capacity for hydrogen bonding, while the carbon-iodine bond is a key site for synthetic transformations.
Caption: 2D structure of this compound.
Crystallographic studies provide deeper insight into the solid-state conformation and intermolecular interactions. X-ray diffraction data reveals that this compound crystallizes in the monoclinic space group P 1 21/c 1.[2] The unit cell parameters are a = 9.5782 Å, b = 10.3047 Å, c = 9.4258 Å, with β = 109.285°.[2] This structural arrangement is heavily influenced by intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, forming chains or sheets that contribute to its high melting point and thermal stability.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source |
| Appearance | Bluish-grey to purple powder | [5] |
| Melting Point | 184 °C | [5] |
| Boiling Point | 310.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ | [5] |
| Water Solubility | 182.7 mg/L at 25 °C (Low) | [5] |
| Octanol/Water Partition Coeff. (XLogP3) | 2.7 | [3][5] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2][5] |
The molecule's low water solubility and moderate LogP value indicate its lipophilic character, a common feature for drug candidates designed to cross cellular membranes. The high melting point is a direct consequence of its planar structure, high molecular weight, and the strong intermolecular hydrogen bonding in its crystal lattice.
Spectroscopic Characterization: A Multi-faceted Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The ¹H NMR spectrum provides a map of the proton environments in the molecule. For a para-substituted ring, a characteristic pattern emerges.
-
Amide Proton (N-H): A broad singlet typically appearing downfield (δ ~8.0-10.0 ppm), with its chemical shift and broadness being highly dependent on solvent and concentration.
-
Aromatic Protons (C₆H₄): Two distinct signals, each integrating to 2H, appearing as doublets. This A₂B₂ pattern is characteristic of 1,4-disubstitution. The protons ortho to the electron-donating -NHCOCH₃ group will be more shielded (upfield) than the protons ortho to the iodine atom. A typical pattern would be two doublets around δ 7.3-7.7 ppm.[6]
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3H, typically found upfield around δ 2.1 ppm.[6]
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 168-170 ppm.
-
Aromatic Carbons: Four signals are expected due to molecular symmetry: one for the carbon bearing the iodine (C-I), one for the carbon bearing the amide group (C-N), and two for the remaining four CH carbons.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 24 ppm.
3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1670 cm⁻¹.[7]
-
N-H Bend / C-N Stretch (Amide II): A significant band around 1530-1580 cm⁻¹.[7]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.
-
C-I Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.
4. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z 261, corresponding to the molecular weight of the compound.[8]
-
Key Fragments: A characteristic fragment is often observed at m/z 219, resulting from the loss of the ketene molecule (CH₂=C=O) via McLafferty rearrangement or related processes.[8] Another significant peak appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[8]
Synthesis and Reactivity: A Chemist's Toolkit
Experimental Protocol: Synthesis of this compound
The most direct and reliable synthesis involves the N-acetylation of 4-iodoaniline. The acetamido group is introduced to protect the amine and to act as a moderate ortho-, para-director in any subsequent electrophilic aromatic substitution, although its primary utility lies in the reactivity of the C-I bond.
Objective: To synthesize this compound from 4-iodoaniline and acetic anhydride.
Materials:
-
4-Iodoaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Distilled Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-iodoaniline in a minimal amount of glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride to the stirred solution. The reaction is mildly exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 30-45 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold distilled water while stirring vigorously. The product will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Causality Behind Choices:
-
Acetic Anhydride: A highly effective and readily available acetylating agent. Its byproduct, acetic acid, is easily removed.
-
Glacial Acetic Acid (Solvent): Ensures both reactants are soluble and provides a slightly acidic medium.
-
Recrystallization: A crucial step to remove impurities, yielding a product of high purity suitable for further use. The choice of ethanol/water allows for good solubility at high temperatures and poor solubility at low temperatures, which is ideal for crystallization.
Caption: Workflow for the synthesis of this compound.
Core Reactivity The synthetic utility of this compound stems from the reactivity of the iodine substituent. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds. These include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles. This higher reactivity makes this compound a preferred building block over its bromo or chloro analogs.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules.[1]
-
Scaffold for Inhibitor Synthesis: The iodophenyl group can be a core component of enzyme inhibitors (e.g., kinase inhibitors, PARP inhibitors) where the iodine is replaced via cross-coupling to introduce other functionalities that bind to the target protein.
-
Precursor for Radiopharmaceuticals: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for diagnostic imaging (SPECT, PET) or targeted radiotherapy.
-
Materials Science: The molecule can be used in the synthesis of polymers and organic materials with specific electronic or optical properties, leveraging the heavy atom effect of iodine.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
GHS Hazard Information:
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the compound.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[9][10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Conclusion
This compound is a cornerstone reagent whose value is defined by its structural features and predictable reactivity. The para-oriented iodo group serves as a versatile chemical handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. A solid grasp of its physicochemical properties, spectroscopic fingerprints, and safe handling procedures empowers researchers to effectively and safely leverage this compound as a strategic tool in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 622-50-4). Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of N-(4-Iodophenyl)acetamide from 4-Iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-Iodophenyl)acetamide, a key intermediate in various fields of chemical and pharmaceutical research. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability. It serves as a self-validating system for researchers aiming to replicate or adapt this synthesis, grounded in authoritative references and safety protocols.
Introduction: Significance of this compound
This compound, also known as 4'-iodoacetanilide, is a valuable organic compound characterized by an acetamide group and an iodine atom attached to a phenyl ring.[1][2] Its molecular structure makes it a versatile intermediate in organic synthesis. The iodine atom, in particular, serves as a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecules.[3] This reactivity is leveraged in medicinal chemistry for the development of novel therapeutic agents, where the compound and its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.[3] Furthermore, its applications extend to material science, where it can be used in the development of new materials with specific electronic or optical properties.[3]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 4-iodoaniline is a classic example of N-acetylation, a fundamental reaction in organic chemistry. This reaction involves the substitution of a hydrogen atom on the amine group of 4-iodoaniline with an acetyl group (CH₃CO-).
Reaction: 4-Iodoaniline + Acetic Anhydride → this compound + Acetic Acid
The most common and efficient method for this transformation utilizes acetic anhydride as the acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-iodoaniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable leaving group, the acetate ion, to form the protonated amide. A base, which can be another molecule of 4-iodoaniline or added sodium acetate, then deprotonates the nitrogen, yielding the final product, this compound, and a molecule of acetic acid as a byproduct.[4]
The choice of acetic anhydride is deliberate; it is a highly reactive and readily available acetylating agent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 10.0 g (45.6 mmol) | 99% |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 6.0 mL (63.6 mmol) | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |
Synthesis Workflow
Caption: Workflow for this compound Synthesis.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (45.6 mmol) of 4-iodoaniline in 50 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.
-
Reaction: Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add 6.0 mL (63.6 mmol) of acetic anhydride dropwise to the solution over a period of 15-20 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold water while stirring. A precipitate of crude this compound will form.[5]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol. If the solid does not dissolve completely, add a small amount of water dropwise until a clear solution is obtained at the boiling point. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Melting Point: The purified product should have a sharp melting point. The literature value for the melting point of this compound is approximately 184 °C.[5]
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the iodine), and the methyl carbon.[6]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-N stretching.[7]
-
-
Chromatography:
-
TLC (Thin Layer Chromatography): TLC can be used to monitor the reaction progress and assess the purity of the final product. A suitable solvent system would be a mixture of ethyl acetate and hexane.
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis, a reverse-phase HPLC method can be employed using a mobile phase of acetonitrile and water.[8]
-
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes skin, eye, and respiratory tract irritation.[11][12] It is also light-sensitive.[11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Acetic Anhydride: Flammable liquid and vapor.[13][14] Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[15][16] It is corrosive and reacts violently with water.[17] Handle with extreme care in a fume hood, away from ignition sources, and wear appropriate PPE.[13]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Acidic and organic waste streams should be collected separately.
Conclusion
The synthesis of this compound from 4-iodoaniline via N-acetylation with acetic anhydride is a robust and well-established procedure. This guide provides the necessary technical details, from the underlying chemical principles to a validated experimental protocol and characterization methods. By understanding the rationale behind each step and adhering to the safety guidelines, researchers can confidently and safely synthesize this important chemical intermediate for their scientific endeavors.
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A Comprehensive Technical Guide to Aromatic Intermediates: Addressing CAS Number 622-50-4 and the Functionally Related 4-Methylanisole
Senior Application Scientist's Note: An initial analysis of the inquiry for CAS number 622-50-4 reveals a topic discrepancy. The CAS number 622-50-4 correctly identifies the compound 4'-Iodoacetanilide . However, the descriptive context of the query, which alludes to applications in fragrances like ylang-ylang, points toward 4-Methylanisole (CAS number 104-93-8). To ensure both accuracy and comprehensive coverage of the apparent subject of interest, this guide is structured in two parts. Part 1 provides a concise technical overview of 4'-Iodoacetanilide. Part 2 offers an in-depth guide to 4-Methylanisole, in line with the detailed requirements of the prompt for researchers and drug development professionals.
Part 1: Technical Guide for 4'-Iodoacetanilide (CAS 622-50-4)
Introduction to 4'-Iodoacetanilide
4'-Iodoacetanilide, identified by CAS number 622-50-4, is an aromatic organic compound.[1][2] Structurally, it is an acetanilide molecule substituted with an iodine atom at the para (4-position) of the phenyl ring. It primarily serves as a building block in organic synthesis and is a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Unlike compounds known for their fragrance, 4'-Iodoacetanilide is a solid at room temperature and is utilized for its chemical reactivity rather than its organoleptic properties.[3]
Physicochemical Properties
The key physical and chemical properties of 4'-Iodoacetanilide are summarized below, providing essential data for its use in a laboratory or process chemistry setting.
| Property | Value | Source(s) |
| CAS Number | 622-50-4 | [2][4] |
| Molecular Formula | C₈H₈INO | [4][5] |
| Molecular Weight | 261.06 g/mol | [4][5] |
| Appearance | White to gray or dark blue crystalline powder | [3] |
| Melting Point | 184 °C | [6] |
| Solubility | Soluble in ethanol | [7] |
| LogP (Octanol/Water) | 2.71 | [6] |
Synthesis and Reactivity
4'-Iodoacetanilide is typically synthesized via the electrophilic iodination of acetanilide. The acetamido group is an activating, ortho-para directing group, which facilitates the substitution at the para position. A common laboratory-scale synthesis involves the reaction of acetanilide with iodine monochloride in glacial acetic acid.[7]
-
Dissolution: Dissolve 1 mole of acetanilide in 150 ml of glacial acetic acid in a suitable reaction vessel equipped with a stirrer.
-
Addition of Reagent: With continuous stirring, slowly add a solution of 1 mole of iodine monochloride to the acetanilide solution. Note that this reaction is exothermic.
-
Reaction: Continue stirring the mixture for several hours. A precipitate of 4'-iodoacetanilide will form.
-
Isolation: After allowing the mixture to stand for approximately 12 hours, pour it into 2 liters of water.
-
Purification: Collect the crude product by filtration. Wash the solid with water, followed by a dilute sodium hydroxide solution to remove any unreacted starting materials or acidic byproducts.
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure 4'-iodoacetanilide. A yield of approximately 90% can be expected.
Applications in Research and Development
The primary utility of 4'-Iodoacetanilide lies in its role as a versatile chemical intermediate. The presence of the iodine atom makes it a suitable substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry and drug development for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular scaffolds found in many pharmaceutical agents. It is also used in proteomics research.[8]
Safety and Handling
4'-Iodoacetanilide is an irritant and should be handled with appropriate personal protective equipment (PPE).[2][4]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling.[4][9]
-
Storage: Store in a cool, dry place away from incompatible materials.
Part 2: In-Depth Technical Guide for 4-Methylanisole (CAS 104-93-8)
Introduction to 4-Methylanisole
4-Methylanisole, also known as p-methylanisole or 4-methoxytoluene, is an aromatic organic compound with the CAS number 104-93-8.[10] It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the para position.[10] This compound is a colorless to pale yellow liquid with a distinct sweet, floral, and slightly pungent odor, reminiscent of ylang-ylang.[11] It is found naturally in essential oils such as those from ylang-ylang and cananga flowers.[12] Due to its pleasant aroma and flavor profile, 4-Methylanisole is widely used in the fragrance and food industries.[13][14] Furthermore, its chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[11][13][15]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Methylanisole, which are crucial for its application in various industrial and research settings.
| Property | Value | Source(s) |
| CAS Number | 104-93-8 | [10] |
| Molecular Formula | C₈H₁₀O | [10] |
| Molecular Weight | 122.16 g/mol | [16] |
| Appearance | Clear, colorless to pale yellow liquid | [10][11] |
| Odor | Sweet, floral, pungent, suggestive of ylang-ylang | [11][17] |
| Taste | Nutty | [17][18] |
| Boiling Point | 174–177 °C | [11][19] |
| Melting Point | -32 °C | [16][17] |
| Density | 0.969 g/mL at 25 °C | [11][19] |
| Refractive Index (n20/D) | 1.510–1.513 | [13] |
| Flash Point | 59 °C (closed cup) | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether | [10] |
| Vapor Pressure | 5.25 mmHg at 50 °C |
Synthesis and Industrial Production
The most common industrial synthesis of 4-Methylanisole is through the methylation of p-cresol.[20] This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of p-cresol to form the more nucleophilic phenoxide, which then reacts with a methylating agent.
The methylation of p-cresol can be achieved using various methylating agents, such as dimethyl sulfate or, more recently, greener alternatives like dimethyl carbonate (DMC).[12] The use of DMC is advantageous as it is less toxic and more environmentally friendly.[12]
Caption: Workflow for the synthesis of 4-Methylanisole.
-
Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 1 mole of 4-cresol.
-
Deprotonation: While stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution.
-
Methylation: With vigorous stirring and cooling to maintain a temperature below 40 °C, add 1 mole of dimethyl sulfate.
-
Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any remaining dimethyl sulfate.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer several times with diethyl ether.
-
Purification: Combine the organic phases and wash with dilute sodium carbonate solution, followed by water. Dry the organic layer with anhydrous calcium chloride.
-
Isolation: Fractionally distill the dried organic phase to obtain pure 4-methylanisole.
Applications in Industry and Research
4-Methylanisole is a versatile compound with a broad range of applications, stemming from its aromatic properties and its utility as a chemical building block.[11][13]
Caption: Major application areas of 4-Methylanisole.
The primary application of 4-Methylanisole is in the fragrance and flavor industries.[13][14] Its sweet, floral scent makes it a key ingredient in perfumes, cosmetics, soaps, and other personal care products.[11][13] In the food industry, it is used as a flavoring agent to impart nutty notes, particularly for walnut and hazelnut flavors in baked goods and confectionery.[14]
In the pharmaceutical and agrochemical sectors, 4-Methylanisole serves as a crucial starting material or intermediate.[11][13][15] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.[15] This reactivity allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules with potential biological activity.[15] For example, it can be oxidized to produce p-anisaldehyde, another important chemical intermediate.[21]
Researchers in physical organic chemistry and materials science often use 4-Methylanisole as a model compound.[11] Its relatively simple, well-defined structure is ideal for studying reaction mechanisms, such as oxidation pathways and interfacial electron transfer processes.[12] It is also used to investigate molecular interactions in micellar systems.
Analytical Characterization
The identity and purity of 4-Methylanisole are typically confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Key Data Points | Source(s) |
| ¹H NMR (in CDCl₃) | δ ~2.26 ppm (s, 3H, Ar-CH₃), δ ~3.73 ppm (s, 3H, -OCH₃), δ ~6.7-7.1 ppm (m, 4H, Ar-H) | [17] |
| ¹³C NMR | Signals around δ ~20 ppm (Ar-CH₃), δ ~55 ppm (-OCH₃), and in the aromatic region (δ ~113-158 ppm) | |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage) | [17] |
| Mass Spectrometry | Molecular ion peak (m/z) at ~122 | [17] |
In the ¹H NMR spectrum of 4-Methylanisole, the two aromatic proton environments appear as doublets due to para-substitution. The protons ortho to the electron-donating methoxy group are more shielded and thus appear at a higher field (lower ppm) compared to the protons ortho to the less strongly donating methyl group.[22] The ¹³C NMR spectrum shows six distinct signals, corresponding to the eight carbon atoms, due to the molecule's symmetry.
Safety, Toxicology, and Handling
While 4-Methylanisole is used in food and consumer products, it is still a chemical that requires careful handling in an industrial or laboratory setting. It is classified as a flammable liquid and can cause skin irritation.[23][24]
| Endpoint | Value | Species | Source(s) | |---|---|---| | Oral LD₅₀ | 1920 mg/kg | Rat |[19][25] | | Dermal LD₅₀ | > 5 g/kg | Rabbit |[19] | | Skin Irritation | Moderate irritant | Rabbit |[25] |
Toxicity studies have also indicated that at high doses, 4-Methylanisole can affect spleen and thymus weights in adult animals and cause mortality and reduced weight in pups.[26]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate PPE, including safety goggles, gloves, and protective clothing.[23][25] Keep away from heat, sparks, and open flames, and use spark-proof tools.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[25]
Conclusion
This guide has provided a detailed technical overview of two distinct chemical compounds: 4'-Iodoacetanilide (CAS 622-50-4) and 4-Methylanisole (CAS 104-93-8). 4'-Iodoacetanilide is a key intermediate in synthetic chemistry, valued for its reactivity in forming complex molecular structures. 4-Methylanisole, on the other hand, is a widely used compound in the flavor and fragrance industries due to its pleasant sensory properties, and it also serves as a versatile precursor in the synthesis of pharmaceuticals and agrochemicals. For researchers and professionals in drug development, understanding the properties, synthesis, and applications of such aromatic compounds is fundamental to innovation and the creation of new products.
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Applications of 4-Methylanisole in Food and Fragrance: A Manufacturer's Perspective. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]
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4-Methylanisole. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
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Physical and chemical properties of p-iodoacetanilide
An In-depth Technical Guide to p-Iodoacetanilide
Introduction
N-(4-iodophenyl)acetamide, commonly known as p-iodoacetanilide, is an aromatic organic compound that serves as a pivotal building block in synthetic organic chemistry. As a derivative of acetanilide, its structure is characterized by an acetamido group and an iodine atom substituted at the para position of the phenyl ring. This substitution pattern imparts unique reactivity to the molecule, particularly the carbon-iodine bond, making it a valuable precursor for creating more complex molecular architectures.
This guide provides a comprehensive overview of the essential physical and chemical properties of p-iodoacetanilide. It is designed for researchers, scientists, and professionals in drug development who utilize aryl halides in their synthetic workflows. We will delve into its physicochemical characteristics, established synthetic protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights to support both theoretical understanding and practical application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. These characteristics dictate its solubility, stability, and the analytical methods best suited for its identification and quantification.
Core Physical Properties
The key physical properties of p-iodoacetanilide are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Iodoacetanilide, 4-Iodoacetanilide | [1] |
| CAS Number | 622-50-4 | [1] |
| Molecular Formula | C₈H₈INO | [1] |
| Molecular Weight | 261.06 g/mol | [1] |
| Appearance | Blue-gray to purple crystalline powder | [2] |
| Melting Point | 184-185 °C |
Solubility Profile
While specific quantitative solubility data for p-iodoacetanilide is not extensively published, its solubility can be inferred from its structure and the known properties of its precursors, such as p-iodoaniline. p-Iodoaniline is freely soluble in organic solvents like ethanol, diethyl ether, and chloroform, but only slightly soluble in water.[3][4] Given the acetamido group, p-iodoacetanilide is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, with limited solubility in water and nonpolar solvents like hexane. The choice of solvent is critical for both reaction setup and purification processes like recrystallization.
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity and purity of p-iodoacetanilide.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key absorptions include:
-
N-H Stretch: A sharp peak typically appears around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.
-
C=O Stretch (Amide I): A strong, prominent peak is observed around 1680-1660 cm⁻¹, corresponding to the carbonyl group of the amide.
-
Aromatic C-H Stretch: Peaks are typically found just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.
-
C-I Stretch: The carbon-iodine bond stretch appears in the far-infrared region, typically below 600 cm⁻¹, and can be difficult to observe with standard instrumentation.[5]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum gives detailed information about the hydrogen environments in the molecule. For a para-substituted ring, a characteristic AA'BB' system is expected.
-
-CH₃ (Acetyl group): A singlet integrating to 3 protons, typically found around δ 2.1-2.2 ppm.[6]
-
-NH (Amide proton): A broad singlet, whose chemical shift is solvent-dependent, often appearing downfield around δ 8.0-10.0 ppm.[6][7]
-
Aromatic Protons: Two distinct signals, each integrating to 2 protons, appear as doublets due to ortho-coupling. The protons ortho to the acetamido group are typically shielded relative to those ortho to the iodine atom. One doublet may appear around δ 7.4-7.6 ppm and the other further downfield.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 261, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: A prominent fragment is often observed at m/z 219, resulting from the loss of the ketene group (CH₂=C=O, 42 Da).[1] Another significant peak appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[1] The presence of these fragments provides strong evidence for the acetanilide structure.[8]
-
Synthesis of p-Iodoacetanilide
The preparation of p-iodoacetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Due to the steric hindrance from the bulky acetamido group, the para-substituted product is predominantly formed. A reliable method involves the direct iodination of acetanilide.
Causality in Experimental Design
The direct iodination of aniline is often avoided because the highly activating amino group can lead to multiple iodinations and oxidation of the aniline. By first converting aniline to acetanilide, the reactivity of the aromatic ring is moderated, allowing for a more controlled, mono-iodination. The choice of the iodinating agent is also critical. While molecular iodine (I₂) can be used, its electrophilicity is weak.[9] The reaction is often facilitated by an oxidizing agent or by using a more potent electrophilic iodine source like iodine monochloride (ICl).
Self-Validating Synthesis Protocol: Iodination via Iodine and Sodium Bicarbonate
This protocol is adapted from established methods for the iodination of anilines and provides a straightforward and scalable synthesis.[10][11] The use of sodium bicarbonate as a base is crucial; it neutralizes the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the starting aniline (if any is present) and driving the equilibrium towards the products.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, combine acetanilide (1.0 eq) and sodium bicarbonate (1.5 eq). Add water to form a slurry.
-
Cooling: Cool the mixture in an ice-water bath to approximately 10-15°C. Efficient cooling is necessary to manage the exothermicity of the reaction.
-
Iodine Addition: Add powdered iodine (1.0 eq) portion-wise to the stirred slurry over 30-45 minutes. Maintaining a steady rate of addition prevents localized overheating and ensures a controlled reaction.
-
Reaction Monitoring: Continue stirring the mixture vigorously for 1-2 hours after the final addition of iodine. The disappearance of the dark color of iodine indicates the reaction is nearing completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. A subsequent wash with a cold, dilute solution of sodium thiosulfate can be used to remove any residual iodine.
-
Purification: The crude p-iodoacetanilide is purified by recrystallization. Ethanol is a suitable solvent. Dissolve the crude solid in a minimum amount of hot ethanol, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The final product should be characterized by melting point and spectroscopic methods to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of p-iodoacetanilide.
Chemical Reactivity and Applications
The synthetic utility of p-iodoacetanilide stems primarily from the reactivity of its carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making it an excellent substrate for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Cornerstone Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[12] In this reaction, an organohalide (like p-iodoacetanilide) is coupled with an organoboron compound in the presence of a palladium catalyst and a base.[13] The high reactivity of the C-I bond in p-iodoacetanilide allows for efficient oxidative addition to the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[14] This makes it a preferred substrate over the corresponding aryl bromides or chlorides.
Mechanism Causality:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of p-iodoacetanilide to a Pd(0) complex, forming a Pd(II) species.[15]
-
Transmetalation: A boronic acid (or its ester derivative) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the iodide.[12][13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14][15]
Suzuki-Miyaura Coupling Mechanism Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
p-Iodoacetanilide and its derivatives are valuable intermediates in the synthesis of a wide range of functional molecules.
-
Pharmaceuticals: Aryl iodides are key precursors in the synthesis of active pharmaceutical ingredients (APIs). The related compound, 4-iodoaniline, is a building block for anti-cancer agents and other therapeutic compounds.[3][16] The acetanilide moiety itself is a scaffold found in many drugs, and the iodo-functional group provides a handle for diversification and the construction of complex drug candidates.[17][18]
-
Proteomics: Iodoacetanilide has been used as a cysteine-specific modifier in mass spectrometry-based proteomics. Its application has been shown to enhance the ionization efficiencies of cysteine-containing peptides, leading to improved protein sequence coverage and more confident protein identification.[19][20]
-
Organic Materials: The biaryl structures synthesized via coupling reactions with p-iodoacetanilide are common motifs in organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials.
Safety and Handling
As with any laboratory chemical, proper handling of p-iodoacetanilide is essential to ensure safety. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[21]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[21]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[21]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[21]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
p-Iodoacetanilide is a compound of significant utility in modern organic synthesis. Its well-defined physical and spectroscopic properties allow for straightforward identification and quality control. The moderated reactivity of the acetanilide ring system facilitates selective para-iodination, providing a reliable synthetic route to this valuable intermediate. The true power of p-iodoacetanilide lies in the reactivity of its carbon-iodine bond, which serves as a versatile linchpin for constructing complex molecular frameworks through reactions like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, a solid grasp of the properties and reactivity of p-iodoacetanilide is essential for leveraging its full synthetic potential.
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A Spectroscopic Guide to N-(4-Iodophenyl)acetamide: Structure Elucidation and Data Interpretation
Introduction
N-(4-Iodophenyl)acetamide, also known as 4-iodoacetanilide, is an aromatic organic compound with the chemical formula C₈H₈INO.[1][2] As a substituted acetanilide, it serves as a valuable building block in organic synthesis and a pertinent subject for structural analysis studies. Its characterization is fundamental for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount for predicting reactivity and biological activity.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to characterize this and similar molecular scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.
Expertise & Experience: The "Why" Behind the Pattern The substitution pattern on the benzene ring is a critical factor in interpreting the aromatic region of the spectrum. For a 1,4-disubstituted (para) benzene ring with two different substituents, a characteristic and often symmetrical pair of doublets is expected. This arises because the protons ortho to one substituent (and meta to the other) are chemically equivalent, as are the protons ortho to the second substituent. They split each other, resulting in a clean AA'BB' system that often simplifies to a readily interpretable two-doublet pattern, a hallmark of para-substitution.
Data Summary: ¹H NMR of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.65 | Doublet | 2H | ~8.8 Hz | Ar-H (ortho to -NHCOCH₃) |
| ~7.30 | Doublet | 2H | ~8.8 Hz | Ar-H (ortho to -I) |
| ~7.5 (broad) | Singlet | 1H | N/A | N-H |
| ~2.10 | Singlet | 3H | N/A | -CH₃ |
Interpretation:
-
Aromatic Protons (δ 7.30-7.65): The spectrum displays two distinct doublets in the aromatic region, a classic indicator of a 1,4-disubstituted benzene ring.[3] The downfield doublet at approximately 7.65 ppm is assigned to the two protons ortho to the electron-withdrawing iodine atom. The upfield doublet at roughly 7.30 ppm corresponds to the two protons ortho to the acetamido group. The coupling constant (J) of ~8.8 Hz is typical for ortho-coupling between adjacent protons on a benzene ring.
-
Amide Proton (δ ~7.5): A broad singlet around 7.5 ppm is characteristic of the amide (N-H) proton.[3] Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Methyl Protons (δ ~2.10): A sharp singlet integrating to three protons at approximately 2.10 ppm is unequivocally assigned to the methyl (CH₃) group of the acetyl moiety.[3] It is a singlet because there are no adjacent protons to cause splitting.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the observation of the N-H proton, which may exchange with trace D₂O in CDCl₃.
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a repetition time of 2-5 seconds are typically sufficient.[2]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualization: NMR Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the different chemical environments of the carbon atoms in the molecule. As ¹³C has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Data Summary: ¹³C NMR of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3] The spectrum was measured in CDCl₃.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168.4 | C=O (Amide Carbonyl) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~138.0 | Ar-C (C-I) | The heavy iodine atom causes a downfield shift. |
| ~137.7 | Ar-C (C-N) | The nitrogen atom of the amide group deshields this carbon. |
| ~121.5 | Ar-C (CH, ortho to -I) | Aromatic carbons. |
| ~87.5 | Ar-C (CH, ortho to -NHCOCH₃) | Aromatic carbons. |
| ~24.5 | -CH₃ | Aliphatic carbons appear far upfield. |
Interpretation:
-
Carbonyl Carbon (δ ~168.4): The signal at the lowest field corresponds to the amide carbonyl carbon, which is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[3]
-
Aromatic Carbons (δ 87.5-138.0): Four signals are observed for the six aromatic carbons. Due to the molecule's symmetry, the two carbons ortho to the iodine are equivalent, and the two carbons ortho to the amide group are equivalent. The two carbons directly attached to the substituents (C-I and C-N) are unique and appear furthest downfield in this region. The carbon attached to iodine (C-I) is found at ~138.0 ppm, while the carbon bonded to nitrogen (C-N) is at ~137.7 ppm.[3] The remaining two signals at ~121.5 and ~87.5 ppm are assigned to the aromatic CH carbons.
-
Methyl Carbon (δ ~24.5): The most upfield signal at ~24.5 ppm is assigned to the aliphatic methyl carbon of the acetyl group.[3]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Expertise & Experience: Decoding Amide Bands Amides are particularly interesting in IR spectroscopy as they exhibit characteristic bands. The most prominent is the C=O stretch, known as the "Amide I" band, which is very intense and typically appears between 1630-1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding. Another key feature is the N-H bend, or "Amide II" band, which results from a coupling of the N-H in-plane bend and C-N stretch. It is found between 1510-1570 cm⁻¹ and is a reliable indicator of a secondary amide. The N-H stretch itself appears as a sharp, single peak around 3300 cm⁻¹ for secondary amides in the solid state.
Data Summary: Key IR Absorptions for this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3] Method: KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3302 | Strong, Sharp | N-H Stretch | Secondary Amide |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~1665 | Very Strong | C=O Stretch (Amide I) | Amide |
| ~1525 | Strong | N-H Bend / C-N Stretch (Amide II) | Amide |
| ~1400 | Strong | C-C Stretch (in-ring) | Aromatic Ring |
| ~1315 | Strong | C-N Stretch | Amide |
| ~820 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Aromatic |
Interpretation:
-
N-H Stretch (~3302 cm⁻¹): A strong, sharp absorption here is characteristic of the N-H stretching vibration in a secondary amide.[3]
-
C=O Stretch (Amide I, ~1665 cm⁻¹): This very strong and sharp peak is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the amide group.[3]
-
Amide II Band (~1525 cm⁻¹): This strong band is characteristic of secondary amides and arises from a combination of N-H bending and C-N stretching vibrations.[3]
-
Aromatic Vibrations: The peaks for aromatic C-H stretching appear just above 3000 cm⁻¹. The strong absorption at ~820 cm⁻¹ is a highly diagnostic out-of-plane bending vibration that strongly suggests para (1,4) substitution on the benzene ring.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.
Data Summary: EI-MS Fragmentation of this compound Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]
| m/z | Relative Intensity (%) | Assignment |
| 261 | ~40% | [M]⁺ (Molecular Ion) |
| 219 | ~100% | [M - C₂H₂O]⁺ |
| 191 | ~10% | [M - C₂H₂O - CO]⁺ |
| 92 | ~35% | [C₆H₆N]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺, m/z 261): The peak at m/z 261 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[3]
-
Base Peak (m/z 219): The most intense peak (base peak) in the spectrum is at m/z 219. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement. This is a very common fragmentation pathway for acetanilides.[3] The resulting ion is 4-iodoaniline.
-
Other Fragments: The peak at m/z 92 represents the further loss of iodine (127 Da) from the m/z 219 fragment, resulting in an aminophenyl cation.[3] The smaller peak at m/z 191 corresponds to the loss of carbon monoxide (28 Da) from the fragment at m/z 219.
Visualization: Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pathway for this compound under EI-MS.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Keep the container tightly closed and store in a dry, cool place away from direct sunlight.[4]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a poison control center or physician immediately.[4]
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR clearly indicates a 1,4-disubstituted aromatic ring. The ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. IR spectroscopy validates the presence of key functional groups, particularly the secondary amide linkage. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of ketene. This guide demonstrates how a multi-technique spectroscopic approach, grounded in first principles, allows for the confident elucidation and characterization of molecular structures.
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N-(4-Iodophenyl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(4-Iodophenyl)acetamide: Molecular Formula, Weight, and Physicochemical Characterization
Introduction
This compound, also known by synonyms such as 4-Iodoacetanilide, is an aromatic amide compound. As a halogenated derivative of acetanilide, it serves as a crucial building block and intermediate in various fields of organic synthesis, including the development of pharmaceuticals and novel materials. Its utility stems from the presence of three key functional groups: an acetamide group, a phenyl ring, and an iodine atom at the para-position, which can be readily functionalized through cross-coupling reactions.
This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require precise and reliable data for experimental design, analytical method development, and chemical synthesis. We will delve into its molecular formula and weight, physicochemical characteristics, and the standard analytical workflows employed for its structural verification and purity assessment.
Core Molecular Identifiers
The fundamental identity of a chemical compound is established by its molecular formula, structure, and weight. These identifiers are critical for stoichiometric calculations, database registration, and analytical interpretation.
Chemical Formula and Structure
The molecular formula for this compound is C8H8INO .[1][2][3][4][5][6] This formula indicates that each molecule is composed of eight carbon atoms, eight hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom.
The molecular structure consists of an acetamide group (-NHCOCH3) bonded to a benzene ring, with an iodine atom substituted at the para-position (position 4) relative to the acetamide group.
Caption: 2D chemical structure of this compound.
Molecular Weight: Average vs. Monoisotopic Mass
Understanding the distinction between average molecular weight and monoisotopic mass is crucial for experimental accuracy.
-
Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the standard value used for macroscopic calculations, such as determining the mass of a substance for a reaction. The average molecular weight of this compound is approximately 261.06 g/mol .[1][4][5][6][7]
-
Monoisotopic (Exact) Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹²⁷I). The exact mass is essential for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. The monoisotopic mass of this compound is 260.96506 Da .[1][7] The NIST WebBook provides a highly precise molecular weight of 261.0597.[2]
Nomenclature and Registration
Consistent naming and registration are vital for database searches and regulatory compliance.
-
IUPAC Name: this compound[7]
-
Common Synonyms: 4-Iodoacetanilide, p-Iodoacetanilide, 4'-Iodoacetanilide, Acetamide, N-(4-iodophenyl)-.[1][2][3][6][7]
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application requirements, including solvent selection and purification methods.
| Property | Value | Source(s) |
| Appearance | Bluish-grey to purple powder | [1] |
| Melting Point | 184 °C | [1] |
| Boiling Point | 310.8 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Water Solubility | 182.7 mg/L (at 25 °C) | [1] |
| LogP (Octanol/Water Partition) | 2.7 | [1][5] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Storage Temperature | 2-8°C, protect from light |
Synthesis and Characterization Workflow
A robust workflow ensures that the synthesized compound meets the required identity, purity, and quality standards. This process is a self-validating system where orthogonal analytical techniques are used to confirm the results of one another.
Caption: Standard workflow for the synthesis and characterization of this compound.
Experimental Methodologies for Verification
The identity and purity of this compound must be confirmed empirically. The following techniques are standard in a research and development setting.
Mass Spectrometry (MS) for Molecular Weight Determination
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of a compound's molecular weight.
-
Experimental Protocol (Conceptual):
-
Sample Preparation: Dissolve a minute quantity of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Introduce the sample into the mass spectrometer. An ionization technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to generate molecular ions.[7]
-
Analysis: The analyzer separates ions based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
-
Expected Result: For this compound, a high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches its calculated monoisotopic mass (261.9729 Da). The isotopic pattern, particularly the presence of iodine, will also be characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
-
Experimental Protocol (Conceptual):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra.[8]
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns of the signals.
-
-
Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the N-H proton, and the methyl (-CH₃) protons, with integrations corresponding to the number of hydrogens in each environment. The ¹³C NMR will show eight distinct signals corresponding to the eight carbon atoms in unique chemical environments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is a primary method for determining the purity of a compound.
-
Experimental Protocol (Conceptual):
-
Method Development: A reverse-phase (RP) HPLC method is typically used.[5] A C18 column is common, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile.[5]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Injection & Analysis: Inject a known volume of the sample into the HPLC system. The components are separated as they pass through the column and detected by a UV detector.
-
-
Expected Result: A pure sample of this compound will yield a single major peak in the chromatogram at a characteristic retention time. The peak area percentage is used to quantify purity, which is typically expected to be >97% for research-grade material.
Conclusion
This compound is a well-characterized compound with the definitive molecular formula C8H8INO and an average molecular weight of 261.06 g/mol .[1][4] Its identity is further confirmed by its monoisotopic mass of 260.96506 Da, which is a critical parameter in modern analytical chemistry.[1][7] For professionals in research and drug development, adherence to a rigorous analytical workflow combining mass spectrometry, NMR, and HPLC is essential to validate the structure and ensure the purity of this versatile synthetic intermediate, thereby guaranteeing the reliability and reproducibility of subsequent experimental work.
References
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 622-50-4). Retrieved from [Link]
-
SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Retrieved from [Link]
- Google Patents. (2015). CN104892448A - Preparation method of acetamide.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
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N-(4-Iodophenyl)acetamide as a building block in organic synthesis
An In-depth Technical Guide to N-(4-Iodophenyl)acetamide: A Cornerstone Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Abstract
This compound, a seemingly unassuming solid, is a powerhouse in the world of organic synthesis. Its strategic combination of an acetamido group and a highly reactive carbon-iodine bond on an aromatic scaffold makes it an indispensable building block for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide field-proven protocols, offering researchers and drug development professionals the technical insights required to leverage this versatile reagent in their synthetic endeavors.
Introduction and Core Attributes
This compound, also known as 4-iodoacetanilide, is an aromatic organic compound featuring an acetamide group para to an iodine atom on a benzene ring.[1] The C-I bond is the weakest among the carbon-aryl halide bonds, making aryl iodides highly valued precursors in organic synthesis, particularly for transition metal-catalyzed cross-coupling reactions where the initial oxidative addition step is often rate-limiting.[2] The acetamido group, meanwhile, serves as a protected amine, which can be hydrolyzed under appropriate conditions, or as a directing and modulating group that influences the electronic properties of the aromatic ring. This dual functionality makes this compound a highly strategic and versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[3]
Physicochemical and Structural Data
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 622-50-4 | [1][4] |
| Molecular Formula | C₈H₈INO | [1][4][5] |
| Molecular Weight | 261.06 g/mol | [1][6] |
| Appearance | Bluish-grey to purple powder | [5] |
| Melting Point | 184 °C | [5] |
| Boiling Point | 310.8 °C at 760 mmHg | [5] |
| Solubility | Water: 182.7 mg/L (25 °C) | [5] |
| SMILES | CC(=O)NC1=CC=C(C=C1)I | [1] |
| InChIKey | SIULLDWIXYYVCU-UHFFFAOYSA-N | [1][4] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the acetylation of 4-iodoaniline. This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 4-Iodoaniline
Rationale: This protocol utilizes acetic anhydride as the acetylating agent and glacial acetic acid as the solvent. Acetic acid helps to maintain the solubility of the starting aniline and protonates the leaving acetate group, facilitating the reaction. The reaction is initiated at a low temperature to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
Materials:
-
4-Iodoaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Magnetic stirrer, round-bottom flask, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-iodoaniline in 30 mL of glacial acetic acid. Stir the mixture until a homogenous solution is formed.
-
Cool the flask in an ice bath to 0-5 °C.
-
While maintaining the temperature, slowly add 5.6 mL of acetic anhydride dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 60 minutes.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.
-
Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield this compound.
The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is the key to its utility. Its relatively low bond dissociation energy makes it an excellent substrate for oxidative addition to a Palladium(0) center, the crucial first step in the catalytic cycles of many cross-coupling reactions.[7][8] This reactivity allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds by coupling an organohalide with an organoboron compound.[9][10] this compound is an ideal coupling partner due to its high reactivity.
Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide
Rationale: This protocol uses Pd(PPh₃)₄ as the catalyst, a common choice for its reliability. Sodium carbonate serves as the base required to activate the boronic acid for the transmetalation step.[9] A mixture of toluene and water is used as the solvent system to dissolve both the organic and inorganic reagents.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) to the flask.
-
Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[7][11][12] The reaction typically exhibits high trans selectivity.[11]
Catalytic Cycle:
Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.
Representative Protocol: Synthesis of (E)-N-(4-styrylphenyl)acetamide
Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[7] Triethylamine acts as both a base to neutralize the HI generated in the cycle and, in some cases, as a reducing agent. DMF is a polar aprotic solvent suitable for this transformation.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Seal the tube, then evacuate and backfill with Argon three times.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, facilitated by a dual palladium and copper catalytic system.[8] This reaction is invaluable for synthesizing aryl-alkyne structures, which are common in natural products and organic materials.[8]
Catalytic Cycle:
Sources
- 1. This compound | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. This compound (CAS 622-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Reaction [drugfuture.com]
Unlocking the Therapeutic Potential of N-(4-Iodophenyl)acetamide Derivatives: A Technical Guide to Biological Activity Assessment
Foreword: The Promise of Halogenated Acetamides in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual frontier. Among the vast chemical landscapes explored, halogenated organic compounds have consistently emerged as privileged scaffolds in medicinal chemistry. The introduction of a halogen atom, such as iodine, into a molecular framework can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a particularly intriguing class of compounds: N-(4-Iodophenyl)acetamide and its derivatives. The presence of the iodo-phenyl group offers a unique combination of steric and electronic features, making these derivatives promising candidates for a range of biological activities. This document serves as an in-depth technical resource, providing not only a comprehensive overview of their potential therapeutic applications but also the practical, field-proven methodologies required to rigorously evaluate their biological effects. Our approach is rooted in scientific integrity, emphasizing the causality behind experimental design and the generation of self-validating data.
I. The Landscape of Biological Activities: From Anticancer to Antimicrobial Potential
The this compound core structure serves as a versatile template for the synthesis of a diverse library of derivatives. Modifications to the acetamide group or the phenyl ring can lead to compounds with a wide spectrum of biological activities.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Numerous studies have highlighted the potential of acetamide derivatives as potent anticancer agents. The introduction of different substituents allows for the fine-tuning of their cytotoxic and cytostatic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights: The anticancer potency of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance cytotoxic effects compared to electron-donating groups like a methoxy group[1]. This suggests that modulating the electronic properties of the phenyl ring is a key strategy in the rational design of these anticancer agents.
Mechanistic Insights: Induction of Apoptosis via JNK Signaling A compelling mechanism of action for some acetamide derivatives involves the sensitization of cancer cells to conventional chemotherapeutic agents. For example, an acetamide derivative, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA), has been shown to sensitize human non-small-cell lung cancer (NSCLC) cells to camptothecin-induced apoptosis[2]. This sensitization is achieved through the increased production of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the disruption of the mitochondrial membrane potential and activation of the caspase cascade[2].
Below is a diagram illustrating the proposed signaling pathway for NPOA-mediated sensitization to camptothecin.
Caption: Proposed signaling pathway for NPOA-mediated sensitization to camptothecin.[2]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The acetamide scaffold is a core structure in various synthetic pharmaceuticals displaying a broad spectrum of antimicrobial activity[3]. Derivatives of N-phenylacetamide have been synthesized and evaluated against a range of bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents.
Mechanism of Action: While the exact mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to exert their antimicrobial effects through various means. For instance, some thiophenyl-pyrimidine derivatives have been found to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of bacterial cell division[4]. Another potential mechanism is the inhibition of essential enzymes like DNA gyrase[5].
II. Experimental Workflows for Biological Evaluation
A rigorous and systematic approach to in vitro testing is paramount to accurately determine the biological activities of novel this compound derivatives. The following section details standardized protocols for assessing anticancer and antimicrobial properties.
In Vitro Anticancer Activity Assessment
A tiered screening approach is recommended, starting with broad cytotoxicity assays, followed by more specific mechanistic studies.
Workflow for Anticancer Screening:
Caption: A typical workflow for in vitro anticancer screening of novel compounds.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Quantitative Data Summary:
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | MTS | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | MTS | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | MTS | 100 | [1] |
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plate: Dispense 100 µL of sterile Mueller-Hinton broth into all wells of a 96-well microtiter plate.[10]
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[10]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Inoculate each well with 100 µL of the standardized inoculum.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Quantitative Data Summary:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4a | Bacillus subtilis | 32 | [12] |
| Compound 4a | Staphylococcus epidermis | 32 | [12] |
| Compound 8a | Staphylococcus aureus | 0.12 - 0.98 | [12] |
| Compound 8a | Candida albicans | 0.98 | [12] |
Enzyme Inhibition Assays
To investigate if the biological activity of this compound derivatives stems from the inhibition of specific enzymes, kinetic studies are essential.
Workflow for Enzyme Inhibition Studies:
Caption: A generalized workflow for characterizing enzyme inhibition by a novel compound.
Example: Inhibition of Horseradish Peroxidase (HRP) N-(4-hydroxyphenyl)acetamide has been shown to inhibit the catalytic activity of HRP, which serves as a model for thyroid peroxidase[13].
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the substrate (e.g., a chromogenic substrate for HRP), and the this compound derivative at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of the enzyme (e.g., HRP).
-
Kinetic Measurement: Monitor the rate of product formation over time using a spectrophotometer.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration in the presence and absence of the inhibitor. Use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
III. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comprehensive framework for the systematic evaluation of these derivatives, from initial screening for anticancer and antimicrobial effects to the elucidation of their underlying mechanisms of action. The detailed experimental protocols and workflows are designed to ensure the generation of robust and reproducible data, which is the cornerstone of successful drug discovery and development.
Future research in this area should focus on expanding the library of this compound derivatives through targeted synthesis to further probe structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The integration of in silico modeling and in vitro screening will undoubtedly accelerate the identification of lead candidates for further preclinical and clinical development.
IV. References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 9, 2026, from [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved January 9, 2026, from [Link]
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LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 9, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 9, 2026, from [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2023). NC DNA Day Blog. Retrieved January 9, 2026, from [Link]
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Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved January 9, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 9, 2026, from [Link]
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Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (1974). Antimicrobial Agents and Chemotherapy, 5(2), 184-191. Retrieved January 9, 2026, from [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12827. Retrieved January 9, 2026, from [Link]
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MIC values (in µg/mL) of the target compounds 4 and 9 against... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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DOT Language. (2024). Graphviz. Retrieved January 9, 2026, from [Link]
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Arcadia: a visualization tool for metabolic pathways. (2007). Bioinformatics, 23(2), 252-254. Retrieved January 9, 2026, from [Link]
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The MIC values for antibacterial activity. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Anticancer activity (IC50) of selected compounds 4 and 13 and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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dot. (2022). Graphviz. Retrieved January 9, 2026, from [Link]
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Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved January 9, 2026, from [Link]
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved January 9, 2026, from [Link]
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N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (2018). New Journal of Chemistry, 42(10), 7855-7861. Retrieved January 9, 2026, from [Link]
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Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. (2021). Molecules, 26(11), 3299. Retrieved January 9, 2026, from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). Pharmaceuticals, 16(3), 428. Retrieved January 9, 2026, from [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules, 27(13), 4058. Retrieved January 9, 2026, from [Link]
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IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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IC50 and Anti-Cancer Drugs. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Oncology Letters, 8(5), 2013-2018. Retrieved January 9, 2026, from [Link]
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[Antibacterial activity of iodoacetamide and contribution to the knowledge of its mechanism of action]. (1969). Annali dell'Istituto Superiore di Sanita, 5(5), 376-383. Retrieved January 9, 2026, from [Link]
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An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. (2016). Oxidative Medicine and Cellular Longevity, 2016, 8497507. Retrieved January 9, 2026, from [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2014). Iranian Journal of Basic Medical Sciences, 17(1), 41-46. Retrieved January 9, 2026, from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 417-423. Retrieved January 9, 2026, from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Mechanistic and kinetic studies of inhibition of enzymes. (1985). Medical Research Reviews, 5(4), 505-523. Retrieved January 9, 2026, from [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(22), 5437. Retrieved January 9, 2026, from [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(15), 8345-8353. Retrieved January 9, 2026, from [Link]
-
Evaluation of Enzyme Inhibition Data in Screening for New Drugs. (1986). Journal of Natural Products, 49(2), 193-204. Retrieved January 9, 2026, from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 10(4), 335. Retrieved January 9, 2026, from [Link]
-
Enzyme Kinetics Research Articles. (n.d.). R Discovery. Retrieved January 9, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of N-(4-Iodophenyl)acetamide
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and precision of laboratory practices. This guide provides an in-depth, experience-driven perspective on the safe handling of N-(4-Iodophenyl)acetamide, moving beyond mere procedural steps to elucidate the rationale behind each precaution. Our aim is to foster a self-validating system of safety, ensuring both personal protection and the reliability of your research outcomes.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic amide, a class of compounds that warrants careful handling due to potential reactivity and biological effects. While comprehensive toxicological data for this specific compound is not extensively documented in publicly available literature, the known hazards associated with its structural motifs and related compounds provide a strong basis for a cautious approach.
The primary hazards identified from aggregated GHS information and safety data sheets include:
-
Skin Irritation (H315): Causes skin irritation.[1][2] This is a common characteristic of halogenated aromatic compounds, which can defat the skin and cause inflammatory responses upon contact.
-
Eye Irritation (H319): May cause serious eye irritation.[3] The crystalline or powdered form of the compound can cause mechanical irritation, while the chemical nature of the substance can lead to more severe irritation or damage to the delicate tissues of the eye.
-
Respiratory Irritation (H335): May cause respiratory irritation.[4] Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.
While not specifically classified for this compound, related acetamide compounds are suspected of causing cancer (H351)[5]. This underscores the importance of minimizing exposure through all routes.
Key Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C8H8INO | [1] |
| Molecular Weight | 261.06 g/mol | [1] |
| Appearance | Bluish-grey to purple powder | [2] |
| Melting Point | 182.0 to 187.0 °C | [3] |
| Boiling Point | 310.8°C at 760 mmHg (estimated) | [2] |
| Water Solubility | 182.7 mg/L at 25 °C | [2][3] |
The low water solubility suggests that spills are not readily dissolved by water, which has implications for decontamination procedures.[6] Its solid, powdered form at room temperature indicates a risk of airborne dust generation during handling.
The Core of Safe Handling: A Multi-Layered Approach
A robust safety protocol is not a single action but a system of overlapping safeguards. The following sections detail a comprehensive workflow for handling this compound, from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The rationale for each piece of equipment is to create a barrier between you and the chemical, preventing exposure through contact, inhalation, or ingestion.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile rubber.[5] Gloves must be inspected for tears or pinholes before each use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7]
-
Eye and Face Protection: Use chemical safety goggles or a face shield that meets appropriate government standards (e.g., EN 166 in Europe, NIOSH in the US).[7] This is crucial to prevent airborne particles from entering the eyes.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent the contamination of personal clothing.[8] For larger quantities or in situations with a high risk of dust generation, consider a full protective suit.[7]
-
Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9] If a fume hood is not available or if dust levels are expected to be high, a respirator with an appropriate particulate filter should be worn.[4][5]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at its source, providing a more reliable and consistent level of protection than PPE alone.
-
Chemical Fume Hood: This is the most critical engineering control for handling solid this compound. It provides a contained workspace with continuous airflow that pulls airborne particles away from the user.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[4][8]
Safe Storage and Handling Protocols
Proper storage and handling procedures are essential to maintain the integrity of the compound and prevent accidental exposure.
Storage:
-
Container: Keep the compound in its original, tightly closed container.[10]
-
Location: Store in a dry, cool, and well-ventilated area.[11] It should be stored locked up or in an area accessible only to qualified personnel.[12]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][12]
-
Environmental Factors: The compound may be light and moisture sensitive.[10][12] Protect from direct sunlight and moisture.
Handling:
-
Work Area Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any dust generated.
-
Spill Prevention: Use a secondary container when transporting the compound.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][12] Remove contaminated clothing.[8] If skin irritation occurs, seek medical attention.[8][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air.[12] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[12]
-
Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9][12] Avoid generating dust.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area and wash the spill site after material pickup is complete.[8]
-
Waste Disposal: The Final Step in the Safety Workflow
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and other disposable PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the critical decision points and actions in the safe handling of this compound, the following workflow diagrams have been developed using the DOT language.
Safe Handling Workflow
Caption: Emergency response for exposure to this compound.
References
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An In-Depth Technical Guide to the Safe Handling of N-(4-Iodophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information for N-(4-Iodophenyl)acetamide (CAS No. 622-50-4), also known as 4'-Iodoacetanilide. As a key reagent and intermediate in various synthetic and developmental pipelines, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes data from multiple safety data sheets to offer a cohesive and practical guide for the professional scientist.
Section 1: Compound Identification and Physicochemical Properties
This compound is a solid, appearing as a bluish-grey to purple powder.[1] Its fundamental properties are essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 622-50-4 | [2][3][4][5] |
| Molecular Formula | C8H8INO | [1][2][4] |
| Molecular Weight | 261.06 g/mol | [1][5] |
| Melting Point | 184 °C | [1] |
| Boiling Point | 310.8°C at 760 mmHg | [1] |
| Water Solubility | 182.7 mg/L at 25 °C | [1] |
| Appearance | Bluish-grey to purple powder | [1] |
Section 2: GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and storage protocols. The primary hazards are related to ingestion and environmental effects.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life | - | (None) |
Source: Sigma-Aldrich Safety Data Sheet.
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Toxicological Profile and Routes of Exposure
The primary toxicological concern is acute oral toxicity. While comprehensive data on other toxicological endpoints like carcinogenicity, mutagenicity, or reproductive toxicity is not fully detailed in the available safety sheets, the potential for irritation should not be overlooked.
-
Ingestion: Harmful if swallowed. Ingestion may lead to systemic effects.
-
Skin Contact: May cause skin irritation.[1] It is crucial to avoid direct contact.
-
Eye Contact: May cause eye irritation. Direct contact can result in redness and discomfort.[5]
-
Inhalation: While not listed as a primary GHS hazard, inhalation of dust should be avoided. Working in a well-ventilated area or under a fume hood is recommended, especially when handling the powder.
Section 4: Emergency First-Aid Protocols
Immediate and appropriate first-aid response is critical to mitigate potential harm from exposure. The following protocols are based on standard laboratory safety practices for this type of compound.
Step-by-Step First-Aid Measures:
-
In case of Eye Contact:
-
In case of Skin Contact:
-
If Inhaled:
-
If Swallowed:
-
Rinse mouth with water.[6]
-
Do NOT induce vomiting.
-
Immediately call a POISON CENTER or doctor.
-
Section 5: Handling, Storage, and Engineering Controls
Proper handling and storage are fundamental to a safe research environment. The causality behind these recommendations is to minimize the generation of dust and prevent accidental contact or ingestion.
Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practice.[6]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid breathing dust.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and any exposed skin thoroughly after handling.[6]
Storage Conditions:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Engineering Controls & Personal Protective Equipment (PPE):
-
Engineering: Ensure adequate ventilation. A chemical fume hood is the most effective engineering control for handling this powdered substance.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator may be necessary.
Section 6: Accidental Release and Disposal
A clear, pre-defined protocol for managing spills is non-negotiable for maintaining laboratory safety.
Accidental Release Workflow:
-
Evacuate: Evacuate non-essential personnel from the danger area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further dust dispersal. Avoid raising dust.
-
Personal Protection: Wear appropriate PPE (respirator, gloves, eye protection, lab coat).
-
Clean-up:
-
Carefully sweep up the spilled material.
-
Place the collected material into a suitable, labeled container for disposal.[8]
-
Do not let the product enter drains.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste material through an approved waste disposal plant, following all local and national regulations.[6]
Visualized Workflow: Emergency Response to Exposure
The following diagram outlines the logical decision-making process for immediate first aid following an accidental exposure to this compound.
Caption: Emergency First-Aid Decision Flowchart for this compound Exposure.
References
Sources
Introduction: The Role of N-(4-Iodophenyl)acetamide in Modern Synthesis
An In-Depth Technical Guide to the Commercial Sourcing and Application of N-(4-Iodophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This compound, also commonly known as 4-iodoacetanilide, is an aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring an acetamido group and an iodine atom on a benzene ring, provides two key points of reactivity. The iodine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The acetamido group, meanwhile, can be hydrolyzed to an amine or can direct the regioselectivity of further electrophilic aromatic substitutions. This unique combination makes it an invaluable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.
This guide provides a comprehensive overview of this compound, from its fundamental properties and commercial availability to practical, field-tested protocols for its quality control and synthetic application.
Core Compound Identifiers [1][2][3]
-
IUPAC Name: this compound
-
Synonyms: 4-Iodoacetanilide, p-Iodoacetanilide, N-Acetyl-4-iodoaniline
-
CAS Number: 622-50-4
-
Molecular Formula: C₈H₈INO
-
Molecular Weight: 261.06 g/mol
Part 1: Commercial Sourcing and Price Analysis
Procuring high-quality starting materials is the foundation of successful and reproducible research. The commercial landscape for this compound is diverse, with suppliers ranging from large global corporations to specialized chemical providers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity, and the level of documentation provided.
Comparative Supplier Analysis
The following table summarizes a selection of commercial suppliers for this compound. Prices are subject to change and may vary based on institutional contracts and stock levels. Researchers are advised to request formal quotes.
| Supplier | Example Purity | Available Quantities | Example Pricing (USD) | Notes |
| Sigma-Aldrich (MilliporeSigma) [4] | 98% | Grams to Kilograms | Price requires login | Offers extensive documentation (CoA, SDS). |
| Thermo Scientific (Acros Organics) [5] | 97% | 1g, 5g, 25g | Price requires login/call | A reliable source for research-grade chemicals. |
| Ambeed (via Dabos) [6] | Not specified | 1g | ~$9.92 | Competitive pricing for small quantities. |
| Aladdin Scientific [7] | ≥95.0% (GC) | 1g, 5g, 10g, 25g, 100g | ~$46.90 / 1g | Provides purity analysis method (GC). |
| BLD Pharm [8] | Not specified | Various | Price available online | Global stock indicators are helpful for planning. |
| career henan chemical co. [7] | 99% | 1KG | ~$7.00 / 1KG | Note: This price is unusually low and may be a data entry error on the source aggregator. Extreme caution and direct verification are advised. |
| Shaanxi Dideu Medichem [7] | 98% (HPLC) | 1KG | ~$1000.00 / 1KG | Bulk supplier, suitable for larger scale needs. |
Workflow for Procurement and Incoming Quality Control
A systematic approach to procurement and validation is critical to prevent costly errors and delays in research. The following workflow outlines a best-practice model for research laboratories.
Caption: Procurement and QC workflow for chemical reagents.
Part 2: Experimental Protocols for the Bench Scientist
Trust in experimental results begins with trust in the starting materials. The following protocols provide self-validating systems for quality control and a common synthetic application.
Protocol 2.1: Incoming Quality Control (QC) of this compound
Objective: To verify the identity and assess the purity of a commercially supplied batch of this compound.
Rationale: This multi-point verification ensures that the material matches the supplier's Certificate of Analysis (CoA) and is suitable for use. A melting point test provides a rapid, inexpensive check for purity, while HPLC offers quantitative purity data.
Methodology:
-
Visual Inspection:
-
Examine the material. It should be a bluish-grey to purple or off-white powder/solid.[9] Note any discoloration or heterogeneity, which could indicate degradation or contamination.
-
-
Melting Point Determination:
-
Place a small, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Expected Result: The literature melting point is approximately 184 °C.[9] A sharp melting range (e.g., 183-185 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.
-
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC):
-
Rationale: This method separates the main compound from potential impurities, allowing for quantification of purity as a percentage of the total peak area. The described reverse-phase method is standard for non-polar to moderately polar aromatic compounds.[10]
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.[10]
-
Mobile Phase: A mixture of acetonitrile and water. A common starting gradient is 50:50 Acetonitrile:Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram.
-
-
Interpretation: A single major peak should be observed. Calculate the purity by dividing the area of the main peak by the total area of all peaks. The result should be consistent with the purity stated by the supplier (e.g., >97%).
-
Part 3: Synthesis and Application
This compound is a valuable precursor. A fundamental reaction for any researcher using this compound is its synthesis from a more common starting material, providing an alternative to direct purchase or a method for isotopic labeling.
Protocol 3.1: Laboratory Synthesis of this compound
Objective: To synthesize this compound via the acetylation of 4-iodoaniline.
Rationale: This is a straightforward and high-yielding N-acetylation reaction. Acetic anhydride is the acetylating agent, and a mild base like sodium acetate can be used to neutralize the acetic acid byproduct, driving the reaction to completion. This method is often preferred for its simplicity and the ease of purification of the product.
Reaction Scheme:
Caption: Synthesis of this compound from 4-iodoaniline.
Methodology:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodoaniline (5.0 g, 22.8 mmol).
-
Add glacial acetic acid (20 mL) and stir until the aniline dissolves.
-
Add sodium acetate (2.8 g, 34.2 mmol).
-
-
Reagent Addition:
-
Slowly add acetic anhydride (3.2 mL, 34.2 mmol) to the stirring solution. The addition may be slightly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 50:50 ethyl acetate:hexane mobile phase. The product spot should be less polar than the starting aniline.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water while stirring. A precipitate will form.
-
Stir the slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual acetic acid and salts.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
Dry the purified crystals in a vacuum oven at 50 °C.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized product using the methods described in Protocol 2.1 (Melting Point, HPLC).
-
Part 4: Safety and Handling
Proper handling of all chemicals is paramount. This compound is an irritant and requires appropriate personal protective equipment (PPE).
GHS Hazard Information [5][11]
| Hazard Class | GHS Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of waste material and containers in accordance with local, regional, and national regulations. This typically involves collection by a licensed chemical waste disposal company.
-
Conclusion
This compound is a readily available and synthetically versatile building block for advanced chemical research. A successful research outcome relies on a systematic approach to sourcing, stringent incoming quality control, and safe handling practices. By understanding the commercial supplier landscape and implementing robust verification and synthetic protocols as detailed in this guide, researchers and drug development professionals can confidently and reproducibly incorporate this valuable intermediate into their synthetic workflows.
References
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SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. [Link]
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National Institute of Standards and Technology (NIST). this compound. [Link]
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PubChem, National Center for Biotechnology Information. this compound. [Link]
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The Versatile Role of N-(4-Iodophenyl)acetamide: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
N-(4-Iodophenyl)acetamide, a seemingly unassuming aromatic iodide, stands as a cornerstone in the edifice of modern organic synthesis and drug discovery. Its strategic combination of an acetamido group and a reactive iodine atom on a phenyl ring bestows upon it a remarkable versatility, enabling its participation in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the multifaceted applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will delve into its critical role in the construction of complex molecular architectures through powerful cross-coupling reactions, its utility as a precursor for sophisticated radiolabeling agents for diagnostic imaging, and its contribution to the burgeoning field of materials science. The insights and protocols detailed herein are designed to not only inform but also to inspire innovative applications of this invaluable synthetic building block.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₈INO | |
| Molecular Weight | 261.06 g/mol | |
| Appearance | Bluish-grey to purple powder | ECHEMI |
| Melting Point | 184 °C | ECHEMI |
| Boiling Point | 310.8 °C at 760 mmHg | ECHEMI |
| Solubility | Sparingly soluble in water (182.7 mg/L at 25 °C) | ECHEMI |
The presence of the iodine atom significantly influences the molecule's reactivity, making the C-I bond susceptible to oxidative addition in palladium-catalyzed reactions, a feature that is central to many of its applications.[1]
Part 1: A Workhorse in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of this compound is most evident in its role as a versatile coupling partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. This compound serves as an excellent aryl halide partner in these reactions, readily coupling with a wide range of aryl and heteroaryl boronic acids or esters. This capability is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of aryl iodides and can be optimized for specific substrates.[2]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Table 1: Exemplary Suzuki-Miyaura Reactions with this compound Derivatives
| Aryl Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 8-12 | 71-94 | [2] |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 55-95 | [2] |
| Pyridine-3-boronic Acid | Pd(OAc)₂ (10) / SPhos (20) | CsF (3.0) | DMF | 95-100 | 12 | 85-94 | [2] |
The Heck Reaction: Crafting Substituted Alkenes
The Heck reaction provides a powerful means to form carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes with high stereoselectivity.[3] this compound is an effective substrate in this transformation, enabling the introduction of the 4-acetamidophenyl group onto a variety of olefinic partners. This reaction is particularly useful for the synthesis of cinnamic acid derivatives and other styrenic compounds.[4]
Diagram 2: The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction
The following is a general protocol for the Heck reaction involving an aryl iodide.[4]
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand if required), and a base (e.g., Et₃N, K₂CO₃, or KOAc) (1.5-2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-140 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the substituted alkene.
The Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, co-catalyzed by palladium and copper, allows for the direct alkynylation of this compound, providing access to a wide range of arylalkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products.[1][5]
Diagram 3: The Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general framework for performing a Sonogashira coupling reaction.[5]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as THF or DMF. Add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or piperidine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent. Wash the organic layer with water and brine, and dry over a drying agent.
-
Purification: After removing the solvent in vacuo, purify the crude product by column chromatography to isolate the desired arylalkyne.
Part 2: A Precursor for Bioactive Molecules and Pharmaceuticals
The utility of this compound extends significantly into the realm of medicinal chemistry and drug discovery, where it serves as a key building block for the synthesis of a diverse range of biologically active compounds.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The pyrazole scaffold is a "privileged structure" in many kinase inhibitors, and functionalization of this core is crucial for achieving high potency and selectivity.[6] this compound, through cross-coupling reactions, can be used to introduce the 4-acetamidophenyl moiety into these heterocyclic scaffolds, a common structural motif in potent kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases.[6][7] For instance, the synthesis of inhibitors targeting the Janus Kinase (JAK) family often involves the strategic functionalization of a pyrazole ring, where an iodo-substituted precursor can be used to introduce necessary side chains via Suzuki-Miyaura coupling.[6]
Precursor to Other Bioactive Compounds
The acetamide and iodo functionalities on the phenyl ring provide two distinct points for chemical modification, allowing for the synthesis of a variety of derivatives with potential therapeutic applications. For example, derivatives of N-(4-hydroxyphenyl)acetamide (paracetamol) are widely studied for their analgesic and antipyretic properties, and this compound can serve as a precursor to analogs of such compounds.[8][9][10] Furthermore, the core structure is found in compounds investigated for their antimicrobial and anti-inflammatory activities.
Part 3: Applications in Radiolabeling and Imaging
The presence of a stable iodine atom makes this compound and its derivatives ideal precursors for the synthesis of radioiodinated compounds for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Radioiodination for SPECT and PET Imaging
Radioisotopes of iodine, such as iodine-123, iodine-125, and iodine-131, are widely used in nuclear medicine.[11] this compound can be used as a cold standard or a precursor for the synthesis of radiotracers. The iodine atom can be exchanged with a radioactive isotope, or a tin precursor (e.g., a tributylstannyl derivative) can be synthesized from this compound, which then undergoes facile radioiodination.[12][13] These radiolabeled molecules can be designed to target specific biological entities, such as receptors or transporters, allowing for their visualization and quantification in vivo. For example, radioiodinated amino acids like 4-iodophenylalanine have been investigated for tumor imaging.[14]
Diagram 4: General Workflow for Radiolabeling
Caption: A simplified workflow for the synthesis of a radioiodinated imaging agent.
Experimental Protocol: General Considerations for Radioiodination
The following outlines key steps in a typical radioiodination procedure.[12]
-
Precursor Synthesis: If not using direct isotopic exchange, synthesize a suitable precursor, often a trialkylstannyl derivative, from this compound.
-
Radioiodination Reaction: In a shielded hot cell, react the precursor with a radioactive iodide salt (e.g., Na¹²⁵I) in the presence of an oxidizing agent (e.g., chloramine-T, Iodogen®, or N-bromosuccinimide) in a suitable solvent.
-
Quenching and Purification: Quench the reaction and purify the radiolabeled product, typically using high-performance liquid chromatography (HPLC), to separate it from unreacted iodide and byproducts.
-
Quality Control: Perform quality control tests to determine the radiochemical purity, specific activity, and stability of the final radiotracer before its use in imaging studies.
Part 4: Emerging Applications in Materials Science
The rigid, planar structure of the this compound core, combined with its capacity for functionalization via cross-coupling reactions, makes it an attractive building block for the synthesis of novel organic materials with interesting electronic and optical properties.
Building Blocks for Functional Polymers
Functional polymers are materials with specific chemical or physical properties that make them suitable for a wide range of applications, including in electronics, catalysis, and biomedicine.[15][16] this compound can be used as a monomer or a functionalizing agent in the synthesis of such polymers. For instance, it can be incorporated into polymer backbones via cross-coupling polymerization reactions, such as the Heck or Suzuki polymerization, to create conjugated polymers with potential applications in organic electronics.[17]
Precursors for Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a rapidly developing technology for displays and lighting.[18][19][20] The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in their emissive and charge-transport layers.[21] The ability to synthesize complex, functionalized aromatic compounds using this compound as a starting material opens up possibilities for creating novel host and dopant materials for OLEDs with tailored electronic and photophysical properties.
Conclusion: A Future of Continued Innovation
This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its utility in forging new carbon-carbon and carbon-heteroatom bonds through robust and reliable cross-coupling reactions has enabled the synthesis of countless complex molecules. Furthermore, its role as a precursor for radiolabeled imaging agents and its emerging potential in materials science underscore its broad and impactful applications. As synthetic methodologies continue to advance and the demand for novel, functional molecules grows, the importance of this compound is set to expand even further, paving the way for future discoveries in medicine, materials, and beyond. This guide has provided a comprehensive overview of its current applications and the technical knowledge required to leverage its full potential, with the hope of inspiring the next generation of scientific innovation.
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(2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. Retrieved from [Link]
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(2024, February 4). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. MDPI. Retrieved from [Link]
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(n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Retrieved from [Link]
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(n.d.). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. PMC - NIH. Retrieved from [Link]
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(n.d.). N-(m-[125I]iodophenyl)maleimide: an agent for high yield radiolabeling of antibodies. PubMed. Retrieved from [Link]
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(n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. Retrieved from [Link]
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(n.d.). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC - NIH. Retrieved from [Link]
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(n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Retrieved from [Link]
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(n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with.... ResearchGate. Retrieved from [Link]
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(2011, December 12). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). NCBI. Retrieved from [Link]
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(2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]
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(2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Retrieved from [Link]
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(2025, August 8). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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(2022, February 28). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. PMC - PubMed Central. Retrieved from [Link]
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(2014, September 1). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed. Retrieved from [Link]
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(2021, March 22). Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. NIH. Retrieved from [Link]
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N-(4-Iodophenyl)acetamide stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of N-(4-Iodophenyl)acetamide
Core Physicochemical Properties
A foundational understanding of this compound's properties is essential for its effective use and storage. As a substituted acetanilide, its structure, characterized by an amide linkage and an iodinated phenyl group, dictates its reactivity and stability profile.[1][2] The compound typically appears as a bluish-grey to purple powder.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈INO | [2][5] |
| Molecular Weight | 261.06 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4'-Iodoacetanilide, p-Iodoacetanilide | [2][5] |
| CAS Number | 622-50-4 | [2][3][5] |
| Physical State | Bluish-grey to purple powder | [3][4] |
| Melting Point | 176 °C (approx. 350 °F) | [3] |
| Boiling Point | 310.8°C at 760 mmHg | [4] |
| Topological Polar Surface Area | 29.1 Ų |[1][4] |
Chemical Stability and Potential Degradation Pathways
While generally stable under standard ambient conditions, this compound possesses functional groups that are susceptible to degradation under specific environmental stresses. Understanding these potential degradation pathways is critical for developing stable formulations and establishing appropriate analytical methods.[6][7][8] Forced degradation studies, which subject the compound to conditions more severe than accelerated testing, are the primary tool for elucidating these pathways.[6][8]
Hydrolytic Degradation
The amide bond in this compound is the most probable site for hydrolytic cleavage. This reaction is typically catalyzed by the presence of acid or base.
-
Acidic/Basic Hydrolysis : In aqueous solutions with low or high pH, the amide linkage can be hydrolyzed to yield 4-iodoaniline and acetic acid. The kinetics of this degradation would be highly dependent on pH and temperature.
Oxidative Degradation
Oxidative conditions, often simulated in studies using hydrogen peroxide, can target several sites on the molecule.[8]
-
N-Oxidation : The nitrogen atom of the amide group could be susceptible to oxidation.
-
Aromatic Ring Oxidation : While less common, strong oxidizing conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative transformations.
Photolytic Degradation
Compounds containing carbon-iodine bonds can be sensitive to light, particularly UV radiation.
-
Dehalogenation : The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to light, leading to the formation of radical species and potentially resulting in de-iodinated impurities. The ICH Q1B guideline provides a framework for systematic photostability testing.[6]
Thermal Degradation
As a solid, this compound has a high melting point, suggesting good thermal stability.[3] However, at elevated temperatures, particularly in the presence of other reactive species or moisture, degradation can be accelerated.
Diagram 1: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical nature and potential instabilities of this compound, strict adherence to proper storage and handling protocols is essential to maintain its purity and integrity.
Storage Conditions
The primary objective is to protect the compound from moisture, light, and incompatible substances. Multiple suppliers recommend storing the compound at room temperature in an inert atmosphere.[9]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation(s) |
|---|---|---|
| Temperature | Cool, room temperature | To minimize thermal degradation and slow down potential reactions.[10][11] |
| Atmosphere | Dry, well-ventilated area.[10][11] Inert atmosphere (e.g., Argon, Nitrogen).[9] | To prevent hydrolysis from atmospheric moisture and minimize oxidation. |
| Container | Tightly-closed, sealed container.[10][11] | Prevents exposure to air and moisture. |
| Light Exposure | Protect from direct sunlight. | To prevent photolytic degradation of the carbon-iodine bond. |
| Incompatibilities | Store away from strong oxidizing agents.[12] | To prevent uncontrolled oxidative reactions. |
Safe Handling Procedures
Due to its classification as a skin, eye, and potential respiratory irritant, appropriate personal protective equipment (PPE) and engineering controls must be used.[3][10][12][13]
-
Engineering Controls : Always handle this compound inside a chemical fume hood to avoid inhalation of the powder.[14] An eyewash station and safety shower must be readily accessible.[10][14]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[3][10][15]
-
Skin Protection : Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing to prevent skin contact.[3][10][16]
-
Respiratory Protection : If dust generation is unavoidable or exposure limits are exceeded, use a full-face respirator.[3]
-
-
General Hygiene : Wash hands thoroughly after handling.[10][16] Avoid eating, drinking, or smoking in the laboratory area. Take off contaminated clothing and wash it before reuse.[3]
Experimental Protocol: Forced Degradation Study
This section outlines a representative workflow for conducting a forced degradation study to investigate the stability of this compound and develop a stability-indicating analytical method, such as HPLC.[8][17] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without destroying the molecule entirely.[8][18]
Diagram 2: Experimental workflow for a forced degradation study.
Methodology
-
Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.
-
Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate in a water bath at an elevated temperature (e.g., 60-80°C). Withdraw samples at various time points.
-
Base Hydrolysis : Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Keep at room temperature or slightly elevated temperature. Withdraw samples at various time points.
-
Oxidative Degradation : Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3-6% H₂O₂). Store at room temperature and protect from light. Withdraw samples at various time points.
-
Thermal Degradation :
-
Solution : Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
-
Solid State : Place the solid powder in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample for analysis.
-
-
Photolytic Degradation : Expose both the solid powder and the stock solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Sample Processing : Before analysis, neutralize the acidic and basic samples (e.g., with an equivalent amount of base or acid, respectively). Dilute all samples to the target concentration for the analytical method.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.
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Bhateja, P., & Kumar, L. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. MedCrave online. [Link]
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N1-(3-Acetyl-4-hydroxyphenyl)acetamide Safety Data Sheet. Fisher Scientific. [Link]
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Mullani, N. S., & Nargatti, P. I. (2021). A Review on Forced Degradation Studies for New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Harde, M. T., et al. (2020). Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in marketed formulation. Advances in Bioresearch, 11(5), 72-78. [Link]
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Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 5(2), 1-10. National Institutes of Health. [Link]
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This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Research Journal of Pharmacy and Technology, 15(8), 3749-3755. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(4-Iodophenyl)acetamide
Introduction: The Strategic Importance of Biaryl Scaffolds
In the landscape of modern drug discovery and development, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has emerged as one of the most powerful and versatile methods for the synthesis of these vital compounds.[1][2][3][4] Its broad functional group tolerance, use of readily available and less toxic reagents, and generally mild reaction conditions have made it an indispensable tool in the synthetic chemist's arsenal.[1][2]
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of N-(4-Iodophenyl)acetamide. This particular substrate is of significant interest as the resulting N-acetylated biaryl amine products are valuable intermediates in the synthesis of a wide range of biologically active molecules. We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical role of each reaction component.
The Mechanism: A Palladium-Catalyzed Dance of Molecules
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) complex. The reactivity of the organohalide is crucial, with iodides being more reactive than bromides or chlorides.[1][9]
-
Transmetalation: This is a key step where the organic group from the organoboron species (typically a boronic acid) is transferred to the palladium(II) complex.[1] The presence of a base is critical for this step to occur.[7][10][11][12] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[7][10][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a reliable method for the coupling of this compound with a generic arylboronic acid. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Reagents and Materials
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Aryl Halide | 1.0 mmol, 1.0 equiv. | Ensure it is pure and dry. |
| Arylboronic Acid | Coupling Partner | 1.2 mmol, 1.2 equiv. | Commercially available or synthesized.[1] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 mmol, 2 mol% | Other Pd sources can be used.[8] |
| Triphenylphosphine (PPh₃) | Ligand | 0.04 mmol, 4 mol% | Electron-rich, bulky phosphines are effective.[13] |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 mmol, 2.0 equiv. | Anhydrous. Other bases like K₃PO₄ can be used.[7] |
| 1,4-Dioxane | Solvent | 5 mL | Anhydrous, degassed. Toluene or THF are alternatives.[9] |
| Water | Co-solvent | 1 mL | Degassed. Often improves reaction rate.[1] |
| Inert Gas | Atmosphere | N/A | Nitrogen or Argon. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete (as indicated by TLC/GC-MS), allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8][14]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8][14]
-
-
Purification:
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Rationale and Key Considerations
-
The Catalyst System: While many palladium sources are effective, a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is a common and robust choice.[8] The ligand stabilizes the palladium species and influences its reactivity. Electron-rich and bulky phosphine ligands generally facilitate the oxidative addition and reductive elimination steps.[5]
-
The Choice of Base: The base is not merely a proton scavenger; it is integral to the catalytic cycle.[7] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[1][7] They are effective in activating the boronic acid for transmetalation. The amide functionality in this compound is generally stable to these bases under the reaction conditions.
-
Solvent Selection: The Suzuki coupling can be performed in a variety of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[9] Often, a biphasic system with water is employed, which can accelerate the reaction and help to dissolve the inorganic base.[1] It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: Palladium(0) species are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is essential for achieving high yields and reproducibility.[8]
Product Validation: Ensuring Success
Rigorous characterization of the final product is a critical aspect of scientific integrity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation of the biaryl product. The disappearance of the signals corresponding to the starting materials and the appearance of a new set of signals consistent with the coupled product provide definitive evidence of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight of the product, providing further validation of its identity.
-
Chromatography: Comparing the retention time (GC) or Rf value (TLC) of the product to the starting materials confirms the formation of a new, less polar compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed here for the coupling of this compound provides a solid foundation for researchers in drug development and other scientific fields. By understanding the underlying mechanism and the critical role of each component, scientists can effectively troubleshoot and optimize this essential transformation for their specific needs, accelerating the discovery of new and valuable molecules.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
Maseras, F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
-
Mowlem, T. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
-
da Silva, A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
-
Singh, Y., et al. (2020). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
-
Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Szostak, M., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters. [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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Application Note & Protocol: The Heck Coupling Reaction Utilizing N-(4-Iodophenyl)acetamide for the Synthesis of Cinnamic Acid Derivatives
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] Its discovery, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the construction of complex molecular architectures.[2] For professionals in drug development, the Heck reaction offers a robust and versatile tool for synthesizing substituted alkenes, which are prevalent motifs in a vast array of pharmacologically active compounds, from anti-inflammatory drugs like Naproxen to sunscreen agents like octyl methoxycinnamate.[2]
This guide provides an in-depth examination of the Heck coupling reaction using N-(4-Iodophenyl)acetamide as the aryl halide substrate. Aryl iodides are particularly well-suited for this transformation due to their high reactivity, which often allows for milder reaction conditions and lower catalyst loadings compared to their bromide or chloride counterparts.[4] The acetamido functional group is a common feature in pharmaceutical intermediates, making this specific transformation highly relevant for medicinal chemistry programs. We will explore the underlying mechanism, provide a detailed and validated experimental protocol, and discuss key parameters for reaction optimization.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Heck reaction hinges on a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction. The process can be broken down into four fundamental steps.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[4][5] The Pd(0) species undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[4][5] This step is typically the rate-determining step for aryl bromides and chlorides, but is very rapid for aryl iodides.
-
Alkene Coordination & Migratory Insertion: The alkene (e.g., an acrylate) then coordinates to the palladium center.[5] This is followed by a syn-migratory insertion, where the aryl group from the palladium complex is transferred to one of the sp² carbons of the alkene, forming a new carbon-carbon sigma bond.[2][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the resulting palladium-alkyl intermediate must possess a hydrogen atom on the adjacent (beta) carbon. A syn-β-hydride elimination then occurs, where this hydrogen is transferred back to the palladium center, reforming the alkene's double bond in a new position and generating the substituted alkene product.[2][5] This step generally proceeds with a high degree of stereoselectivity, favoring the formation of the trans (E)-isomer to minimize steric interactions.[6]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HX (HI in this case) from the Pd(II) complex, which is facilitated by a base (e.g., triethylamine).[5] This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The choice of base is critical; it must be strong enough to neutralize the acid produced but not so strong as to cause unwanted side reactions.[1]
Caption: Figure 1: The Heck Reaction Catalytic Cycle.
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-acetamidophenyl)acrylate
This protocol details the Heck coupling of this compound with ethyl acrylate. It is designed to be a reliable starting point for researchers.
Materials & Reagents:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)
-
Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (See Solvent Discussion)
-
Celite®
-
Ethyl acetate (for extraction)
-
Brine (saturated aq. NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Reaction Setup and Execution
The following workflow provides a visual guide to the experimental procedure.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.61 g, 10.0 mmol, 1.0 eq) and palladium(II) acetate (e.g., 22.4 mg, 0.1 mmol, 0.01 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile, 50 mL). While stirring, bubble nitrogen or argon gas through the mixture for 15-20 minutes to deoxygenate the system.[4] This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add triethylamine (e.g., 4.2 mL, 30.0 mmol, 3.0 eq) followed by ethyl acrylate (e.g., 1.63 mL, 15.0 mmol, 1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain heating. The mixture may turn dark and form a precipitate of triethylammonium iodide.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the this compound spot indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and salts, washing the pad with a small amount of ethyl acetate.[4]
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Redissolve the residue in a larger volume of ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure ethyl (E)-3-(4-acetamidophenyl)acrylate.[4]
Key Parameters and Optimization Insights
Achieving high yields and selectivity in Heck couplings requires careful consideration of several parameters. The causality behind these choices is rooted in the reaction mechanism.
| Parameter | Typical Choice(s) | Rationale & Expert Insights | Reference(s) |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred as a precatalyst; it is air-stable and is readily reduced in situ to the active Pd(0) species.[5][7] Pd(PPh₃)₄ can be used directly but is more air-sensitive. | [5][7] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, or None | For highly reactive aryl iodides, the reaction can sometimes proceed without an additional phosphine ligand ("ligand-free"). However, ligands stabilize the Pd(0) catalyst, prevent agglomeration into inactive palladium black, and can enhance reactivity, especially for less reactive substrates.[1][8][9] Electron-rich, bulky phosphines like P(t-Bu)₃ can be particularly effective.[8] | [1][8][9] |
| Base | Et₃N, K₂CO₃, NaOAc, i-Pr₂NEt | Organic amine bases like triethylamine (Et₃N) are commonly used as they are soluble and also serve to reduce the Pd(II) precatalyst.[1][8] Inorganic bases like potassium carbonate (K₂CO₃) are cheaper and effective but may require phase-transfer catalysts if solubility is an issue.[10] The base is essential for the final reductive elimination step to regenerate Pd(0).[5] | [1][5][8][10] |
| Solvent | DMF, NMP, MeCN, Toluene | Highly polar aprotic solvents like DMF, NMP, or DMAc are traditionally used as they can stabilize the charged intermediates in the catalytic cycle, accelerating the reaction.[10][11][12] Acetonitrile (MeCN) is a good, less toxic alternative. The choice of solvent can significantly impact reaction rates and catalyst stability.[9][12] | [9][10][11][12] |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst system.[3] | [3] |
Conclusion
The Heck reaction of this compound provides a reliable and efficient pathway to valuable cinnamic acid derivatives, which are key building blocks in pharmaceutical and materials science. By understanding the mechanistic underpinnings of the catalytic cycle, researchers can make informed decisions regarding the selection of catalysts, ligands, bases, and solvents to optimize reaction outcomes. The protocol provided herein serves as a validated, robust starting point for laboratory synthesis, embodying the principles of rational design and execution that are critical to successful drug development and chemical research.
References
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Heck reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 9, 2026, from [Link]
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Heck Coupling | NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 9, 2026, from [Link]
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Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]
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Yaşar, S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved January 9, 2026, from [Link]
-
Le-Criell, J., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering. Retrieved January 9, 2026, from [Link]
-
Martin, W. B., & Kateley, L. J. (2015). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Retrieved January 9, 2026, from [Link]
-
Kohler, K., et al. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. Current Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Blakemore, D. C., et al. (2016). Heck Coupling. Synthetic Methods in Drug Discovery. Retrieved January 9, 2026, from [Link]
-
Qiu, J., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. Retrieved January 9, 2026, from [Link]
-
Lin, Y.-J., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved January 9, 2026, from [Link]
-
Mohammed, M. K., & Al-Masoudi, N. A. (2016). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry. Retrieved January 9, 2026, from [Link]
-
Waghmode, S. B., & Borhade, A. S. (2011). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate. Retrieved January 9, 2026, from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(4-Iodophenyl)acetamide
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of FDA-approved drugs, agrochemicals, and functional organic materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution which often suffer from limited substrate scope and poor functional group tolerance.[4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a specific and pharmaceutically relevant substrate: N-(4-Iodophenyl)acetamide. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into optimizing reaction parameters, and present a detailed, step-by-step protocol for its successful execution.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ from a Pd(II) precatalyst or directly introduced, reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[7] For aryl iodides, this step is typically facile.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex. The choice of base is critical and can influence reaction rates and substrate compatibility.[5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]
dot digraph "Buchwald-Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} } Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design Considerations for this compound
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent.[9] While aryl iodides are generally reactive electrophiles, potential challenges such as catalyst inhibition by iodide ions can arise.[5][6]
Palladium Precatalyst Selection
Modern palladium precatalysts, often referred to as G3 or G4 (third and fourth generation), are generally preferred. These are air-stable complexes that rapidly form the active monoligated Pd(0) species upon exposure to a base.[5][10] This avoids the need for in situ reduction of Pd(II) sources like Pd(OAc)₂, leading to more reproducible results.
The Critical Role of the Ligand
The ligand is arguably the most crucial component of the catalyst system. Bulky, electron-rich phosphine ligands are hallmarks of efficient Buchwald-Hartwig systems.[4] They promote oxidative addition and, most importantly, facilitate the rate-limiting reductive elimination step. For the coupling of an aryl iodide with primary or secondary amines, several classes of ligands have proven effective.
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and DavePhos are excellent choices.[11] Their steric bulk and electron-donating properties create a highly active catalyst.
-
Ferrocene-Based Ligands (Hartwig Ligands): Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective, particularly in earlier generation catalyst systems.[4]
Base Selection: A Balancing Act
The base serves to deprotonate the amine, forming the nucleophilic amido species. Strong, non-nucleophilic bases are typically required.
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is a common and highly effective base, often leading to high reaction rates.[5] However, its high basicity can be incompatible with sensitive functional groups.[6] The acetamide group in the substrate is relatively robust, making NaOtBu a primary candidate.
-
Inorganic Carbonates and Phosphates: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance.[5] They may require higher reaction temperatures or longer reaction times.
Solvent Choice
Aprotic, non-coordinating solvents are generally used.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices.[5]
-
Aromatic Hydrocarbons: Toluene is also widely used and can be advantageous as it poorly solubilizes iodide salts, which can sometimes inhibit the catalyst.[6][8]
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Source | G3 or G4 Precatalyst (e.g., XPhos Pd G3) | Air-stable, provides reliable generation of active Pd(0) catalyst.[5][10] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that promote reductive elimination.[11] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong base that facilitates high reaction rates.[5] |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents. Toluene can mitigate iodide inhibition.[6][8] |
| Temperature | 80-110 °C | Typical range to ensure reasonable reaction rates.[7][9] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[10]
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1-2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (5-10 mL per mmol of aryl iodide)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum and purge and backfill with inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the liquid amine coupling partner.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. The high density of the base can cause it to settle, so adequate agitation is important.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl acetamide.
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or switching to a more active ligand/base combination. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.[10][12]
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. This can sometimes be suppressed by adjusting the ligand or reaction conditions.
-
Substrate Scope: While this protocol is robust, optimization may be required for different amine coupling partners, particularly for less nucleophilic or sterically hindered amines.[4]
By carefully considering the mechanistic principles and optimizing the key reaction parameters, the Buchwald-Hartwig amination of this compound can be a highly efficient and reliable method for the synthesis of valuable arylamine products.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Grewal, P. & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Dorel, R. & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Huang, C.-Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Application Notes & Protocols: Sonogashira Coupling of N-(4-Iodophenyl)acetamide with Terminal Alkynes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of N-(4-Iodophenyl)acetamide with a variety of terminal alkynes. The content herein is structured to offer not just a procedural walkthrough, but a deeper understanding of the reaction's mechanistic underpinnings and practical nuances, ensuring robust and reproducible outcomes.
Foundational Principles: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, the reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] Its utility is particularly pronounced in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers, due to the mild reaction conditions often employed.[1][4]
The Catalytic Cycles: A Mechanistic Overview
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While the exact mechanism can be complex and is the subject of ongoing research, a generally accepted pathway provides a solid framework for understanding the reaction.[6][7]
-
The Palladium Cycle: This cycle is responsible for the C(sp²)-C(sp) bond formation.
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl iodide (this compound in this case) to form a Pd(II)-aryl intermediate.[5] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[8][9] Aryl iodides are highly reactive and often allow for coupling at room temperature.[8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[5]
-
Reductive Elimination: This final step involves the formation of the desired product, the N-(4-(alkynyl)phenyl)acetamide, and regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
-
-
The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.[10][11]
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.[5]
-
Deprotonation: The amine base facilitates the deprotonation of the terminal alkyne, forming a copper(I) acetylide species.[11] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[10]
-
Below is a graphical representation of the interconnected catalytic cycles:
Critical Parameters and Reagent Selection
The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, solvent, and base.
Catalyst System
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable to air and moisture than Pd(0) complexes like Pd(PPh₃)₄.[8] The Pd(II) species is reduced in situ to the active Pd(0) catalyst by the amine, phosphine ligand, or other reactants in the mixture.[1][10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly increases the reaction rate, allowing the reaction to proceed under milder conditions.[1][10] However, the use of copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[8][9] Therefore, reactions are typically performed under an inert atmosphere.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and influence its reactivity.[6] Bulky and electron-rich ligands can enhance the rate of oxidative addition and promote the overall efficiency of the catalytic cycle.[6]
Solvent and Base
-
Solvent: The choice of solvent can significantly impact the reaction outcome.[12] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can often serve as both the base and the solvent.[1][10] Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[13][14] DMF is a polar aprotic solvent that can dissolve a wide range of substrates and has been shown to accelerate some Sonogashira reactions.[12]
-
Base: An amine base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide.[8][11] The basicity and steric bulk of the amine can influence the reaction rate. Triethylamine is a common and effective choice for many applications.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a detailed procedure for a model reaction. Researchers should optimize conditions for other terminal alkynes.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Substrate (1.0 equiv) |
| Phenylacetylene | Coupling partner (1.2 equiv) |
| PdCl₂(PPh₃)₂ | Palladium precatalyst (1-2 mol%) |
| Copper(I) Iodide (CuI) | Co-catalyst (2-4 mol%) |
| Triethylamine (TEA) | Base and solvent |
| Tetrahydrofuran (THF) | Co-solvent (optional, anhydrous) |
| Schlenk flask or sealed tube | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and stirring |
| Inert gas supply (N₂ or Ar) | For creating an inert atmosphere |
| Standard glassware | For workup and purification |
| Silica gel | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 261.1 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the homocoupling of the alkyne and deactivation of the catalyst.[8]
-
Reagent Addition: Through a septum, add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe. Stir the mixture to dissolve the solids. Then, add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C. Reaction times can vary from a few hours to overnight depending on the specific alkyne used.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(phenylethynyl)phenyl)acetamide.
Generalization for Other Terminal Alkynes
The protocol above can be adapted for a range of terminal alkynes. The following table provides a starting point for optimization.
| Terminal Alkyne (R-C≡CH) | R Group Characteristics | Suggested Modifications |
| Alkyl (e.g., 1-hexyne) | Non-polar, aliphatic | Reaction may require gentle heating (40-50 °C) for a reasonable rate. |
| Aryl with EWG (e.g., 4-ethynylbenzonitrile) | Electron-withdrawing | Generally more reactive; room temperature coupling is often efficient. |
| Aryl with EDG (e.g., 4-ethynylanisole) | Electron-donating | May be slightly less reactive; gentle heating might be beneficial.[15] |
| Sterically hindered (e.g., 3,3-dimethyl-1-butyne) | Bulky | Reaction may be slower; higher catalyst loading or elevated temperature may be necessary. |
| Propargyl alcohol | Contains a hydroxyl group | The hydroxyl group is generally tolerated. Protection may not be necessary under these conditions. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use fresh, high-quality Pd and Cu catalysts.[8]- Ensure solvents and amine base are anhydrous.- Thoroughly degas the reaction mixture.[8] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Use fresh, pure reagents and solvents.[8]- Avoid excessively high temperatures.[13]- Consider using a more robust ligand. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High copper catalyst loading | - Ensure a strictly inert atmosphere throughout the reaction.[8]- Reduce the amount of CuI or consider a copper-free protocol.[1][15] |
| Unreacted Starting Material | - Insufficient reactivity | - Increase the reaction temperature.[13]- Increase the catalyst loading.- For less reactive aryl halides (bromides), a more active catalyst system may be needed.[8] |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for synthesizing a diverse range of substituted phenylacetamides, which are valuable intermediates in drug discovery and materials science. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocol provided herein serves as a robust starting point for these explorations. Adherence to best practices for maintaining an inert atmosphere and using high-quality reagents is paramount for achieving high yields and reproducibility.
References
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Wikipedia. Sonogashira coupling. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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Golden. Sonogashira coupling. [Link]
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ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
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Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
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ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ScienceDirect. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
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ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
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YouTube. Sonogashira cross-coupling reaction. [Link]
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NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
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Introduction: The Strategic Value of N-(4-Iodophenyl)acetamide in Modern Synthesis
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with N-(4-Iodophenyl)acetamide
In the landscape of pharmaceutical research and drug development, the ability to rapidly and efficiently construct complex molecular architectures is paramount. This compound, a derivative of the common analgesic paracetamol (acetaminophen), has emerged as a particularly valuable and versatile building block.[1][2][3][4] Its structure presents a unique combination of features: a pharmaceutically relevant acetamide moiety and a highly reactive carbon-iodine bond. This C-I bond is an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of transformations that have revolutionized the synthesis of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[5][6][7]
These reactions are the cornerstone of modern synthetic chemistry, enabling the modular assembly of complex molecules from simpler fragments with remarkable precision and functional group tolerance.[8][9] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles, field-proven protocols, and critical insights for successfully employing this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Part 1: Core Principles of the Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. The process is a catalytic cycle, meaning the active palladium species is regenerated at the end of each productive turnover.[8][10] The cycle generally proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex. The aryl iodide, this compound, reacts with the Pd(0) center, inserting the palladium into the carbon-iodine bond. This is typically the rate-determining step. The high reactivity of the C-I bond makes iodoarenes like our substrate of interest particularly effective. This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[5]
-
Transmetalation (for Suzuki, Sonogashira, etc.): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the Pd(II) complex, displacing the halide. This step often requires activation by a base.[8][10]
-
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled as the final product. This bond-forming step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.
Critical Reaction Components: An Application Scientist's Perspective
-
Palladium Precatalyst: While the active catalyst is Pd(0), air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂ are often used as "precatalysts".[11] These require an in situ reduction step to generate the active Pd(0) species, which can sometimes be accomplished by a phosphine ligand, an amine, or another reagent in the mixture. Using pre-formed Pd(0) complexes (e.g., Pd(PPh₃)₄) or specialized Pd(II) precatalysts designed for easy reduction can provide more consistent results.
-
Ligands: The choice of ligand is arguably the most critical parameter for success. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent its aggregation into inactive palladium black, and critically modulate its electronic and steric properties.[12][13]
-
Base and Solvent: The base's role is reaction-specific, from activating a coupling partner (Suzuki) to deprotonating a nucleophile (Buchwald-Hartwig).[16] The solvent must dissolve all components at the reaction temperature and should be chosen to be compatible with the reagents and catalyst system. Anhydrous, degassed solvents are often required to prevent catalyst deactivation and unwanted side reactions.
Part 2: Key Applications and Experimental Protocols
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are ubiquitous in medicinal chemistry.[15] It is renowned for its mild conditions and the stability and low toxicity of its organoboron reagents.[16]
Caption: Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (16 mg, 0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Scientist's Note: Degassing the solvent by sparging with argon for 15-20 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
Heck Reaction: Olefin Arylation
The Heck reaction couples the aryl iodide with an alkene, forming a new C-C bond and creating a substituted olefin.[17][18] This reaction is instrumental in synthesizing precursors for polymers and complex pharmaceutical intermediates. It follows a different mechanistic path, involving migratory insertion and β-hydride elimination instead of transmetalation.[9]
Caption: Catalytic Cycle for the Mizoroki-Heck Reaction.
Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2.5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: In a Schlenk tube under argon, dissolve this compound (261 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add n-butyl acrylate (215 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (7.6 mg, 0.025 mmol) in a small amount of DMF. Scientist's Note: Pre-mixing allows the ligand to coordinate to the palladium and facilitates the in situ formation of the active catalyst.
-
Reaction: Add the catalyst solution to the reaction mixture. Heat to 100 °C and stir. Monitor the reaction by TLC or LC-MS (typically 6-18 hours).
-
Workup: Cool to room temperature and pour the mixture into water (30 mL). Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via column chromatography to obtain the trans-substituted alkene product.
| Parameter | Typical Conditions for Heck Reaction |
| Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, NHCs |
| Base | Et₃N, K₂CO₃, DABCO |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 120 °C |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to conjugated enynes and arylalkynes.[19] The classic protocol uses a dual-catalyst system of palladium and copper(I).[20][21]
Caption: Dual Catalytic Cycles of the Sonogashira Reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1.5 mol%)
-
Copper(I) Iodide (CuI) (2.0 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Setup: To a flame-dried Schlenk flask under argon, add this compound (261 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Solvent/Base Addition: Add anhydrous, degassed THF (5 mL) and Et₃N (3 mL).
-
Alkyne Addition: Add phenylacetylene (120 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC (typically 1-4 hours). Scientist's Note: An exothermic reaction may be observed upon alkyne addition. If coupling is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Once complete, concentrate the mixture. Redissolve the residue in ethyl acetate, and filter through a short pad of silica gel to remove metal salts, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
| Parameter | Typical Conditions for Sonogashira Coupling |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI, CuBr |
| Base | Et₃N, Piperidine, DIPA |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature - 60 °C |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, a linkage central to countless pharmaceuticals.[22][23][24] It directly couples aryl halides with primary or secondary amines, a process that was historically very challenging.[25] Success hinges on using a strong, non-nucleophilic base and sterically demanding, electron-rich phosphine ligands.[26]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Setup (Glovebox Recommended): In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried vial. Add this compound (261 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (12 mg, 0.025 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C with stirring. Monitor reaction progress by LC-MS (typically 2-12 hours). Scientist's Note: NaOtBu is highly hygroscopic and air-sensitive. Handling in a glovebox is crucial for reproducibility. K₃PO₄ is a milder, less sensitive base alternative.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BrettPhos (Bulky Biarylphosphines) |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
Conclusion
This compound stands out as a robust and versatile starting material for a wide array of palladium-catalyzed cross-coupling reactions. Its inherent reactivity allows for the efficient construction of diverse molecular scaffolds critical to the fields of medicinal chemistry and materials science. By understanding the fundamental catalytic cycles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can reliably leverage this building block to accelerate their discovery programs. The protocols and insights provided herein serve as a validated starting point for developing novel analogues and exploring new chemical space.
References
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- Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
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- Wiley Online Library. (n.d.). Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments.
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- SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-.
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Application Notes & Protocols: Synthesis of Biaryl Compounds Using N-(4-Iodophenyl)acetamide
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Introduction: The Central Role of Biaryls and the Utility of N-(4-Iodophenyl)acetamide
Biaryl scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Their unique conformational properties allow them to interact with biological targets with high affinity and specificity. The synthesis of these vital structural motifs is a cornerstone of modern pharmaceutical research. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for constructing C-C bonds.[3][4][5]
This guide focuses on the application of this compound as a versatile and readily available building block for the synthesis of a diverse range of biaryl compounds. The presence of the iodo group provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the acetamido group offers a site for further functionalization or can act as a key pharmacophoric element. We will delve into the practical aspects of employing this substrate in several key transformations, providing detailed protocols and explaining the rationale behind the experimental choices.
Core Concepts: Palladium-Catalyzed Cross-Coupling Reactions
The construction of biaryl frameworks using this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic cycle, which is crucial for understanding and optimizing the reaction conditions.[3]
The generalized catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6][7]
dot digraph "Palladium-Catalyzed Cross-Coupling Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
"Pd(0)L2" [label="Active Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", color="#34A853"]; "Pd(II)_Intermediate" [label="Ar-Pd(II)-I(L2)", style=filled, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(R-M)", color="#4285F4"]; "Pd(II)_Complex" [label="Ar-Pd(II)-R(L2)", style=filled, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", color="#EA4335"]; "Product" [label="Biaryl Product\n(Ar-R)", shape=ellipse, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [color="#34A853"]; "Oxidative_Addition" -> "Pd(II)_Intermediate" [color="#34A853"]; "Pd(II)_Intermediate" -> "Transmetalation" [color="#4285F4"]; "Transmetalation" -> "Pd(II)_Complex" [color="#4285F4"]; "Pd(II)_Complex" -> "Reductive_Elimination" [color="#EA4335"]; "Reductive_Elimination" -> "Product" [color="#EA4335"]; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, color="#EA4335", label="Regeneration"]; } caption [label="Generalized Catalytic Cycle for Cross-Coupling.", shape=plaintext, fontsize=10];
The choice of catalyst, ligand, base, and solvent are critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, owing to the stability and low toxicity of the boronic acid reagents.[6][8]
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.2 equiv).
-
Add potassium carbonate (K₂CO₃) (2.0 equiv) as the base. Rationale: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[8]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv). Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, providing the active Pd(0) species directly.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Rationale: Degassing the solvent by purging with an inert gas like argon or nitrogen is essential to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Ensure the reaction mixture is under an inert atmosphere.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Data Summary Table: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 | 95 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Application Protocol 2: Heck-Mizoroki Reaction for Aryl-Alkene Coupling
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[9][10] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv), and a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv). Rationale: The phosphine ligand stabilizes the palladium catalyst and promotes the oxidative addition step.[9]
-
Add a suitable base, such as triethylamine (Et₃N) (2.0 equiv). Rationale: The base is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.
-
-
Solvent Addition:
-
Add an anhydrous, polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
Application Protocol 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[11][12]
Reaction Scheme:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv). Rationale: Copper(I) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.[11]
-
Add a suitable solvent such as tetrahydrofuran (THF) or DMF.
-
Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.5 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Application in Drug Development: Synthesis of ACE Inhibitors
Biaryl structures are integral to the design of many pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[13][14][15][16][17] The methodologies described above can be applied to the synthesis of key intermediates for such drugs. For instance, a biaryl moiety can be introduced into a molecule that will ultimately become an ACE inhibitor, showcasing the direct relevance of these synthetic protocols in drug discovery and development.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of biaryl compounds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions provide reliable and efficient methods for the construction of C-C bonds, enabling access to complex molecular architectures relevant to the pharmaceutical industry. The protocols outlined in this guide offer a solid foundation for researchers and scientists to effectively utilize this important building block in their synthetic endeavors.
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- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2005). Organic Letters, 7(19), 4173–4175.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
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- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2018). Organometallics, 37(15), 2519–2533.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Journal of the American Chemical Society, 140(45), 15347–15363.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002).
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- Cross-coupling reaction. Wikipedia.
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- Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (1998). Journal of the Serbian Chemical Society, 63(12), 981-1002.
- The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds. (1986). Journal of The Chemical Society-perkin Transactions 1.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2378-2384.
- Design and Synthesis of Angiotensin Converting Enzyme (ACE) Inhibitors: Analysis of the Role of Tetrazole Ring Appended to Biphenyl Moiety. (2022). R Discovery.
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- Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. (2017). Modern Organic Chemistry Research, 2(2), 46-54.
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- ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (2009). European Journal of Medicinal Chemistry, 44(5), 2097-2106.
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- Sonogashira coupling. (2019). YouTube.
- N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (2019). Journal of Molecular Structure, 1179, 793-800.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2014). International Journal of Organic Chemistry, 4(3), 189-199.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (2015). ACS Sustainable Chemistry & Engineering, 3(3), 530–537.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances, 9(42), 24704–24726.
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- Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. (2010). HETEROCYCLES, 81(9), 2015-2075.
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- Suzuki Coupling Mechanism and Applic
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Application Notes and Protocols: N-(4-Iodophenyl)acetamide as a Key Intermediate in Pharmaceutical Synthesis
Introduction
In the intricate landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of Active Pharmaceutical Ingredients (APIs). N-(4-Iodophenyl)acetamide, a halogenated aromatic amide, has emerged as a cornerstone building block in medicinal chemistry.[1][2][] Its structure, featuring an acetamide group and a strategically positioned iodine atom, makes it an ideal substrate for a variety of powerful cross-coupling reactions. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for constructing the complex carbon-carbon and carbon-heteroatom bonds that define many modern therapeutics.[4][5] This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical applications in the synthesis of high-value pharmaceuticals, supported by validated protocols and safety guidelines.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid at room temperature.[6] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 622-50-4 | [7][8][9][10] |
| Molecular Formula | C₈H₈INO | [1][9][10][11] |
| Molecular Weight | 261.06 g/mol | [7][9][11] |
| Appearance | Light grey to bluish-gray or purple powder/solid | [6][12] |
| Melting Point | 182.0 to 187.0 °C | [6] |
| Solubility | Soluble in Methanol | [6] |
| IUPAC Name | This compound | [10] |
Characterization: The identity and purity of this compound are typically confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water.[13] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Synthesis Protocol for this compound
A common and efficient method for the laboratory-scale synthesis of this compound is the acetylation of 4-iodoaniline. This reaction is straightforward and provides a high yield of the desired product.
Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine in 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and acetate ion yields the stable amide product. A mild base is often added to neutralize the acetic acid byproduct.
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-iodoaniline (10.0 g, 45.6 mmol) and dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add pyridine (4.0 mL, 49.5 mmol) to the solution. Cool the flask in an ice bath to 0°C.
-
Acetylation: While stirring at 0°C, slowly add acetic anhydride (5.0 mL, 52.9 mmol) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add 50 mL of deionized water and shake. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield this compound as a crystalline solid.
Expected Yield: 85-95%. Purity: >98% (as determined by HPLC).
Application in Pharmaceutical Synthesis: Case Studies
The utility of this compound is best demonstrated through its application in constructing complex pharmaceutical molecules. Its iodinated phenyl ring is a key handle for introducing further molecular complexity via cross-coupling chemistry.
Case Study 1: Intermediate for Axitinib Synthesis
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[14] A key step in many synthetic routes to Axitinib involves a Heck coupling reaction to form a vinyl linkage on an indazole core, which can be prepared from precursors derived from iodinated anilines.[15] While this compound itself is not directly in the final structure, its core motif is central to building the necessary intermediates, such as 3-iodo-6-nitro-1H-indazole, which is then elaborated. A crucial transformation involves coupling an iodinated scaffold with a thiol, a reaction where the iodo-group is indispensable.
Reaction Principle: The synthesis of Axitinib often involves the coupling of a thiol, such as 2-mercapto-N-methylbenzamide, with an iodinated indazole core. This is a copper-catalyzed Ullmann-type condensation, a powerful method for forming carbon-sulfur bonds.
Synthetic Pathway for an Axitinib Precursor
Caption: Ullmann condensation to form a key Axitinib intermediate.
Protocol for Ullmann Condensation[16]
-
Reaction Setup: In a nitrogen-flushed flask, combine 6-iodo-1H-indazole (5.0 g, 20.5 mmol), 2-mercapto-N-methylbenzamide (3.77 g, 22.5 mmol), Copper(I) iodide (0.39 g, 2.05 mmol), and potassium carbonate (5.66 g, 41.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (50 mL).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Isolation: Stir the aqueous mixture for 1 hour to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with water and then with a cold organic solvent like diethyl ether. The crude product can be further purified by column chromatography or recrystallization to yield 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.
Case Study 2: Conceptual Link to Imatinib Synthesis
Imatinib (Gleevec) is another landmark tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[16][17] The synthesis of Imatinib and its derivatives involves the coupling of an aminopyrimidine core with a benzamide fragment.[18][19] While this compound is not a direct precursor, the C-N bond formation strategy is highly relevant. The iodo-group of an analogous aryl iodide is critical for a Buchwald-Hartwig amination reaction, which forms the key phenyl-amine bond in the Imatinib scaffold.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. This reaction is one of the most powerful methods for constructing C-N bonds in modern organic synthesis.
Buchwald-Hartwig Amination Pathway
Caption: General scheme for Buchwald-Hartwig C-N coupling.
This generalized protocol highlights the type of transformation where this compound serves as an exemplary substrate, demonstrating its value in constructing the C(aryl)-N bonds that are prevalent in many kinase inhibitors.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as an irritant.[7][12]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[20][21][22]
-
Handling: Avoid breathing dust.[21] Wash hands and any exposed skin thoroughly after handling.[7][21][22] Avoid contact with skin, eyes, and clothing.[12]
-
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][12] Keep away from oxidizing agents.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its straightforward preparation, coupled with the reactivity of the carbon-iodine bond, provides chemists with a reliable tool for constructing complex molecular architectures. As demonstrated in the synthetic strategies for kinase inhibitors like Axitinib and Imatinib, its role as a key building block in powerful C-S and C-N bond-forming reactions is critical. Adherence to the detailed protocols and safety guidelines presented in this document will enable researchers and drug development professionals to effectively and safely leverage the synthetic potential of this compound in their pursuit of novel therapeutics.
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Synthesis of N-(4-Iodophenyl)acetamide: A Detailed Protocol for Laboratory Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory synthesis of N-(4-Iodophenyl)acetamide, a key intermediate in pharmaceutical and materials science research. The protocol details the N-acetylation of 4-iodoaniline using acetic anhydride, grounded in the principles of nucleophilic acyl substitution. This document offers a complete workflow, from reagent handling and reaction setup to product purification and characterization, designed for researchers, scientists, and drug development professionals. Emphasis is placed on the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of this compound
This compound, also known as 4-iodoacetanilide, is a vital molecular building block. The presence of an iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures.[1] This reactivity is of paramount importance in the synthesis of novel pharmaceutical compounds and advanced materials.[2] The acetamide functional group, on the other hand, is a common motif in many biologically active molecules and can modulate the electronic properties of the aromatic ring.[3]
This guide provides a robust and reliable protocol for the synthesis of this compound, ensuring high purity and yield. The procedure is designed to be self-validating through clear, step-by-step instructions and detailed characterization methods.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 4-iodoaniline and acetic anhydride proceeds via a classic nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the amino group in 4-iodoaniline acts as the nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion, a good leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the stable amide product, this compound, and acetic acid as a byproduct.
Safety and Reagent Handling
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | Handling Precautions |
| 4-Iodoaniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] | Avoid generating dust.[7] Wear appropriate PPE.[8] In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[7] |
| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[9] | Handle in a fume hood. Keep away from heat and ignition sources. Use with adequate ventilation. In case of contact, immediately flush with water for at least 15 minutes and seek urgent medical attention. |
| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear appropriate PPE. In case of contact, flush with plenty of water. |
| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from open flames and hot surfaces. Store in a well-ventilated place. |
Experimental Protocol
This protocol is adapted from established procedures for the acetylation of anilines.[10]
Materials and Equipment
-
4-Iodoaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Dissolution of 4-Iodoaniline: In a 100 mL Erlenmeyer flask, dissolve 5.0 g (22.8 mmol) of 4-iodoaniline in 15 mL of glacial acetic acid. Gentle warming on a hot plate may be necessary to achieve complete dissolution.
-
Acetylation: To the stirred solution, add 3.0 mL (3.24 g, 31.7 mmol) of acetic anhydride dropwise over 5 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 15-20 minutes.
-
Precipitation of Crude Product: Pour the reaction mixture slowly into a beaker containing approximately 100 mL of ice-cold water while stirring vigorously. A white or off-white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold distilled water (2 x 25 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1] If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.[11] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[12]
-
Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the dried product and record its IR and NMR spectra to confirm its identity and purity.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 182-187 °C |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.1 ppm), the amide proton (broad singlet, ~7.5-8.5 ppm), and the aromatic protons (two doublets, ~7.0-7.8 ppm) characteristic of a para-substituted benzene ring.[13] |
| ¹³C NMR | Signals for the methyl carbon (~24 ppm), the carbonyl carbon (~168 ppm), and four aromatic carbons, with the carbon bearing the iodine showing a characteristic chemical shift.[14][15][16][17] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (amide I band) stretching (~1660 cm⁻¹), and aromatic C-H and C=C bonds.[18][19][20] |
Discussion and Field-Proven Insights
-
Rationale for Acetic Acid as a Solvent: Glacial acetic acid is an excellent solvent for both the starting aniline and the product acetanilide, facilitating a homogeneous reaction mixture.[10] Its acidic nature also helps to protonate any unreacted aniline, preventing side reactions.
-
Controlling the Reaction: While the reaction is generally straightforward, the addition of acetic anhydride should be controlled to prevent an excessive temperature increase, which could lead to the formation of di-acetylated byproducts.
-
Purification Strategy: Recrystallization is a highly effective method for purifying the product.[21] The choice of an ethanol/water mixture is based on the principle that the product is soluble in hot ethanol but less soluble in cold ethanol and water, allowing for efficient crystallization upon cooling.[22][23] The slow cooling process is crucial for the formation of well-defined, pure crystals.[12]
-
Troubleshooting: If the product "oils out" during recrystallization instead of forming crystals, it may be due to an excess of solvent or the presence of significant impurities. Re-heating the solution and adding a small amount of the less-soluble solvent (water) or scratching the inside of the flask can help induce crystallization.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of high-purity this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors. The characterization data provided serves as a benchmark for verifying the successful synthesis of the target compound.
References
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The Royal Society of Chemistry. NMR spectra and Analytical HPLC. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. (2009-09-26). [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
-
Reddit. Go-to recrystallization solvent mixtures. (2023-02-19). [Link]
-
PrepChem.com. Preparation of 4-iodoaniline. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
-
ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2025-08-08). [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020-11-20). [Link]
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Purity Determination of N-(4-Iodophenyl)acetamide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Iodophenyl)acetamide purity. This compound is a critical intermediate in various synthetic pathways, and ensuring its purity is paramount for the quality of downstream products. This method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with Photodiode Array (PDA) detection. The protocol is designed to be precise, accurate, and specific, providing a comprehensive tool for quality control and lot release testing in research and manufacturing environments. The principles of the method, detailed experimental protocols, and guidelines for system suitability and method validation are discussed in accordance with ICH guidelines.
Introduction and Principle of Separation
This compound, a white to off-white crystalline solid, serves as a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring an aromatic ring, an amide group, and an iodine substituent, dictates its chemical properties and reactivity.[2] The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the yield and safety profile of subsequent synthetic steps. Therefore, a validated analytical method to accurately assess its purity is essential.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This method employs a reverse-phase chromatographic mode, which is ideally suited for separating moderately polar to nonpolar compounds like this compound.[4]
The Separation Mechanism: The fundamental principle relies on the partitioning of the analyte between a nonpolar stationary phase (a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase.[4]
-
Analyte-Stationary Phase Interaction: this compound possesses significant hydrophobicity due to its iodinated phenyl ring. This characteristic promotes strong interaction with the nonpolar C18 stationary phase.
-
Mobile Phase Influence: The mobile phase consists of water and an organic modifier, acetonitrile (ACN). Acetonitrile is less polar than water and acts as the stronger eluting solvent. By carefully controlling the ratio of ACN to water, we can modulate the retention time of the analyte. Potential impurities, which will differ in polarity, will interact differently with the stationary phase and thus elute at different times, enabling their separation from the main analyte peak.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is employed. Unlike a single-wavelength UV detector, a PDA acquires the full UV-Vis spectrum for every point in the chromatogram.[5] This is invaluable for purity analysis as it allows for:
-
Peak Purity Assessment: Comparing spectra across a single chromatographic peak to detect co-eluting impurities.
-
Peak Identification: Confirming the identity of the main peak by matching its UV spectrum against that of a reference standard.[5][6]
-
Optimal Wavelength Selection: The aromatic nature of this compound results in strong UV absorbance, allowing for sensitive detection.[7]
-
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A compatible chromatography data system (CDS) is required for data acquisition and processing.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. The specific brand and model should be recorded and kept consistent for the method.
-
Reagents:
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm (for quantitation), with spectral data collected from 200-400 nm (for peak purity) |
| Run Time | 25 minutes |
Rationale for Choices:
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase helps to protonate any free silanol groups on the silica backbone of the stationary phase, which significantly reduces peak tailing and improves peak shape.
-
Gradient Elution: A gradient program is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, while also providing a sharp, symmetrical peak for the main analyte.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves separation efficiency.
-
Detection Wavelength (254 nm): Aromatic compounds typically exhibit strong absorbance at 254 nm, providing excellent sensitivity for the analyte and many potential impurities.[5]
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures the solubility of this compound and is compatible with the mobile phase.[1]
-
Standard Solution (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Sample Solution (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer the sample into a 100 mL volumetric flask.
-
Follow steps 3-5 from the Standard Solution preparation.
-
System Suitability and Data Analysis
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Standard Solution five or six times. The calculated parameters must meet the acceptance criteria listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percent method. The area of the main peak is compared to the total area of all peaks in the chromatogram.
Calculation Formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The PDA detector should be used to confirm that no impurities are co-eluting with the main peak by performing a peak purity analysis, which should yield a purity angle less than the purity threshold.
HPLC Analysis Workflow
The entire process, from preparation to the final result, is outlined in the workflow diagram below.
Caption: Workflow for HPLC Purity Analysis of this compound.
Method Validation Principles
To ensure this analytical procedure is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] A full validation would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks and confirmed with PDA peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water offers excellent separation of the main component from potential impurities. The integration of a Photodiode Array detector enhances the method's trustworthiness by enabling peak purity assessment and spectral confirmation. This protocol, when properly validated, serves as an indispensable tool for quality control in both research and industrial settings, ensuring the integrity of this vital chemical intermediate.
References
- Solubility of Things. This compound.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
Ingenieria Analitica Sl. Identification of Polynuclear Aromatic Hydrocarbons in a Complex Matrix with Diode Array Detection. [Link]
-
SIELC Technologies. Acetamide, N-(4-iodophenyl)-. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(4-iodophenyl)- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
PubMed. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 622-50-4). [Link]
-
NIST. This compound. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
Akjournals. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
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- 12. database.ich.org [database.ich.org]
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Visualization of N-(4-Iodophenyl)acetamide
Introduction
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, prized for its simplicity, speed, and sensitivity.[1][2] It is an indispensable tool for monitoring reaction progress, identifying compounds in a mixture, and assessing the purity of a substance.[1][3] This guide provides a detailed exploration of the principles and protocols for the visualization of N-(4-Iodophenyl)acetamide on TLC plates. This compound is an important intermediate in the synthesis of various pharmaceuticals and functional materials. Accurate monitoring of its presence and purity is critical for ensuring reaction efficiency and final product quality.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to troubleshoot and adapt these protocols to their specific experimental context.
Fundamental Principles of Thin-Layer Chromatography
TLC separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[1]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like glass, aluminum, or plastic.[4][5] For this compound, a polar compound, silica gel is the standard stationary phase.[6][7]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[4][8] The polarity of the mobile phase is a critical parameter that dictates the separation.[9]
-
Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11] It is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature) and is crucial for compound identification.[11][12]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A desirable Rf value generally lies between 0.3 and 0.7 to ensure clear separation from other potential components in the mixture.[8]
The Role of Polarity
The separation in TLC is governed by the relative polarities of the analyte, the stationary phase, and the mobile phase.[3]
-
Polar Compounds: Interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Rf value.[12]
-
Nonpolar Compounds: Have a weaker interaction with the stationary phase and are more readily carried along by the mobile phase, leading to a higher Rf value.[12]
This compound possesses an amide functional group, making it a moderately polar compound.[13][14] Therefore, a mobile phase of intermediate polarity is typically required for optimal separation.
Experimental Protocol for TLC of this compound
This protocol outlines a robust and reproducible method for the TLC analysis of this compound.
Materials and Reagents
| Material/Reagent | Specifications |
| TLC Plates | Silica gel 60 F254 on aluminum or glass backing |
| Mobile Phase | Ethyl acetate/Hexane mixture (e.g., 1:1 v/v) |
| Sample Solvent | Dichloromethane or Ethyl acetate (volatile) |
| Spotting Capillaries | Glass, fine-tipped |
| Developing Chamber | Glass jar with a lid |
| Visualization Reagents | UV lamp (254 nm), Iodine chamber, Potassium permanganate stain |
Step-by-Step Methodology
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified this compound in a volatile solvent like dichloromethane or ethyl acetate to create a ~1% solution.[1][3]
-
Spotting the Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dip a capillary tube into the sample solution.
-
Lightly touch the capillary to the baseline to apply a small spot. The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[12]
-
Allow the solvent to evaporate completely between applications if multiple spots are needed.
-
-
Preparing the Developing Chamber:
-
Pour the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors, leading to better and more uniform development.
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Do not disturb the chamber during development.
-
-
Completing the Development:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Workflow Diagram
Caption: Workflow for TLC Analysis of this compound.
Visualization Techniques for this compound
Since this compound is a colorless compound, visualization methods are required to locate the separated spots on the TLC plate.[15][16][17] A sequential approach, starting with non-destructive methods, is highly recommended.
Ultraviolet (UV) Light (Non-Destructive)
-
Principle: TLC plates designated with "F254" contain a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[18][19][20] Compounds that absorb UV light at this wavelength, such as those with aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots on the green background.[16][18][19][20] this compound, containing an aromatic ring, is readily visualized by this method.[13][21]
-
Procedure:
-
Advantages: This method is rapid, easy, and non-destructive, allowing the plate to be used for subsequent visualization techniques.[19][20]
Iodine Vapor (Semi-Destructive)
-
Principle: Iodine vapor (I2) has a high affinity for many organic compounds, particularly unsaturated and aromatic compounds, with which it forms colored complexes.[16][22][23] The spots absorb the iodine vapor, appearing as yellow-brown spots on a lighter tan background.[19][20]
-
Procedure:
-
Place the developed and dried TLC plate into a sealed chamber containing a few crystals of solid iodine.
-
Allow the plate to remain in the chamber until yellow-brown spots become visible (typically a few minutes).[19][24]
-
Remove the plate and immediately circle the spots with a pencil, as the color will fade over time as the iodine evaporates.[24][25]
-
-
Advantages: It is a simple and generally effective method for a wide range of compounds.
-
Limitations: The spots are often transient.[25]
Potassium Permanganate (KMnO4) Stain (Destructive)
-
Principle: Potassium permanganate (KMnO4) is a strong oxidizing agent.[26] It reacts with compounds that can be oxidized, such as alcohols, amines, and the amide group in this compound. During the reaction, the deep purple permanganate ion (MnO4-) is reduced to brown manganese dioxide (MnO2). This results in the appearance of yellow to brown spots on a purple or pink background.[19][27]
-
Procedure:
-
Prepare the staining solution (e.g., 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water).
-
Quickly dip the dried TLC plate into the KMnO4 solution using forceps.
-
Wipe the excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun until spots appear.[19]
-
-
Advantages: This is a highly sensitive and universal stain for oxidizable compounds.[27]
-
Limitations: This method is destructive; the compound cannot be recovered from the plate after staining.[18]
Comparison of Visualization Methods
| Visualization Method | Principle | Appearance of this compound Spot | Type |
| UV Light (254 nm) | UV Quenching | Dark spot on a green fluorescent background | Non-Destructive |
| Iodine Vapor | Complex Formation | Yellow-brown spot on a tan background | Semi-Destructive |
| Potassium Permanganate | Oxidation | Yellow to brown spot on a purple background | Destructive |
Chemical Visualization Mechanisms
Caption: Mechanisms of common TLC visualization techniques.
Troubleshooting and Advanced Insights
-
Adjusting Rf Values: If the Rf value of this compound is too low (<0.3), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[8] Conversely, if the Rf is too high (>0.7), decrease the polarity by increasing the proportion of hexane.[8]
-
Tailing of Spots: Spot tailing can occur if the sample is too concentrated or if the compound interacts too strongly with the stationary phase. Diluting the sample or adding a small amount of a polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds or triethylamine for basic compounds) to the mobile phase can mitigate this issue.[4]
-
Co-spotting for Identification: To confirm the identity of a spot, a co-spot can be used. This involves spotting the sample, a known standard of this compound, and a mixture of the two side-by-side on the same plate.[8] If the sample spot and the mixed spot travel the same distance (have the same Rf), it provides strong evidence that the compound is present in the sample.
Conclusion
The successful application of Thin-Layer Chromatography for the analysis of this compound hinges on a systematic approach to protocol execution and an understanding of the chemical principles underlying separation and visualization. By starting with non-destructive UV visualization and proceeding to chemical staining methods like iodine vapor or potassium permanganate as needed, researchers can effectively monitor reaction progress, assess purity, and confirm the identity of this key chemical intermediate. The protocols and insights provided herein serve as a comprehensive guide to achieving reliable and reproducible TLC results in a drug development and research setting.
References
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Khan Academy. (n.d.). Calculating retention factors for TLC (video). Khan Academy. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. Retrieved from [Link]
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Ghosh, S. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help? Quora. Retrieved from [Link]
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MIT OpenCourseWare. (2010, February 4). TLC-The Basics | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
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Mohammad, A., & Sharma, S. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of Planar Chromatography – Modern TLC, 20(1), 19-24. [Link]
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Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]
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Sejer, D. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain. Curly Arrow. Retrieved from [Link]
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Dr. Huma Aslam. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC [Video]. YouTube. Retrieved from [Link]
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The Strategic Application of N-(4-Iodophenyl)acetamide in the Synthesis of Kinase Inhibitors: A Technical Guide
This guide provides an in-depth exploration of N-(4-Iodophenyl)acetamide as a pivotal building block in the synthesis of kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind its use, details key synthetic transformations, and provides robust protocols for its application. We will delve into the mechanistic underpinnings of its reactivity and its contribution to the pharmacophore of potent therapeutic agents.
Introduction: The Significance of this compound in Kinase Inhibitor Scaffolds
Kinase inhibitors have revolutionized the landscape of targeted cancer therapy by interfering with the signaling pathways that drive tumor growth and proliferation.[1] Within the vast chemical space of these inhibitors, the anilino-pyrimidine and related heterocyclic scaffolds are particularly prominent. This compound has emerged as a valuable and versatile precursor in the construction of these complex molecules.
The utility of this compound stems from two key structural features:
-
The Aryl Iodide Moiety: The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig aminations.[2][3] This allows for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for elaborating the core structure of many kinase inhibitors.
-
The N-Phenylacetamide Substructure: This portion of the molecule often forms a key part of the final pharmacophore, engaging in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase.[4] The acetamide group can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of the inhibitor.
This guide will provide practical insights and detailed protocols for leveraging the unique chemical properties of this compound in the synthesis of kinase inhibitors targeting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Key Synthetic Transformations and Protocols
The aryl iodide functionality of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most important transformations in the context of kinase inhibitor synthesis.
Sonogashira Coupling: Formation of Carbon-Carbon Bonds
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, a common structural motif in modern kinase inhibitors.[5]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents Addition: Add anhydrous and degassed THF and triethylamine (2.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-(phenylethynyl)phenyl)acetamide.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Cocatalyst | CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60 °C |
| Typical Yield | 80-95% |
Table 1: Typical Reaction Conditions for Sonogashira Coupling.
Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing the crucial C-N bond between the aryl iodide and an amine, often a heterocyclic amine that forms the core of the kinase inhibitor.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with 2-Aminopyrimidine
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to an oven-dried Schlenk tube.
-
Reagents Addition: Add this compound (1.0 eq) and 2-aminopyrimidine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield N-(4-(pyrimidin-2-ylamino)phenyl)acetamide.
| Parameter | Condition |
| Precatalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Typical Yield | 70-90% |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.
Application in the Synthesis of Kinase Inhibitors: Targeting Key Signaling Pathways
The derivatives of this compound are integral components of numerous kinase inhibitors that target critical signaling pathways implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Many EGFR inhibitors feature an anilino-pyrimidine core, where the aniline moiety is often derived from a precursor like this compound. This aniline portion typically occupies the hydrophobic pocket of the ATP-binding site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
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Application Note: Strategic Derivatization of N-(4-Iodophenyl)acetamide for High-Throughput Biological Screening
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of N-(4-Iodophenyl)acetamide. This scaffold is an exemplary starting point for the construction of diverse small-molecule libraries due to the synthetic versatility of the aryl iodide and the prevalence of the acetamide motif in pharmacologically active agents.[1] We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—enabling the generation of novel derivatives with broad structural diversity. Each protocol is accompanied by an explanation of the underlying chemical principles, rationale for component selection, and expected outcomes, thereby providing a self-validating framework for synthesis. Finally, a generalized workflow for subsequent biological screening is outlined to guide the identification of promising lead compounds.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the generation of chemically diverse compound libraries is paramount for identifying novel therapeutic agents. The choice of a core scaffold is a critical decision that dictates the accessible chemical space and potential for biological interaction. This compound emerges as a highly strategic starting material for several key reasons:
-
Pharmacophoric Significance: The N-phenylacetamide core is a common feature in numerous approved drugs and biologically active molecules, recognized for its ability to form crucial hydrogen bonds and engage in various receptor interactions.[1] Molecules incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1]
-
Synthetic Tractability: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for transformations to occur under mild conditions, preserving the integrity of other functional groups and enabling a high success rate across a broad range of coupling partners.[2][3]
-
Vector for Diversity: The iodine atom serves as a versatile synthetic handle, allowing for the systematic introduction of a wide array of substituents at the 4-position. This enables precise control over the steric, electronic, and lipophilic properties of the final compounds, which is essential for structure-activity relationship (SAR) studies.
This guide details four robust palladium-catalyzed methodologies to exploit the reactivity of the aryl iodide, transforming a single starting material into a library of functionally and structurally diverse molecules primed for biological evaluation.
Overall Synthetic & Screening Workflow
The path from the initial scaffold to a biologically validated "hit" follows a logical progression. The derivatization reactions described herein form the core of the library synthesis phase, which is followed by purification, characterization, and systematic biological screening.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(biphenyl-4-yl)acetamide.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Conditions | Typical Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O, 90°C, 8h | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF, 100°C, 6h | 80-90% |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O, 100°C, 12h | 75-85% |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds. [4][5]It is exceptionally useful for synthesizing linear, rigid structures often desired in medicinal chemistry for probing long, narrow active sites.
Causality & Rationale: This reaction proceeds via a dual catalytic cycle involving both palladium and copper(I). [6]The palladium cycle mirrors that of other cross-couplings, while the copper cycle serves to deprotonate the terminal alkyne and form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. [7]The use of a copper(I) co-catalyst (typically CuI) allows the reaction to proceed under very mild conditions, often at room temperature. [8]An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base and often as the solvent.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (261 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%), and Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (123 mg, 1.2 mmol, 0.13 mL).
-
Reaction Execution: Stir the mixture at room temperature for 4-8 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor completion by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (25 mL), wash with 1M HCl (aq) (10 mL) and then brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate) to afford N-(4-(phenylethynyl)phenyl)acetamide.
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Catalyst System (mol%) | Base | Conditions | Typical Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) / CuI (5) | Et₃N | THF, RT, 6h | 90-98% |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | DIPA | Toluene, 50°C, 4h | 85-95% |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | MeCN, 60°C, 10h | 70-85% |
Heck Reaction: C-C Bond Formation via Vinylation
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene, forming a substituted alkene. [9][10]This reaction is a powerful tool for extending carbon frameworks and introducing olefinic structures, which can be further functionalized.
Causality & Rationale: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. [11]A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex. A base is required to neutralize the generated H-X and regenerate the active Pd(0) catalyst. [11][12]The reaction typically yields the more thermodynamically stable trans isomer. [9]
Caption: Catalytic cycle of the Heck reaction.
Protocol 3: Heck Reaction with n-Butyl Acrylate
-
Reaction Setup: In a sealed tube, combine this compound (261 mg, 1.0 mmol), n-butyl acrylate (256 mg, 2.0 mmol, 0.29 mL), and triethylamine (202 mg, 2.0 mmol, 0.28 mL).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 mmol, 5 mol%) and triphenylphosphine [PPh₃] (26 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to obtain the cinnamamide derivative.
Table 3: Representative Heck Coupling Reactions
| Entry | Alkene Partner | Catalyst System (mol%) | Base (equiv.) | Conditions | Typical Yield |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) / PPh₃ (10) | Et₃N (2.0) | MeCN, 100°C, 16h | 70-85% |
| 2 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NaOAc (1.5) | DMF, 120°C, 12h | 65-80% |
| 3 | Acrylamide | Pd(OAc)₂ (5) | Et₃N (1.5) | MeCN, reflux, 12h | 60-75% [13] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult via classical methods. [14][15]It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality & Rationale: This reaction is essential for introducing nitrogen-containing functional groups, which are critical for solubility, basicity, and hydrogen bonding in drug-receptor interactions. The catalytic cycle is similar to other cross-couplings but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) to deprotonate the amine or the intermediate palladium-amine complex. [16]A key innovation in this field has been the development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos), which facilitate the challenging reductive elimination step to form the C-N bond. [17][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol). Add this compound (261 mg, 1.0 mmol) and the catalyst/ligand system, e.g., Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd) and a ligand like XPhos (38 mg, 0.08 mmol, 8 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add morpholine (105 mg, 1.2 mmol, 0.105 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to yield N-(4-morpholinophenyl)acetamide.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv.) | Conditions | Typical Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene, 110°C, 18h | 80-95% |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene, 100°C, 24h | 70-85% |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (4) | LHMDS (1.5) | Dioxane, 100°C, 12h | 75-90% |
General Protocol for Biological Screening
After synthesis and purification, the newly created derivatives must be evaluated for biological activity. The choice of assay is target-dependent, but a common initial step is a high-throughput primary screen to identify "hits".
Example Primary Screen: Antioxidant Activity (DPPH Assay) [19] This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Plate Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 2 µL of each derivative stock solution to the wells in triplicate to achieve the desired final concentration (e.g., 200 µM). Include positive (e.g., Ascorbic Acid) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each compound relative to the controls. Compounds showing significant activity (>50% inhibition) are considered primary hits.
Table 5: Example Data Presentation for a Primary Screen
| Compound ID | Concentration (µM) | Avg. Absorbance | % Inhibition |
| Control (DMSO) | - | 0.850 | 0% |
| Positive Control | 100 | 0.120 | 85.9% |
| Derivative-001 | 200 | 0.795 | 6.5% |
| Derivative-002 | 200 | 0.340 | 60.0% |
| Derivative-003 | 200 | 0.810 | 4.7% |
Conclusion
This compound stands as a premier building block for the efficient construction of diverse molecular libraries. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a reliable and versatile synthetic toolkit for modifying this scaffold. By systematically applying these protocols, researchers can rapidly generate novel chemical entities and explore vast regions of chemical space. The integration of this synthetic platform with robust biological screening workflows creates a powerful engine for the discovery of new therapeutic leads.
References
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Shafiee, M., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Ostoot, F.H., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ResearchGate. Available at: [Link]
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Gokce, M., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. ResearchGate. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
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MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. NIH. Available at: [Link]
-
ResearchGate. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chem Help ASAP. (2019). Sonogashira coupling. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. NIH. Available at: [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
SpringerLink. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. SpringerLink. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
Sources
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- 3. nobelprize.org [nobelprize.org]
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- 6. m.youtube.com [m.youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of N-(4-Iodophenyl)acetamide
Executive Summary
N-(4-Iodophenyl)acetamide, also known as 4-iodoacetanilide, is a critical starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), radiocontrast agents, and other fine chemicals.[1][2] The transition from laboratory-scale synthesis to robust, safe, and economically viable industrial production presents significant challenges. This guide provides a comprehensive technical overview, including mechanistic insights, a detailed scale-up protocol, process controls, safety considerations, and analytical validation for the synthesis of this compound, tailored for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction: The Industrial Imperative
The utility of this compound lies in the strategic placement of the iodine atom on the phenyl ring.[3][4] This functional group is an excellent handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry. Furthermore, its derivatives are explored in materials science and as analytical reagents.[5]
Scaling the synthesis of this compound requires moving beyond common laboratory procedures, which often prioritize simplicity over factors critical to industrial production such as atom economy, reagent cost, process safety, throughput, and waste management.[6] A successful scale-up hinges on a process that is not only high-yielding but also reproducible, safe, and compliant with regulatory standards.
The most common and industrially feasible route is the direct electrophilic iodination of acetanilide.[7] This guide focuses on a process utilizing molecular iodine activated by an oxidizing agent in an acetic acid medium, a method chosen for its reliability, use of readily available materials, and amenability to large-scale reactor conditions.
Synthetic Strategy & Mechanistic Insights
The Core Reaction: Electrophilic Aromatic Substitution
The synthesis of this compound from acetanilide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The acetylamino group (-NHCOCH₃) on the acetanilide ring is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the bulky acetylamino group, the incoming electrophile preferentially substitutes at the para-position.
Generating the Electrophile (I⁺)
Molecular iodine (I₂) itself is a weak electrophile and does not react efficiently with moderately activated rings like acetanilide.[6] To facilitate the reaction, an oxidizing agent is required to generate a more potent iodinating species, often represented as the iodonium ion (I⁺) or a polarized iodine-containing complex. A common and cost-effective industrial choice is nitric acid (HNO₃).
The mechanism proceeds as follows:
-
Oxidation of Iodine: Nitric acid oxidizes molecular iodine to generate the electrophilic species.
-
Electrophilic Attack: The π-electrons of the acetanilide ring attack the "I⁺" species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (in this case, likely water or the conjugate base of the acid) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
A simplified representation of this process is shown below.[1]
Diagram: Reaction Mechanism
Caption: Electrophilic iodination of acetanilide.
Process Development & Scale-Up Protocol
This protocol is designed for a nominal 100 L batch size in a glass-lined or similarly resistant reactor. All operations should be conducted in a well-ventilated area, adhering to all site-specific and general industrial safety protocols.[8][9][10]
Materials and Equipment
| Item | Specification | Purpose |
| Reactor | 100 L, Glass-Lined, Jacketed | Main reaction vessel |
| Reagents | Acetanilide (99%), Iodine (prills, 99.8%), Acetic Acid (Glacial, 99.7%), Nitric Acid (70%), Sodium Thiosulfate | Starting materials and quench |
| Solvents | Ethanol, Deionized Water | Recrystallization and washing |
| Filtration | Nutsche Filter or Centrifuge | Product isolation |
| Drying | Vacuum Tray Dryer | Product drying |
| PPE | Acid-resistant gloves, chemical splash goggles, face shield, rubber apron, respiratory protection | Personnel safety |
Detailed Step-by-Step Protocol
Step 1: Reactor Preparation and Charging
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Glacial Acetic Acid (40 L).
-
Begin agitation at a moderate speed (e.g., 80-100 RPM) to ensure good mixing without excessive splashing.
-
Charge Acetanilide (10.0 kg, ~74 mol) into the reactor. Stir until fully dissolved. A clear, pale solution should be observed.
Step 2: Iodination Reaction
-
Charge Iodine prills (9.4 kg, ~37 mol) to the reactor. The mixture will turn into a dark brown/purple slurry.
-
Cool the reactor jacket to 15-20°C.
-
Prepare a solution of 70% Nitric Acid (3.5 L) in Glacial Acetic Acid (5 L).
-
CAUTION: The addition of nitric acid is exothermic. Add the nitric acid solution dropwise via an addition funnel over a period of 2-3 hours. Meticulously monitor the internal temperature, maintaining it below 35°C.
-
After the addition is complete, allow the reaction to stir at room temperature (20-25°C) for 4-6 hours.
Step 3: In-Process Control (IPC)
-
After 4 hours, carefully take a sample for HPLC analysis.
-
The reaction is deemed complete when the area percent of the starting material (Acetanilide) is less than 2.0%. If the reaction is not complete, allow it to stir for another 1-2 hours and re-sample.
Step 4: Quenching and Precipitation
-
Once the reaction is complete, slowly and carefully add the reaction mixture to a separate vessel containing cold deionized water (200 L) with vigorous stirring. This will precipitate the crude product.
-
To neutralize any unreacted iodine, prepare a 10% w/v solution of sodium thiosulfate in water. Add this solution portion-wise until the dark color of iodine dissipates and the slurry becomes a pale off-white or beige color.
Step 5: Product Isolation and Washing
-
Filter the precipitated solid using a Nutsche filter or centrifuge.
-
Wash the filter cake thoroughly with deionized water (2 x 20 L) until the filtrate is neutral (pH 6.5-7.5). This removes residual acids.
-
Perform a final wash with cold ethanol (10 L) to help remove organic impurities.
Step 6: Purification by Recrystallization
-
Transfer the wet cake to a clean, appropriately sized reactor.
-
Add ethanol (approximately 3-4 L per kg of crude product).
-
Heat the mixture to 70-75°C with stirring until the solid is completely dissolved.
-
Slowly cool the solution to 0-5°C over 4-6 hours to allow for the formation of well-defined crystals.
-
Hold at 0-5°C for at least 2 hours to maximize precipitation.
-
Filter the purified product and wash the cake with a small amount of cold ethanol.
Step 7: Drying
-
Dry the purified product in a vacuum tray dryer at 60-70°C under vacuum (<100 mbar) until the loss on drying (LOD) is less than 0.5%.
-
The final product should be a white to off-white crystalline solid.[11]
Workflow Diagram
Caption: Industrial synthesis workflow.
Quality Control & Analytical Methods
To ensure the final product meets the required specifications for use in drug development, a rigorous quality control process is mandatory.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | FTIR, ¹H NMR | Conforms to reference spectrum |
| Purity | HPLC (RP) | ≥ 99.0% (Area %) |
| Melting Point | Capillary Method | 184-187°C[11] |
| Loss on Drying (LOD) | Gravimetric | ≤ 0.5% w/w |
| Related Substances | HPLC | Individual impurity ≤ 0.15%, Total impurities ≤ 0.5% |
Safety & Environmental Considerations
Chemical Hazards:
-
Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Nitric Acid (70%): Strong oxidizer, corrosive. Contact with other materials may cause fire. Causes severe skin burns and eye damage.
Procedural Safety:
-
Exothermic Reaction: The addition of nitric acid must be strictly controlled to prevent thermal runaway.[8] A reliable cooling system is essential.
-
Ventilation: All operations must be performed in a reactor located in a well-ventilated area or under a fume hood to avoid inhalation of corrosive vapors.[8][10][12]
-
Personal Protective Equipment (PPE): Full acid-resistant PPE is mandatory at all times.[10]
-
Quenching: The quenching of the reaction mixture and neutralization of iodine should be performed slowly and with good agitation to manage any off-gassing or heat generation.
Waste Management:
-
Aqueous waste streams containing residual iodine and acids must be neutralized before disposal. Treatment with a reducing agent like sodium bisulfite or thiosulfate is effective.[9]
-
Solvent waste (ethanol) should be collected and sent for appropriate recycling or disposal according to local regulations.
References
-
ResearchGate. Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway | Request PDF. Available from: [Link]
-
Environmental Health and Safety, University of Colorado. EHS- Iodination Guideline. Available from: [Link]
-
Radiation Safety Manual, University of Nevada, Reno. 13.0 Iodination Procedure I-125 and I-131. Available from: [Link]
-
The University of Vermont. Iodinations: Standard Operating Procedures. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
ResearchGate. Reaction mechanism for the iodination of free‐anilines using the.... Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Iodination. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Acetanilide?. Available from: [Link]
-
NIST WebBook. This compound. Available from: [Link]
-
PubChem. This compound | C8H8INO | CID 12147. Available from: [Link]
-
SIELC Technologies. Acetamide, N-(4-iodophenyl)-. Available from: [Link]
-
Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available from: [Link]
-
Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available from: [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available from: [Link]
- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
-
PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]
- Google Patents. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
-
Pharmaffiliates. CAS No : 19591-17-4 | Product Name : N-(2-Iodophenyl)acetamide. Available from: [Link]
Sources
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(4-iodophenyl)- | SIELC Technologies [sielc.com]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. cmu.edu [cmu.edu]
- 10. 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. echemi.com [echemi.com]
- 12. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Iodophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-Iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound, a key intermediate in pharmaceutical synthesis, is typically prepared by the acetylation of 4-iodoaniline. While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide provides a comprehensive resource to address potential issues, from reaction setup to final product purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Low Product Yield
Question: My reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The acetylation of 4-iodoaniline may not have gone to completion.
-
Causality: The reactivity of the amino group in 4-iodoaniline is slightly reduced due to the electron-withdrawing nature of the iodine atom. Insufficient reaction time or temperature can lead to unreacted starting material.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A common mobile phase for this is a mixture of ethyl acetate and hexane. The disappearance of the 4-iodoaniline spot indicates the reaction is complete.
-
Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or gently heating the reaction mixture. For instance, if conducting the reaction at room temperature, heating to 40-50°C can significantly increase the reaction rate.
-
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the amount of product formed.
-
Causality: Acetic anhydride is susceptible to hydrolysis, especially if moisture is present. Using a slight excess of acetic anhydride can compensate for any loss due to hydrolysis.
-
Solution: Use a small excess (1.1 to 1.2 equivalents) of acetic anhydride relative to 4-iodoaniline.
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and recrystallization steps.
-
Causality: this compound has some solubility in water, which can lead to losses during the aqueous workup. During recrystallization, using too much solvent or improper cooling can result in a lower recovery of the purified product.
-
Solution:
-
Workup: When quenching the reaction with water, use ice-cold water to minimize the solubility of the product. If an extraction is necessary, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to room temperature to allow for the formation of large crystals, and then place it in an ice bath to maximize precipitation.
-
-
Formation of Impurities
Question: My final product shows impurities after analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can I prevent their formation?
Answer: The formation of impurities is a critical concern for any synthesis. Here are the most common impurities in the synthesis of this compound:
-
Unreacted 4-iodoaniline:
-
Causality: As mentioned above, this is due to an incomplete reaction.
-
Prevention & Removal: Ensure the reaction goes to completion by monitoring with TLC. Unreacted 4-iodoaniline can be removed during recrystallization, as its solubility profile differs from the product.
-
-
Diacetylated Product (N-(4-iodophenyl)diacetamide):
-
Causality: While less common for anilines, prolonged reaction times at elevated temperatures with a large excess of acetic anhydride can lead to the formation of a diacetylated byproduct.
-
Prevention: Use a modest excess of acetic anhydride (1.1-1.2 equivalents) and avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Removal: Diacetamide is generally more soluble in organic solvents than the mono-acetylated product and can often be removed during recrystallization.
-
-
Hydrolysis Product (4-iodoaniline):
-
Causality: During the workup, if the pH becomes acidic and the mixture is heated, the newly formed amide can be hydrolyzed back to the starting amine.
-
Prevention: Perform the aqueous workup at or below room temperature. Avoid strongly acidic conditions during the workup.
-
The following diagram illustrates a decision-making workflow for troubleshooting common issues:
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reaction?
A1: The acetylation of 4-iodoaniline with acetic anhydride can often be carried out without a solvent. However, if a solvent is preferred to ensure homogeneity, glacial acetic acid is a common choice as it is a reactant in the hydrolysis of the excess anhydride. For a more inert option, dichloromethane (DCM) or tetrahydrofuran (THF) can be used.
Q2: How do I choose the right recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. For this compound, ethanol or a mixture of ethanol and water is often effective. To select the best solvent system, you can perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water).
Q3: My product is an oil and won't crystallize. What should I do?
A3: Oiling out can occur if the melting point of the crude product is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Your current solvent may be too good. Try a solvent in which the product is less soluble, or use a co-solvent system (e.g., dissolve in a good solvent like ethanol and slowly add a poor solvent like water until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly).
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride is a more reactive acetylating agent. However, it reacts violently with water and releases HCl gas, which requires the use of a base (like pyridine or triethylamine) to neutralize the acid and a dry reaction setup. Acetic anhydride is generally safer and easier to handle for this transformation.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Iodoaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (1.0 eq).
-
If using a solvent, add a minimal amount of glacial acetic acid to dissolve the 4-iodoaniline.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (if using a solvent) or to 80-100°C (if solvent-free) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 30-60 minutes), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Allow the crude product to air dry.
Purification by Recrystallization
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
The following diagram illustrates the general workflow for the synthesis and purification:
Caption: General workflow for synthesis and purification.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-Iodoaniline | 219.02 | 62-63 | Soluble in ethanol, ether; slightly soluble in water. |
| This compound | 261.06 | 184-186 | Soluble in hot ethanol; sparingly soluble in cold water. |
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small-Scale Approach. Cengage Learning.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
Technical Support Center: Synthesis of N-(4-Iodophenyl)acetamide
Welcome to the technical support resource for the synthesis of N-(4-Iodophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during this classic electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to enhance the yield, purity, and success of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My final product analysis (TLC, NMR) shows a significant amount of a di-substituted byproduct. What is it, and how can I prevent its formation?
Answer:
The most common di-substituted byproduct is N-(2,4-diiodophenyl)acetamide . Its formation is a direct consequence of the reaction conditions being too harsh or improperly controlled.
Root Cause Analysis:
The acetamido group (-NHCOCH₃) on your starting material, acetanilide, is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1][2] After the first iodine atom is successfully added at the para position to form the desired product, this product can itself undergo a second iodination. The newly added iodine atom is weakly deactivating, but the acetamido group's activating effect is strong enough to allow for a second substitution, which typically occurs at one of the available ortho positions.
Strategies for Mitigation:
-
Stoichiometric Control (Critical): The most effective way to prevent di-iodination is to precisely control the molar ratio of the iodinating agent to the acetanilide. Use a slight sub-stoichiometric amount or a 1:1 molar ratio. An excess of the iodinating agent is the primary driver for the second substitution.
-
Reaction Time and Temperature: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Running the reaction at the lowest effective temperature can also reduce the rate of the second, less favorable substitution.
-
Controlled Addition of Reagents: Add the iodinating agent solution dropwise or in portions to the acetanilide solution. This maintains a low instantaneous concentration of the electrophile, favoring the mono-iodination of the more reactive starting material over the di-iodination of the product.
Question 2: My product yield is low, and I've isolated unreacted acetanilide. What went wrong?
Answer:
Low conversion of the starting material points to insufficient electrophilicity of the iodine source or deactivation of the reagents. The direct iodination of arenes with molecular iodine (I₂) is challenging because the reaction is reversible and produces hydrogen iodide (HI), which can reduce the iodo-product.[3]
Root Cause Analysis:
For iodine to act as an effective electrophile (I⁺), it must be activated by an oxidizing agent or a Lewis acid.[4][5] If this activation is inefficient, the electrophilic attack on the acetanilide ring will be slow or incomplete.
Troubleshooting Protocol:
-
Ensure Proper Activation: Most protocols for this synthesis use an oxidizing agent (e.g., nitric acid, iodic acid, hydrogen peroxide) in conjunction with molecular iodine.[3][6] This in-situ generation of the electrophilic iodine species is critical.
-
Verification: Confirm that your oxidizing agent is not expired or degraded. For instance, concentrated nitric acid should be fresh.
-
Alternative Reagents: Consider using a more direct iodinating agent like N-Iodosuccinimide (NIS), which often requires only a catalytic amount of acid to proceed under mild conditions.[7]
-
-
Check for Moisture: Water can interfere with certain activating systems, particularly those involving strong acids or Lewis acids. Ensure you are using anhydrous solvents and dried glassware.
-
Reaction Kinetics: While elevated temperatures can cause side reactions, insufficient temperature may lead to a stalled reaction. Ensure you are meeting the minimum temperature requirements for your specific protocol.
Question 3: The reaction mixture turned dark brown/purple, and my isolated product is colored. How do I address this?
Answer:
The dark coloration is almost always due to the presence of elemental iodine (I₂). This can arise from the decomposition of the iodinating agent or from the oxidation of iodide ions (I⁻) during the reaction or workup.
Root Cause Analysis:
-
During Reaction: If the oxidizing agent is too strong or used in excess, it can lead to the formation of I₂.
-
During Workup: The most common cause is during the quenching step. If the reaction mixture is quenched with a reducing agent to destroy excess oxidant, improper addition can lead to the formation of I₂. For example, adding a bisulfite solution to a strongly acidic and oxidizing medium can generate iodine.
Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture and pour it into a beaker of water or ice.
-
Decolorization: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise while stirring. The purple/brown color of I₂ will disappear as it is reduced to colorless iodide (I⁻).
-
Chemical Principle:I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Isolation: The solid product can then be collected by filtration.
-
Recrystallization: To remove residual colored impurities and other side products, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[8]
| Impurity | Appearance | Removal Method |
| Elemental Iodine (I₂) | Purple/Brown Solid or Solution | Wash with aq. Na₂S₂O₃ |
| Di-iodo Product | White/Off-White Solid | Recrystallization, Column Chromatography |
| Unreacted Acetanilide | White Solid | Recrystallization (exploiting solubility differences) |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the iodination of acetanilide?
A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[9]
-
Generation of the Electrophile: An oxidizing agent reacts with molecular iodine (I₂) to generate a potent electrophile, often represented as I⁺.
-
Nucleophilic Attack: The π-electrons of the acetanilide's aromatic ring attack the electrophilic iodine. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][10]
-
Deprotonation: A weak base (often water or the conjugate base of the acid used) removes a proton from the carbon atom bearing the iodine, restoring the ring's aromaticity and yielding the final product, this compound.
Caption: Figure 2: Steric Hindrance Favoring Para-Substitution
Q3: Can I use aniline directly instead of acetanilide to synthesize 4-iodoaniline?
A3: While possible, direct iodination of aniline is generally avoided for several reasons:
-
Over-reactivity: The amino group (-NH₂) is a very strong activating group, making the ring highly susceptible to multiple iodinations and oxidation, leading to a mixture of products and polymeric tars. [1]* Basicity: The amino group is basic and will react with the acidic reagents required for iodination. This protonates the amine to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group, leading to the wrong isomer or no reaction at all. [1] The use of acetanilide is a classic example of a protecting group strategy . The acetylation of aniline to acetanilide moderates the reactivity of the ring and prevents the unwanted acid-base reaction, allowing for a clean, selective para-iodination. The acetyl group can be removed later by hydrolysis to yield 4-iodoaniline if desired. [1][11]
Caption: Figure 3: Troubleshooting Workflow
References
- Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Electrophilic Iodination of Electron-Rich Aromatic Compounds Using 1,3-Diiodo-5,5-dimethylhydantoin. The Journal of Organic Chemistry, 84(11), 7411-7417.
-
Barnes, K. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. Available from: [Link]
- Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Patsnap Synapse.
-
Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Study.com. Available from: [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Study.com. Available from: [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. ijarsct.co.in. Available from: [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid. Royal Society of Chemistry. Available from: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available from: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available from: [Link]
-
Update Publishing House. (n.d.). Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique. Update Publishing House. Available from: [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 11. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
Technical Support Center: Purification of Crude N-(4-Iodophenyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of N-(4-Iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization process for this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization dissolves the crude product in a minimum amount of a hot solvent, in which the impurities are either highly soluble or completely insoluble. Upon controlled cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the surrounding solution (mother liquor).[3]
This compound, a white to off-white or sometimes bluish-grey crystalline solid, presents unique challenges and considerations during its purification.[4][5] This guide will address specific issues you may encounter.
Experimental Workflow Overview
The following diagram outlines the logical steps involved in a successful recrystallization of this compound.
Caption: A flowchart of the key stages in the purification of this compound by recrystallization.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Solvent Selection & Initial Dissolution
Q1: My crude this compound won't dissolve, even with significant heating. What's wrong?
A1: This indicates an inappropriate solvent choice. The principle of "like dissolves like" is a good starting point; polar compounds dissolve better in polar solvents.[6] this compound has polar characteristics due to the amide group but also nonpolar character from the iodophenyl ring.[5]
-
Causality: The solvent's dissolving power is too low ("too bad") to overcome the crystal lattice energy of your compound, even at elevated temperatures.[2]
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: If you are using a nonpolar solvent like hexane or toluene, it is unlikely to be effective. Consider more polar solvents. Based on its structure, ethanol, methanol, or acetone are better candidates.[5][7]
-
Use a Mixed-Solvent System: If you cannot find a single solvent that works well, a mixed-solvent system is an excellent alternative.[8] Find a pair of miscible solvents where this compound is very soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).[9][10] A common example for acetanilide derivatives is an ethanol/water mixture.[3]
-
Procedure for Mixed Solvents: Dissolve the crude solid in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity), which indicates the solution is saturated. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3][8]
-
Q2: I added the hot solvent and all my compound dissolved instantly at room temperature. What should I do?
A2: This signifies that your chosen solvent is "too good," meaning the compound is highly soluble even at low temperatures.[2] This will result in very low or no recovery of your product upon cooling.
-
Causality: The solvent is too effective at solvating the compound's molecules, preventing them from re-forming a crystal lattice upon cooling.
-
Troubleshooting Steps:
-
Evaporate the Solvent: Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. If they do, you have reached a suitable concentration.[11]
-
Switch to a Less Effective Solvent: Choose a solvent with lower dissolving power. For example, if you used methanol (very polar), try ethanol or isopropanol.
-
Introduce an Anti-Solvent (Mixed-Solvent approach): If your compound is already dissolved, you can carefully add a "bad" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Then, proceed as a mixed-solvent recrystallization.[8]
-
Crystallization & Product Formation
Q3: My solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A3: The failure of crystals to form from a cooled solution indicates a supersaturated state that is reluctant to nucleate.[12][13] Nucleation is the initial step where dissolved molecules arrange into a stable crystal lattice.
-
Causality: The activation energy barrier for crystal nucleation has not been overcome. This can be due to an overly clean solution (no nucleation sites) or having slightly too much solvent.[11]
-
Troubleshooting Steps (in order of preference):
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask below the solvent line.[11] The microscopic scratches on the glass provide nucleation sites for crystals to begin growing.
-
Add a Seed Crystal: Introduce a tiny crystal of pure this compound (if available) or a speck of your original crude material into the solution.[11][12] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: As a last resort, gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[11] Allow it to cool again.
-
Flash Cool: Place the flask in an ice-water bath. While slower cooling generally yields purer crystals, rapid cooling can sometimes force precipitation.[14] Be aware this may trap more impurities.
-
Q4: Instead of crystals, an oily liquid has separated from the solution. What is "oiling out" and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[15] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities significantly depress the melting point of the mixture.[16][17] The reported melting point of this compound is around 184-196°C, so this is most likely due to impurities.[4][5] Oiled out products are typically very impure because the oil can dissolve impurities more effectively than the solvent.[15][18]
-
Causality: The solution becomes saturated at a temperature where the solute's stable form is a liquid, not a solid.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool very slowly.[15][17]
-
Lower the Solution Polarity: If using a highly polar solvent like water, the large polarity difference with the organic solute can promote oiling out. Try switching to a less polar solvent system (e.g., ethanol/water instead of pure water).[16]
-
Use Activated Charcoal: If you suspect colored or highly polar impurities are the cause, you can perform a preliminary purification. Re-dissolve the crude material, add a small amount of activated charcoal to adsorb impurities, perform a hot gravity filtration to remove the charcoal, and then proceed with the recrystallization.[14][17]
-
Yield & Purity
Q5: My final yield is very low. What are the likely causes?
A5: A low yield can result from several procedural errors throughout the recrystallization process.
-
Causality & Troubleshooting:
-
Using Too Much Solvent: This is the most common cause. A significant portion of your product will remain dissolved in the mother liquor even when cold.[15] To check, try evaporating the mother liquor; if a large amount of solid appears, this was the issue.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Ensure your funnel and receiving flask are pre-heated, and use a stemless funnel to prevent cooling and clogging.[19][20]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have cooled the flask in an ice bath to maximize crystal formation before filtration.[21]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[2][21] Use a minimal amount of ice-cold solvent for washing.
-
Q6: The melting point of my recrystallized product is still low and broad. Why isn't it pure?
A6: A low and broad melting point range is a classic indicator of impurities.[14]
-
Causality & Troubleshooting:
-
Ineffective Solvent Choice: The chosen solvent may not be effective at leaving impurities behind in the mother liquor. Some impurities may have similar solubility profiles to your product. A different solvent system may be required.
-
Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the growing crystal lattice.[14] Ensure the solution cools slowly and undisturbed to allow for the formation of a more perfect, pure crystal structure.
-
Incomplete Washing: The surfaces of your crystals may be coated with the impurity-rich mother liquor. Ensure you wash the crystals on the filter funnel with a small amount of fresh, ice-cold solvent.[21]
-
Residual Solvent: The sample may not be completely dry. Ensure the crystals are dried under vacuum until a constant weight is achieved.
-
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.
-
Solvent Selection: Place ~50 mg of crude this compound into a test tube. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't, heat the test tube gently. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1][22]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask (its conical shape reduces solvent evaporation).[3] Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate, swirling continuously. Add more hot solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.[19]
-
Hot Filtration (if necessary): If you observe insoluble impurities or colored impurities (which can be removed with charcoal), a hot gravity filtration is required.[14] Use a stemless funnel with fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization.[19] Filter the hot solution quickly.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.[3] Slow cooling is critical for forming large, pure crystals.[20] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[21]
-
Crystal Collection: Set up a Büchner funnel with a filter paper that fits flatly and wet the paper with a small amount of the cold recrystallization solvent to create a seal with the funnel.[23] Collect the crystals by vacuum filtration.
-
Washing: With the vacuum off, add a small volume of ice-cold solvent to the funnel to wash away any adhering mother liquor.[21] Reapply the vacuum to pull the wash solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (184-196°C) indicates high purity.[4][5]
Solvent Selection Data
The choice of solvent is the most critical step in recrystallization.[1] The following table summarizes the properties of common laboratory solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. Can be used in a mixed system with ethanol for acetanilides.[24] |
| Ethanol | 78 | High | A common and effective solvent for many organic compounds with moderate polarity. |
| Methanol | 65 | High | More polar than ethanol; may be "too good" a solvent, leading to lower yields. |
| Acetone | 56 | Medium-High | A versatile solvent, but its low boiling point means it evaporates quickly.[7] |
| Ethyl Acetate | 77 | Medium | A good choice for compounds of intermediate polarity. |
| Toluene | 111 | Low | Generally suitable for nonpolar compounds; may crystallize well from this solvent.[7] |
| Hexane | 69 | Very Low | Unlikely to dissolve this compound unless used as an anti-solvent.[5] |
References
-
Quora. (2018). How to induce crystallization in a supersaturated solution. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]
-
Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Attleboro Public Library. (n.d.). Growing Crystals Two Ways Using Supersaturated Solutions. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]
-
CD Formulation. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
California State University Dominguez Hills. (2022). Crystallization from a supersaturated solution. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 622-50-4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
-
Reddit. (2013). (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
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Technical Support Center: N-(4-Iodophenyl)acetamide Purification
Welcome to the technical support center for the purification of N-(4-Iodophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with the desired purity and appearance. We will address common issues, particularly the presence of colored impurities, by providing not just protocols, but the scientific rationale behind them.
Troubleshooting Guide & FAQs
This section is structured to quickly diagnose and solve common problems encountered during the purification of this compound.
Question 1: My final this compound product is yellow/brown/pink. What is the most likely cause?
Answer: The discoloration of your this compound almost certainly originates from the primary starting material, 4-iodoaniline. While the target product itself is a stable, off-white solid, 4-iodoaniline is highly susceptible to oxidation and degradation, particularly when exposed to air and light.[1][2]
Causality Explained:
-
Starting Material Instability: Commercial 4-iodoaniline often has a reported appearance ranging from "white to gray-brown crystalline powder".[3] It is known to discolor over time, and this inherent instability means that even high-purity starting material can contain trace colored impurities.[4]
-
Oxidation Products: Anilines, as a class, are prone to air oxidation, which can form highly colored, conjugated impurities such as quinone-imines or azo compounds.[2][3] Given that 4-iodoaniline is a key intermediate in the manufacturing of azo dyes, its propensity to form such chromophores is well-established.[4]
-
Carry-Through Impurities: These colored impurities, even if present in very small amounts (<1%), can be carried through the acylation reaction and co-precipitate with your final product, imparting a noticeable color.
Proactive Recommendation: Before starting your synthesis, always assess the quality of your 4-iodoaniline. If it is significantly discolored (e.g., dark tan, brown, or gray), it is advisable to purify it first by recrystallization from an appropriate solvent system (such as aqueous ethanol) or by filtration through a short plug of silica gel.
Question 2: I have a discolored batch of this compound. What is the best first step to purify it?
Answer: For most cases of slight to moderate discoloration (e.g., off-white, pale yellow, or pinkish tint), the most effective and straightforward purification method is recrystallization . This technique is the industry standard for purifying crystalline organic solids and is highly effective at removing trace impurities.[5]
Why Recrystallization Works: Recrystallization leverages the differences in solubility between your desired compound and the impurities. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures. The colored impurities, being present in much lower concentrations, will ideally remain in the cold solvent (the "mother liquor") after your pure product crystallizes.
A peer-reviewed preparation method for 4-iodoacetanilide specifically recommends ethanol as a recrystallization solvent.[6] A binary mixture of ethanol and water is also an excellent choice for N-arylacetamides, as it allows for fine-tuning of the polarity to maximize recovery.[5]
Question 3: My product is very dark (dark brown or deep red). Recrystallization alone is not enough. What is the next step?
Answer: For intensely colored products where the impurity concentration is higher, a preliminary decolorization step using activated carbon (charcoal) is recommended before proceeding with recrystallization.
Mechanism of Action: Activated carbon possesses a highly porous structure with a vast surface area, composed of graphitic sheets.[7] This structure has a strong affinity for large, flat, conjugated organic molecules—the very type of molecules responsible for intense color.[7] The colored impurities are adsorbed onto the carbon surface through π-stacking interactions and are subsequently removed from the solution.
Critical Consideration: While highly effective, activated carbon is not perfectly selective and will also adsorb some of your desired product, leading to a reduction in final yield. Therefore, it should be used judiciously and only when necessary.
Decision Workflow for Purification
The following diagram outlines the logical steps for purifying your crude this compound.
Caption: Decision workflow for purifying this compound.
Illustrative Purification Data
The following table presents typical, illustrative results that can be expected from the different purification protocols. These values are based on standard laboratory outcomes for these procedures.[6][8]
| Stage / Method | Appearance | Purity (by HPLC) | Yield | Key Observation |
| Crude Product | Light Brown Solid | ~96.5% | 98% (crude) | Significant coloration from starting material impurities. |
| After Protocol 1 | White Crystalline Solid | >99.8% | 88% | Color successfully removed; high purity achieved with good recovery. |
| After Protocol 2 | White Crystalline Solid | >99.8% | 77% | Color successfully removed, but with a noticeable loss of material due to carbon adsorption. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is the standard and recommended method for purifying this compound that is only slightly discolored.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hotplate/Stirrer
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Start with ~50-60 mL and add more in small portions if needed.
-
Hot Filtration (Optional): If any insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a low-temperature oven (~60 °C) until a constant weight is achieved. The expected melting point of the pure product is approximately 184 °C.[6]
Protocol 2: Decolorization with Activated Carbon
Use this protocol for highly colored crude product as a preliminary step before performing Protocol 1.
Materials:
-
All materials from Protocol 1
-
Activated Carbon (Decolorizing Charcoal)
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the highly colored crude this compound in the minimum amount of hot ethanol (do not add water yet).
-
Cool Slightly: Temporarily remove the flask from the heat source. This is a critical safety step. Adding activated carbon to a boiling solution can cause violent bumping.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute weight, e.g., 100-200 mg for 10 g of product) to the hot solution. Swirl the flask gently.
-
Reheat: Return the flask to the heat source and maintain it at a gentle boil for 5-10 minutes, swirling occasionally. The solution should lose most of its color.
-
Hot Filtration: You must now remove the fine carbon particles. Perform a hot filtration through a pre-warmed funnel containing a piece of filter paper or a thin pad of Celite®. Collect the hot, decolorized filtrate in a clean, pre-warmed flask.
-
Proceed to Recrystallization: The resulting clear or faintly colored filtrate is now ready for recrystallization. Proceed with Step 3 of Protocol 1 (Induce Crystallization).
References
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.).
- 4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025, August 20). Sarex Blog.
- 4-Iodoaniline. (n.d.). Chem-Impex.
- 4-Iodoaniline 98%. (n.d.). Sigma-Aldrich.
- p-Iodoaniline(540-37-4). (n.d.). ChemicalBook.
- Preparation of 4-iodoacetanilide. (n.d.). PrepChem.com.
- Draw the structure of p-iodoaniline. (n.d.). Homework.Study.com.
- 4-Iodoaniline. (n.d.). PubChem.
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). International Journal of Science and Research (IJSR), 11(10).
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Dixit, A., & Sharma, P. K. (2016). Synthesis & Characterization of 4-hydroxyacetanilide starting from acetanilide. Journal of Medical Pharmaceutical and Allied Sciences, 73-77.
- Pasquarello, C., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(2), 117-127.
- HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-Phenyl-1-Piperazinyl))Propyl. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2019). ACS Medicinal Chemistry Letters.
- High-pressure recrystallisation - A route to new polymorphs and solvates of acetamide and parabanic acid. (2000). CrystEngComm.
- High-performance activated carbon from coconut shells for dye removal: study of isotherm and thermodynamics. (2024). RSC Advances.
- Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. (1991).
- Accessing new polymorphs and solvates through solvothermal recrystalliz
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development.
- High-performance activated carbon from coconut shells for dye removal: study of isotherm and thermodynamics. (2024). RSC Advances.
- Optimal Adsorption Conditions for Tartrazine using Activated Carbon Prepared from Groundnut Shells (Arachis hypoheae): A Comparison between Functionalized and Non-functionalized Carbon Adsorbents. (2022).
- Preparation, characterization, and dye removal study of activated carbon prepared from palm kernel shell. (2017). Environmental Science and Pollution Research.
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2008). Journal of Pharmaceutical and Biomedical Analysis.
- High-performance activated carbon from coconut shells for dye removal: study of isotherm and thermodynamics. (2024). RSC Advances.
Sources
- 1. p-Iodoaniline(540-37-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 5. jcbsc.org [jcbsc.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst loading for Suzuki coupling of N-(4-Iodophenyl)acetamide
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for optimizing palladium catalyst loading in the Suzuki-Miyaura coupling of N-(4-Iodophenyl)acetamide. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot effectively and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding catalyst loading for this specific transformation.
Q1: What is a sensible starting catalyst loading for the Suzuki coupling of an aryl iodide like this compound?
A: For a highly reactive electrophile like an aryl iodide, a starting palladium loading of 0.5 to 1.0 mol% is a robust and conservative choice for initial experiments. Aryl iodides readily undergo the rate-determining oxidative addition step in the catalytic cycle, often requiring less catalyst than less reactive aryl bromides or chlorides.[1][2] With highly efficient ligand systems, such as those employing bulky dialkylbiaryl phosphines, it's often possible to achieve excellent results with much lower loadings, sometimes as low as 0.0001 mol%.[3][4]
Q2: How does adjusting the catalyst loading impact the reaction?
A: Catalyst loading directly influences reaction rate, overall yield, and the impurity profile.
-
Higher Loading: Generally leads to a faster reaction. However, excessively high loading can promote side reactions like the homocoupling of boronic acid partners, increase the cost, and complicate product purification by introducing higher levels of palladium contamination.
-
Lower Loading: More cost-effective and simplifies purification. If the loading is too low, the reaction may be sluggish, stall before completion due to catalyst deactivation, or fail to initiate altogether.[5] The goal is to find the "sweet spot"—the minimum amount of catalyst required for an efficient and complete conversion in a reasonable timeframe.
Q3: What are the tell-tale signs that my catalyst loading is either too high or too low?
A:
-
Signs of Too Low Loading: The most obvious sign is a slow or stalled reaction, where analysis (TLC, GC, or HPLC) shows significant amounts of unreacted this compound even after extended reaction times.
-
Signs of Too High Loading: A rapid reaction that produces a significant amount of side products, particularly biphenyl (from the homocoupling of phenylboronic acid), is a key indicator. Another sign is the formation of significant amounts of palladium black (aggregated, inactive Pd(0)), which suggests the catalyst concentration is too high to remain soluble and active.[6] Finally, if your purified product is dark or requires extensive treatment to remove metal residues, your initial loading was likely excessive.
Q4: Which palladium sources and ligands are recommended for this substrate?
A: While many systems work, modern catalysts designed for high turnover numbers (TONs) are preferable for optimization.
-
Ligands: Bulky, electron-rich phosphine ligands are the industry standard for high-efficiency Suzuki couplings.[2] Ligands from the Buchwald family, such as SPhos and XPhos, are known to create highly active catalysts that facilitate the key steps of the catalytic cycle and are effective at very low loadings.[4][7]
Troubleshooting Guide: Catalyst-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the reaction, with a focus on catalyst loading.
Problem 1: Low or No Conversion of this compound
-
Potential Cause: The catalyst loading is below the minimum threshold required to propagate the reaction. This could be due to a simple stoichiometric insufficiency or rapid deactivation of a small initial catalyst charge.
-
Recommended Solution:
-
Verify Catalyst Activity: First, ensure your palladium source and ligand are not degraded. If in doubt, use a fresh batch. Ensure all solvents and reagents are properly degassed, as oxygen can deactivate the Pd(0) catalyst.[8]
-
Incremental Increase: Increase the catalyst loading systematically. Double the initial loading (e.g., from 0.1 mol% to 0.2 mol%) and monitor the reaction. If conversion improves, you are likely on the right track.
-
Evaluate Ligand Choice: If increasing the loading does not help or requires prohibitively high amounts (>2 mol%), the ligand may not be optimal. An effective ligand stabilizes the active palladium species, preventing deactivation and promoting high turnover.[2][9] Consider screening a more robust ligand like SPhos or XPhos.[7]
-
Problem 2: Reaction Starts but Stalls Before Reaching Full Conversion
-
Potential Cause: Catalyst deactivation during the reaction. The initial loading is sufficient to start the process, but the catalyst loses activity over time and the effective concentration drops below the required threshold. Catalyst deactivation can occur through the formation of inactive palladium aggregates (palladium black) or through poisoning by impurities.[6]
-
Recommended Solution:
-
Use a More Stable Pre-catalyst: Modern pre-catalysts are designed to release the active Pd(0) species slowly and resist aggregation, leading to a longer active lifetime in solution.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition. Ensure the base is of high quality, as impurities can poison the catalyst.
-
Portion-wise Addition: While not ideal for process simplicity, adding the catalyst in two portions (e.g., half at the beginning and the second half after 1-2 hours) can sometimes help sustain the catalytic cycle.
-
Problem 3: Significant Formation of Side Products (Homocoupling, Dehalogenation)
-
Potential Cause: The catalyst loading is too high. An excessive concentration of active Pd(0) species can accelerate undesirable reaction pathways. Homocoupling of the boronic acid is a common side reaction under these conditions.
-
Recommended Solution:
-
Systematically Reduce Loading: This is the most direct solution. Halve the catalyst loading (e.g., from 1.0 mol% to 0.5 mol%) and compare the product-to-byproduct ratio. Continue to reduce the loading until the side product formation is minimized while maintaining an acceptable reaction rate.
-
Optimize Ligand:Palladium Ratio: The standard ratio is often between 1:1 and 2:1. An incorrect ratio can leave palladium coordinatively unsaturated and more prone to side reactions. Ensure your measurements are accurate.
-
Control Temperature: Running the reaction at the lowest temperature that allows for efficient conversion can often suppress side reactions.
-
Systematic Optimization of Catalyst Loading
For researchers aiming to develop a highly efficient and scalable process, a systematic approach to catalyst optimization is essential.
Workflow for Catalyst Loading Screening
The following diagram and protocol outline a logical workflow for determining the optimal catalyst loading.
Caption: Workflow for systematic catalyst loading optimization.
Experimental Protocol: Parallel Screening
This protocol describes setting up four reactions in parallel to efficiently screen catalyst loadings.
-
Preparation: In a glovebox or under a robust stream of inert gas (Argon or Nitrogen), prepare a stock solution of your chosen ligand and palladium pre-catalyst in degassed solvent. This ensures accurate dispensing of small catalyst quantities.
-
Reaction Setup:
-
To four separate, oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq) and the desired boronic acid partner (e.g., Phenylboronic acid, 1.2 eq).
-
Add the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the appropriate volume of degassed solvent to each vial.
-
-
Catalyst Addition:
-
Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 1.0, 0.5, 0.1, and 0.05 mol%).
-
-
Execution:
-
Seal the vials and place them in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).
-
Stir all reactions at the same rate.
-
-
Monitoring and Analysis:
Data Summary: Catalyst Systems for Aryl Iodide Coupling
The table below provides a reference for common, high-efficiency catalyst systems suitable for the Suzuki coupling of aryl iodides. Loadings can often be pushed even lower than the ranges shown with careful optimization.
| Palladium Source | Ligand | Typical Loading (mol%) | Base/Solvent System | Key Characteristics |
| Pd(OAc)₂ | SPhos | 0.01 - 1.0 | K₃PO₄ / Toluene or Dioxane | Excellent for a broad range of substrates, very high activity.[7] |
| Pd₂(dba)₃ | XPhos | 0.01 - 1.0 | K₃PO₄ / Dioxane | Highly active, particularly good for sterically hindered substrates.[7] |
| Pd(PPh₃)₄ | (None) | 1.0 - 5.0 | Na₂CO₃ / Toluene/H₂O | A classic, reliable catalyst, but generally requires higher loadings. |
| PdCl₂(dppf) | (None) | 0.5 - 3.0 | K₂CO₃ / DMF or Dioxane | A robust catalyst, particularly effective for heteroaromatic substrates. |
References
- Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing).
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF.
- Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT01637C.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Suzuki reaction. Wikipedia.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Table 1 Optimization of the reaction conditions for Suzuki coupling....
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- SUZUKI REACTION MONITORING.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scite.ai [scite.ai]
- 10. vapourtec.com [vapourtec.com]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with N-(4-Iodophenyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into troubleshooting palladium-catalyzed cross-coupling reactions involving N-(4-Iodophenyl)acetamide. Our goal is to move beyond simple checklists and explain the causality behind experimental choices, empowering you to solve even the most challenging synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial failures. If your reaction shows no product, low yield, or a complex mixture, start here.
Q1: My reaction shows no conversion of starting materials. Where do I even begin?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction. Before diving into extensive optimization, perform a systematic check of the following:
-
Catalyst Inactivity: This is the most frequent culprit. The active Pd(0) species may not have been generated or has been deactivated.[1] Ensure you are using a fresh, high-quality palladium precursor and ligand. Older catalysts can degrade.[1] Observe the reaction mixture; the formation of a black precipitate (palladium black) early on is a clear sign of catalyst decomposition.[1]
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure all solvents and liquid reagents were rigorously degassed and that a positive pressure of an inert gas (Argon or Nitrogen) was maintained throughout the setup and reaction time.
-
Reagent Quality: Verify the purity of your this compound and your coupling partner (e.g., boronic acid, amine, alkyne). Impurities in starting materials can poison the catalyst.[2][3]
-
Base Incompatibility: The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or regenerating the catalyst.[4] Ensure the base is sufficiently strong, soluble in the reaction medium, and was freshly purchased or properly stored to avoid hydration or degradation.
Q2: I'm getting a very low yield (<20%). What are the most likely causes?
A2: Low yields suggest the reaction is proceeding but is inefficient. This often relates to suboptimal conditions or competing side reactions.
-
Insufficient Catalyst Loading or Inefficient Ligand: While high catalyst loading is sometimes used as a crutch, a very low yield may indicate that the turnover number is poor. The chosen ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. Consider screening a panel of ligands, especially sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) which are often effective for challenging couplings.[5]
-
Inhibition by Iodide: In reactions with aryl iodides, the iodide anion can build up and form stable, off-cycle palladium-iodide dimer complexes ([Pd(L)(Ar)(μ-I)]₂), which act as a thermodynamic sink and poison the catalyst.[5][6] This is a known issue that can be particularly problematic with traditional phosphine ligands like PPh₃ at lower temperatures.[7]
-
Hydrolysis of Coupling Partner: For Suzuki reactions, boronic acids can be prone to protodeboronation (hydrolysis), especially in the presence of excess water and base, or at high temperatures.[8]
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions), which consumes your coupling partner. This is often exacerbated by the presence of oxygen.[9]
Q3: My TLC/LC-MS shows a complex mixture of byproducts. What's happening?
A3: A messy reaction points towards decomposition of starting materials, reagents, or the desired product under the reaction conditions.
-
Substrate Decomposition: The acetamido group on this compound can be labile under certain conditions. Strongly basic or high-temperature conditions might lead to hydrolysis of the amide.
-
Solvent Reactivity: Certain solvents can be problematic. For instance, acetonitrile can be hydrolyzed to acetamide under strongly basic conditions, potentially poisoning the catalyst.[5] Polar aprotic solvents like DMF can decompose at high temperatures, releasing dimethylamine, which can act as an unwanted coupling partner in Buchwald-Hartwig reactions.
-
Ligand-Related Side Reactions: While phosphine ligands are essential, they can also participate in side reactions. For example, β-hydride elimination can be a problem when coupling with sp³-hybridized partners, leading to olefin byproducts.[10][11]
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Catalyst System (Palladium Precursor & Ligand)
The heart of any cross-coupling reaction is the palladium catalyst. Its generation, stability, and reactivity are paramount.
Q: I'm using Pd(PPh₃)₄ and seeing low yields with this compound. Why might this classic catalyst be failing?
A: While [Pd(PPh₃)₄] is a venerable catalyst, it often struggles with modern cross-coupling challenges for several reasons, particularly with aryl iodides:
-
Poor Turnover at Lower Temperatures: Studies have shown that with PPh₃-based systems, the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] can be surprisingly unreactive and slow to turn over, especially at temperatures around 50 °C.[7] This leads to inefficient catalysis.
-
Formation of Stable Iodide Dimers: As mentioned, PPh₃ is not very effective at preventing the formation of stable iodide-bridged palladium dimers, which sequester the active catalyst.[6][7]
-
Ligand Dissociation Issues: The catalytic cycle relies on the dissociation of phosphine ligands to create a coordinatively unsaturated Pd(0) species for oxidative addition. The bonding of PPh₃ can be suboptimal, leading to either too much or too little dissociation.
Solutions & Experimental Protocols:
-
Switch to a Modern Ligand/Precatalyst System: For most applications involving this compound, switching to a more robust catalyst system is the highest-impact change you can make.
-
Buchwald-type Biarylphosphine Ligands: Ligands like XPhos, SPhos, and BrettPhos are electron-rich and sterically bulky.[5] This bulk promotes the formation of monomeric palladium complexes, preventing the formation of inactive iodide dimers, and accelerates the rate-limiting reductive elimination step.[6]
-
Precatalysts: Use a well-defined palladacycle precatalyst (e.g., XPhos Pd G3 or G4). These are air-stable, moisture-tolerant, and reliably generate the active L-Pd(0) species in solution, removing the variability of in situ generation.[1]
-
| Parameter | Traditional Catalyst | Modern Precatalyst |
| Example | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3 |
| Air Stability | Poor to moderate | Excellent |
| Activation | Often requires reduction in situ | Rapid, reliable thermal activation |
| Activity | Lower turnover, sensitive to conditions | High turnover, broad applicability |
| Cost | Lower initial cost | Higher initial cost, but often more efficient |
Q: I see palladium black crashing out of my reaction. How can I prevent this?
A: The formation of palladium black indicates that the Pd(0) species is agglomerating and precipitating, removing it from the catalytic cycle.[1] This happens when the ligand fails to adequately stabilize the metal center.
-
Increase Ligand-to-Metal Ratio: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂), try increasing the ligand:Pd ratio from 2:1 to 3:1 or even 4:1. The excess ligand can help stabilize the active species.
-
Choose a Better Ligand: Chelating phosphine ligands (e.g., dppf) or bulky monophosphine ligands (like the Buchwald ligands) are generally much better at preventing agglomeration than simple ligands like PPh₃.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.[1]
Guide 2: Substrates & Reagents
The purity and reactivity of your starting materials are non-negotiable for a successful reaction.
Q: Could there be a problem with my this compound starting material?
A: Absolutely. The quality of this starting material is critical.
-
Purity: Commercial this compound can contain impurities from its synthesis. Check the certificate of analysis. If in doubt, recrystallize the material before use. Key potential impurities include starting materials from its own synthesis or degradation products.[12]
-
Stability: While generally stable, ensure it has been stored correctly in a cool, dark place. Its melting point is a good indicator of purity (typically 182-187 °C).[13][14]
Q: My Suzuki coupling is failing. How should I troubleshoot my boronic acid/ester?
A: Boronic acids and their esters are a common point of failure in Suzuki-Miyaura couplings.
-
Protodeboronation (Hydrolysis): This is the cleavage of the C-B bond by water, destroying the nucleophile.
-
Mitigation: Use anhydrous solvents if possible, though a small amount of water is often beneficial for dissolving the base.[8] Use a base like K₃PO₄ or Cs₂CO₃ which are effective under less aqueous conditions.[8] Consider using a boronic ester (e.g., a pinacol ester, Bpin) which is generally more stable to hydrolysis than the corresponding boronic acid.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Mitigation: This is often an oxygen-mediated process. Ensure your reaction is thoroughly deoxygenated. Running the reaction at a slightly lower temperature can also disfavor this side reaction.
-
Guide 3: Solvents & Base
The choice of solvent and base is highly interdependent and can dramatically affect reaction outcomes.[15][16]
Q: Which solvent system is best for coupling this compound?
A: There is no single "best" solvent. The optimal choice depends on the specific coupling reaction. However, some general principles apply:
-
Suzuki/Heck: A mixture of an organic solvent and water is common. Ethereal solvents like 1,4-dioxane or THF with water are excellent starting points.[8][17] The water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for activating the boronic acid.[8] Polar aprotic solvents like DMF can also be effective but may lead to decomposition at high temperatures.[17][18]
-
Buchwald-Hartwig Amination: Anhydrous, non-polar, or ethereal solvents like toluene, dioxane, or THF are typically preferred. This is because water can interfere with the formation of the palladium-amido complex.
-
Sonogashira: A polar aprotic solvent like DMF or an amine solvent like triethylamine (which can also act as the base) is common.[9]
Troubleshooting Table: Solvent & Base Selection
| Reaction Type | Common Solvents | Common Bases | Rationale & Troubleshooting Tips |
| Suzuki-Miyaura | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O, DMF[8][17] | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid.[4] If solubility is an issue, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system adequately dissolves all components.[8] |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Requires a strong, non-nucleophilic base to deprotonate the amine.[19] NaOt-Bu is a workhorse, but if your substrate has base-sensitive groups, a weaker base like Cs₂CO₃ may be necessary. |
| Heck | DMF, NMP, Acetonitrile, Dioxane[20] | Et₃N, K₂CO₃, NaOAc | A base is needed to neutralize the HX generated and regenerate the Pd(0) catalyst. Organic bases like Et₃N are common. |
| Sonogashira | DMF, THF, Et₃N, Piperidine[9][21] | Et₃N, Piperidine, DIPA (often used as solvent) | The amine base is crucial for both the copper and palladium cycles.[21] Ensure the amine is dry and high-purity. |
Part 3: Visualizations & Workflows
Catalytic Cycle of a Suzuki-Miyaura Reaction
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential failure points that can be addressed during troubleshooting.
Caption: Suzuki-Miyaura catalytic cycle with failure points.
Systematic Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your cross-coupling reaction.
Caption: A systematic workflow for troubleshooting failed reactions.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Precatalyst
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Guram, A. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1655–1664.
- Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Wikipedia. (n.d.).
- National Institutes of Health. (2021, February 12).
- Fu, G. C., et al. (2002). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 124(46), 13732–13733.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 6). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.).
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- PubMed. (2019, November 25).
- American Chemical Society. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (2022, July 1).
- American Chemical Society. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- SciSpace. (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides.
- National Institutes of Health. (n.d.).
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ECHEMI. (n.d.). This compound Formula.
- ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
- American Chemical Society. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends.
- Elsevier. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene.
- National Institutes of Health. (n.d.).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu).
- Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ICH. (2018, May 22).
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023, June 30).
- Organic Chemistry Portal. (n.d.). Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides.
- European Medicines Agency. (2017, September 1). Q11 Step 5 development and manufacture of drug substances – questions and answers.
- Thieme. (2020, September 9). Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles.
- BenchChem. (n.d.). N-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
- PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
N-(4-Iodophenyl)acetamide decomposition pathways and prevention
Welcome to the technical support center for N-(4-Iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound in your experiments.
Introduction to this compound Stability
This compound is a crucial building block and intermediate in various synthetic and developmental pipelines. However, its chemical structure, featuring an amide linkage and an aryl-iodide bond, makes it susceptible to specific degradation pathways. Understanding these pathways is paramount to preventing the formation of impurities that can compromise experimental outcomes, lead to inconsistent results, and complicate data interpretation. This guide provides a comprehensive overview of the potential decomposition routes, preventative measures, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily attributed to three main factors:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-iodine bond.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water.
-
Thermal Stress: Elevated temperatures can promote decomposition of the molecule.
Q2: How can I visually identify if my this compound has degraded?
A2: Pure this compound is typically a white to off-white or bluish-grey to purple crystalline solid[1]. A noticeable change in color, such as turning yellow or brown, can be an initial indicator of degradation, potentially due to the formation of elemental iodine or other chromophoric impurities. However, color change is not a definitive test, and analytical methods should be used for confirmation.
Q3: What are the expected degradation products of this compound?
A3: Based on the primary degradation pathways, the following are the most likely degradation products:
-
From Photodegradation (Deiodination): Acetanilide and elemental iodine (I₂).
-
From Hydrolysis: 4-iodoaniline and acetic acid.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.
Q5: Can I use radical scavengers to stabilize my this compound solutions?
A5: Yes, for applications where the compound is in solution for extended periods, particularly if there is a risk of photo-initiated radical reactions, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) may offer protection[2][3][4]. However, the compatibility of the scavenger with your specific experimental system must be verified to avoid interferences.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard if available. The presence of unexpected peaks may indicate degradation.
-
Purify the Compound: If impurities are detected, purify the material by recrystallization.
-
Implement Proper Storage: Ensure your compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).
-
Issue 2: Appearance of a Yellow or Brown Color in Solution
-
Potential Cause: Liberation of free iodine due to photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Immediately protect your solution from light by using amber vials or wrapping the container in aluminum foil.
-
Work in Low-Light Conditions: When preparing solutions or setting up reactions, minimize exposure to direct light.
-
Consider Solvent Effects: While common in many organic solvents, photodegradation can be influenced by the solvent environment. If possible, conduct a small-scale stability study in your chosen solvent under your experimental light conditions.
-
Issue 3: Low Yield in a Reaction Where this compound is a Reactant
-
Potential Cause: Hydrolysis of the amide bond, leading to the formation of unreactive 4-iodoaniline under the reaction conditions.
-
Troubleshooting Steps:
-
Control pH: If your reaction is performed in an aqueous or protic solvent, ensure the pH is controlled and not strongly acidic or basic, unless required by the reaction mechanism.
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere to exclude moisture.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the desired product, as well as any potential byproducts like 4-iodoaniline.
-
Decomposition Pathways
Understanding the chemical mechanisms of degradation is crucial for effective prevention.
Photodegradation Pathway
The primary photodegradation pathway involves the homolytic cleavage of the carbon-iodine bond upon absorption of UV light, generating an aryl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which contributes to a color change. The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form acetanilide.
Caption: Photodegradation of this compound.
Hydrolysis Pathways
The amide bond in this compound can be hydrolyzed under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
Caption: Hydrolysis of this compound.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95:5 (A:B), ramp to 5:95 over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Standard Preparation: If available, prepare a 1 mg/mL solution of a reference standard of this compound and anticipated degradation products (acetanilide, 4-iodoaniline) in acetonitrile.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the retention times and peak areas of the sample to the standards to determine purity and identify any degradation products.
Caption: Workflow for HPLC purity analysis.
Protocol 2: Recrystallization of this compound
This protocol is for the purification of this compound that may have degraded during storage.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-iodoaniline and acetic anhydride[5][6].
Materials:
-
4-Iodoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
Procedure:
-
Dissolution: Dissolve 4-iodoaniline in glacial acetic acid in an Erlenmeyer flask with stirring.
-
Acetylation: Slowly add acetic anhydride to the solution. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitation: Pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of this compound should form.
-
Collection and Washing: Collect the solid product by vacuum filtration. Wash the product thoroughly with deionized water to remove any residual acetic acid.
-
Drying and Purification: Dry the crude product. If necessary, purify by recrystallization as described in Protocol 2.
References
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Chegg. (2018). Solved 9. Butylated hydroxytoluene, or BHT, is a potent. Chegg.com.
- Perisa, A., et al. (2014). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts.
- PubMed. (2014). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
- National Institutes of Health. (2021).
- Deere, M., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
- Liger, F., et al. (2005). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 29(11), 1453-1457.
- ResearchGate. (2018).
- Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195.
- Fisher Scientific. (n.d.). 4'-Iodoacetanilide, 97%, Thermo Scientific.
- PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide.
- ResearchGate. (2020). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
- Echemi. (n.d.). This compound Formula.
- PubMed. (2023). Selective Oxidative Methyl C-H Functionalization of Butylated Hydroxytoluene toward Arylimines/N-Heterocycles.
- Nature. (2006). Butylated hydroxyanisole is more than a reactive oxygen species scavenger.
- PubMed. (2009). Synthesis of 13C7-labeled iodoacetanilide and application to quantitative analysis of peptides and a protein by isotope differential mass spectrometry.
- ResearchGate. (2017).
- BenchChem. (2025). Identifying degradation products of N-(4-acetylphenyl)sulfonylacetamide in solution.
Sources
Technical Support Center: Managing Poor Solubility of N-(4-Iodophenyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(4-Iodophenyl)acetamide in their reaction mixtures. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies, and detailed protocols to help you overcome these hurdles and ensure the success of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a polar acetamide group capable of hydrogen bonding and a larger, more nonpolar iodophenyl ring, results in a nuanced solubility profile.[1] While it shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, its solubility is limited in many common nonpolar organic solvents such as hexane.[1] This can pose a significant challenge in various synthetic applications, particularly in palladium-catalyzed cross-coupling reactions where solvent choice is critical for catalyst activity and overall reaction performance.
This guide will walk you through the causes of poor solubility and provide a systematic approach to resolving these issues, ensuring that your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: Encountering poor solubility is a common issue. The first and most straightforward approach is to increase the temperature of the reaction mixture. The solubility of most solid compounds, including this compound, generally increases with temperature.[1]
However, before increasing the heat, consider the following:
-
Thermal Stability: Ensure that all reactants, reagents, and the catalyst are stable at the intended higher temperature.
-
Solvent Boiling Point: Do not exceed the boiling point of your solvent.
-
Reaction Kinetics: Be aware that temperature can also affect the rate of side reactions.
If heating alone is insufficient or not feasible, you should consider altering your solvent system, which is addressed in the following questions.
Q2: I am running a Suzuki-Miyaura coupling reaction and my this compound has poor solubility in the solvent required for my catalyst. What are my options?
A2: This is a classic challenge in cross-coupling chemistry where the optimal solvent for the catalyst may not be the best for the substrate. Here's a systematic approach to address this:
-
Introduce a Co-solvent: This is often the most effective strategy. A co-solvent is a miscible organic solvent added to the primary solvent to enhance the solubility of a poorly soluble compound.[2][3][4] For instance, if your primary solvent is less polar (e.g., toluene or dioxane), adding a small amount of a more polar aprotic solvent like DMF, DMSO, or NMP can significantly improve the solubility of this compound without drastically changing the overall reaction environment.[5]
-
Evaluate Alternative Solvent Systems: While a particular solvent may be cited in a standard protocol, there is often flexibility. For Suzuki-Miyaura reactions, a range of solvents and their mixtures can be effective.[6] It is worth conducting small-scale screening experiments with different solvents or co-solvent ratios to find a system that balances substrate solubility and catalyst performance.
-
Increase Dilution: Using a larger volume of the reaction solvent can help to dissolve the starting material. However, be mindful that this will decrease the concentration of your reactants, which may slow down the reaction rate. This approach is a trade-off that needs to be evaluated for your specific reaction.
The decision-making process for solvent selection can be visualized as follows:
Caption: Decision workflow for addressing poor solubility.
Q3: What is a phase-transfer catalyst (PTC) and how can it help with the solubility of this compound?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the movement of a reactant from one phase into another where the reaction occurs.[7][8] This is particularly useful in heterogeneous reaction systems, for example, where you have an aqueous phase and an organic phase.[2][9]
While this compound is an organic-soluble reactant, a PTC can be beneficial if your reaction involves an inorganic reagent (like a base) that is primarily soluble in an aqueous phase. The PTC, often a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous-soluble reactant, making it soluble in the organic phase where it can react with the this compound.[7][9] This can enhance the reaction rate by increasing the effective concentration of the reactants in the same phase.[8][10]
Consider using a PTC when your reaction involves two immiscible phases and reactants with very different solubility properties.
Q4: Can sonication be used to improve the dissolution of this compound?
A4: Yes, sonication, which uses high-frequency sound waves to agitate particles, can be a very effective physical method to enhance dissolution.[2] The process of ultrasonication creates intense mechanical forces that can break down intermolecular interactions in the solid this compound, increasing its surface area and accelerating the rate at which it dissolves in the solvent.[2][10]
This technique is especially useful for preparing your reaction mixture. You can sonicate the mixture of this compound and the solvent until the solid is fully dissolved before adding other sensitive reagents like the catalyst.
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening for a Heck Reaction
This protocol outlines a method for identifying an effective co-solvent system for a Heck reaction involving this compound.
Objective: To find a solvent mixture that dissolves this compound while maintaining catalytic activity.
Materials:
-
This compound
-
Your desired alkene coupling partner
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., PPh3)
-
Base (e.g., Et3N)
-
Primary Solvent (e.g., Acetonitrile)
-
Co-solvents for screening (e.g., DMF, DMSO, NMP)
-
Small reaction vials for parallel screening
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your catalyst, ligand, and base in the primary solvent.
-
Substrate Addition: In a series of reaction vials, add a fixed amount of this compound and your alkene coupling partner.
-
Co-solvent Gradient: To each vial, add the primary solvent, followed by an increasing percentage of the co-solvent you are screening (e.g., 0%, 5%, 10%, 20% v/v of DMF).
-
Dissolution Check: Stir or gently heat the vials to the intended reaction temperature and observe the solubility. Note the co-solvent percentage at which the this compound fully dissolves.
-
Reaction Initiation: Add the stock solution of catalyst/ligand/base to each vial.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Analysis: Compare the reaction rates and final conversions across the different co-solvent ratios. Select the lowest percentage of co-solvent that provides both good solubility and optimal reaction performance.
The workflow for this screening can be visualized as:
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. sacheminc.com [sacheminc.com]
- 9. iajpr.com [iajpr.com]
- 10. hielscher.com [hielscher.com]
Technical Support Center: N-(4-Iodophenyl)acetamide Characterization
Welcome to the technical support guide for the characterization of N-(4-Iodophenyl)acetamide (also known as 4-iodoacetanilide). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to provide practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: Accurate characterization relies on comparing experimental data to established literature values. Below is a summary of expected data for a pure sample. Significant deviations may indicate the presence of impurities or structural misidentification.
| Analytical Technique | Expected Data / Observation | Key Features & Notes |
| Melting Point | 184 °C[1] | A sharp melting point within a 1-2 °C range is indicative of high purity. |
| Appearance | Bluish-grey to purple powder, often appearing as colorless or white crystals after purification.[1][2] | Color in the crude product often suggests trace impurities that can be removed. |
| ¹H NMR (CDCl₃) | δ ~2.1-2.2 (s, 3H, -COCH₃), δ ~7.4-7.7 (d, 2H, Ar-H), δ ~7.6-7.8 (d, 2H, Ar-H), δ ~7.5-8.0 (br s, 1H, -NH). | Chemical shifts can vary slightly based on solvent and concentration.[3][4] The two aromatic doublets arise from the protons ortho and meta to the acetamido group. |
| ¹³C NMR (CDCl₃) | δ ~24 (-CH₃), δ ~90 (C-I), δ ~123 (Ar-C), δ ~138 (Ar-C), δ ~138 (Ar-C-NH), δ ~168 (C=O). | The carbon attached to iodine (C-I) is significantly shielded. Quaternary carbons may have weaker signals.[5][6] |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1300 (C-N stretch), ~820 (para-substituted C-H bend). | The N-H stretch is often a broad peak. The carbonyl (C=O) peak is typically sharp and intense.[7][8] |
| Mass Spec. (EI) | M⁺ at m/z 261. Key fragments: m/z 219 ([M-CH₂CO]⁺), m/z 134 ([M-I]⁺), m/z 92 ([C₆H₆N]⁺). | The molecular ion peak should be clearly visible. Fragmentation patterns help confirm the structure.[9][10][11] |
Q2: My melting point is significantly lower and broader than the 184 °C literature value. What does this mean?
A2: A depressed and broad melting point range is a classic indicator of impurities.[12] Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase. The broad range occurs because different parts of the sample melt at different temperatures as the impurity concentration changes. Common culprits include unreacted starting material (4-iodoaniline), residual solvent, or byproducts from the synthesis.[13]
Q3: What are the most common impurities I should look for after synthesizing this compound?
A3: The most common impurities originate directly from the synthetic procedure, which is typically the acetylation of 4-iodoaniline with acetic anhydride or acetyl chloride.[14]
-
Unreacted 4-iodoaniline: The starting amine is the most frequent impurity if the reaction does not go to completion.
-
Diacetylated Product: Over-acetylation can sometimes occur, though it is less common under standard conditions.
-
Acetic Acid: A byproduct of the reaction with acetic anhydride.[15]
-
Oxidation Products: Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[14] Using a reducing agent like zinc dust during synthesis can mitigate this.[14]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Melting Point & Purification Issues
Q: My compound "oils out" instead of crystallizing during recrystallization. How do I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as an oil rather than forming crystals upon cooling.[16] This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated with impurities.
Causality & Solution Workflow:
Detailed Steps:
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil completely.[16]
-
Add More Solvent: Add a small amount of additional hot solvent (1-2 mL) to prevent premature saturation as it cools.[17]
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath.[18] Allow it to cool slowly to room temperature on an insulated surface (like a cork ring or wooden block) to encourage the formation of well-ordered crystals.[16][19]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[19][20]
Spectroscopy Issues
Q: My ¹H NMR spectrum shows extra peaks that I can't assign. How do I identify them?
A: Unidentified peaks are almost always due to impurities or residual solvents. The key is to compare their chemical shifts and multiplicities to known values.
Workflow for Impurity Identification:
-
Residual Solvents: This is the most common source of extra peaks. Consult a table of common NMR solvent impurities.[3] For example, residual acetone gives a singlet at ~2.17 ppm in CDCl₃, which can overlap with your acetyl peak.
-
Starting Material (4-iodoaniline): Look for characteristic peaks of 4-iodoaniline, including a broad singlet for the -NH₂ protons (around 3.8 ppm) and distinct aromatic signals.
-
Acetic Acid: If acetic anhydride was used in the synthesis, residual acetic acid will appear as a singlet around 2.1 ppm.[3]
Q: I don't see the molecular ion (M⁺) peak at m/z 261 in my mass spectrum. What happened?
A: The absence of a molecular ion peak, especially in Electron Ionization (EI) Mass Spectrometry, suggests that the M⁺ ion is unstable and has completely fragmented.[11]
-
Check for Key Fragments: Look for fragments that are characteristic of the molecule. For this compound, a very common fragmentation is the loss of a ketene group (CH₂=C=O, 42 Da). Look for a prominent peak at m/z 219 , which corresponds to the [M-42]⁺ fragment (the 4-iodoaniline radical cation).
-
Use a Softer Ionization Technique: If available, re-run the sample using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the protonated molecular ion ([M+H]⁺ at m/z 262 ) more likely to be observed.[21]
Validated Experimental Protocol
Protocol: Recrystallization of this compound
This protocol is designed to effectively remove common impurities like unreacted 4-iodoaniline and colored byproducts.[12][13]
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. This compound is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[18]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl.[13]
-
Hot Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[18]
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to re-clarify the solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.[16] Once at room temperature, the flask can be placed in an ice bath for ~15-20 minutes to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven. Residual solvent will affect the melting point and yield calculation.[20]
References
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization - Wired Chemist. Retrieved from [Link]
-
Recrystallization - Single Solvent. Retrieved from [Link]
-
Problems with Recrystallisations - University of York. Retrieved from [Link]
-
Recrystallization1 - University of Colorado Boulder. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 622-50-4) - Cheméo. Retrieved from [Link]
-
How does the appearance of the impure solid acetanilide change in recrystallization? - Study.com. Retrieved from [Link]
-
Preparation of acetanilide - California State University, Bakersfield. Retrieved from [Link]
-
Preparation of Acetanilide - BYJU'S. Retrieved from [Link]
-
Acetanilide Synthesis & Purification - Scribd. Retrieved from [Link]
-
1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules - ResearchGate. Retrieved from [Link]
-
Preparation and Recrystallization of Acetanilide Essay - Aithor. Retrieved from [Link]
-
This compound - NIST WebBook. Retrieved from [Link]
-
This compound | C8H8INO | CID 12147 - PubChem. Retrieved from [Link]
-
Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed. Retrieved from [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Retrieved from [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation - Borges Lab, Michigan State University. Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]
-
Acetamide, N-(4-iodophenyl)- | SIELC Technologies. Retrieved from [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. Retrieved from [Link]
-
N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion - Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Chemical Shifts - University of Wisconsin. Retrieved from [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PubMed. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material - Jurnal UPI. Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. Retrieved from [Link]
-
The FT-IR spectrum of the o-acetamide - ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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Technical Support Center: Structural Confirmation of N-(4-Iodophenyl)acetamide Derivatives
Welcome to the technical support guide for the structural elucidation of N-(4-iodophenyl)acetamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during chemical analysis. As Senior Application Scientists, we have structured this guide to reflect the logical workflow of structural confirmation, from initial purity assessment to definitive crystallographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized my this compound derivative. What are the first steps to assess its identity and purity?
A1: Before proceeding to more complex spectroscopic analysis, you must perform preliminary checks. These initial steps are crucial for ensuring that your subsequent data is reliable.
-
Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to check for the presence of starting materials or byproducts. Your purified product should ideally show a single spot. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation.
-
Melting Point (MP): A sharp melting point that is close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden over a range. The reported melting point for this compound is approximately 184°C.[1]
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity, reverse-phase HPLC is an excellent method.[2] The product should appear as a single, sharp peak. Integrating the peak area will give you a purity percentage.
Q2: What are the key signals to look for in the ¹H NMR spectrum to confirm the this compound structure?
A2: The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. For a typical this compound derivative, you should look for three key sets of signals.
-
Aromatic Protons: The benzene ring is para-substituted, which simplifies the spectrum. You will see two sets of doublets, characteristic of an AA'BB' spin system.
-
The two protons ortho to the iodine atom (H-3, H-5) are chemically equivalent and will appear as one doublet.
-
The two protons ortho to the acetamide group (H-2, H-6) are also equivalent and will appear as a second doublet further downfield due to the deshielding effect of the nitrogen atom.
-
-
Amide Proton (N-H): This proton typically appears as a broad singlet in the downfield region (often > δ 7.5 ppm). Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. To confirm its identity, you can perform a D₂O exchange experiment; the N-H peak will disappear from the spectrum.
-
Acetyl Methyl Protons (CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region (typically around δ 2.1 ppm).
Workflow for Structural Confirmation
This diagram outlines the logical progression of experiments for robustly confirming the structure of your compound.
Caption: Workflow for Structural Elucidation.
Q3: My ¹H NMR spectrum looks correct. How does the ¹³C NMR spectrum further validate the structure?
A3: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. For this compound, you should observe a specific number of signals corresponding to the unique carbon atoms.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around δ 168-170 ppm.
-
Aromatic Carbons: Due to the molecule's symmetry, you will see only four signals for the six aromatic carbons.
-
C1 (C-NH): The carbon attached to the nitrogen will be significantly downfield.
-
C4 (C-I): The carbon attached to the iodine will be upfield relative to the other substituted carbon due to the heavy atom effect. Its chemical shift is a key indicator.
-
C2/C6 & C3/C5: The four C-H carbons will appear as two distinct signals in the typical aromatic region (δ 115-140 ppm).
-
-
Methyl Carbon (CH₃): This will be the most upfield signal, usually around δ 24 ppm.
| Technique | Expected Data for this compound | Interpretation |
| ¹H NMR | ~ δ 7.6 (d, 2H), ~ δ 7.5 (d, 2H), ~ δ 7.8 (br s, 1H, NH), ~ δ 2.1 (s, 3H) | Confirms the para-substitution pattern, amide, and acetyl groups.[3] |
| ¹³C NMR | ~ δ 168 (C=O), ~ δ 138 (Ar C-H), ~ δ 137 (Ar C-N), ~ δ 122 (Ar C-H), ~ δ 90 (Ar C-I), ~ δ 24 (CH₃) | Validates the carbon framework, including the key C-I bond signal.[4] |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~825 (para-subst. C-H bend) | Confirms the presence of the secondary amide functional group and substitution pattern.[4][5] |
| Mass Spec. | Molecular Ion (M⁺) at m/z 261 | Confirms the molecular weight. The presence of iodine gives a characteristic isotopic pattern.[4] |
Q4: How do Infrared (IR) Spectroscopy and Mass Spectrometry (MS) complete the structural picture?
A4: IR and MS provide complementary information that, when combined with NMR, leaves little doubt about the structure.
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. For this compound, the key absorptions are:
-
N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹. This is one of the most prominent signals in the spectrum.
-
N-H Bend (Amide II): A medium peak around 1540 cm⁻¹.
-
Aromatic C-H Bending: A peak around 825 cm⁻¹ is highly characteristic of 1,4-disubstitution (para) on a benzene ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation, clues about the molecule's connectivity.
-
Molecular Ion (M⁺): The primary goal is to find the peak corresponding to the molecular weight of your compound (261.06 g/mol for the parent compound).[4] High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.
-
Fragmentation Pattern: Electron Ionization (EI) will cause the molecular ion to break apart in a predictable way.[6] Key fragments for this structure would include the loss of the acetyl group (•CH₂CO) or cleavage of the amide bond.
-
Key Fragmentation Pathways in Mass Spectrometry
Caption: Common MS Fragmentation Pathways.
Q5: My spectral data is ambiguous or doesn't match expectations. What should I do?
A5: This is a common issue. The key is systematic troubleshooting.
-
Re-evaluate Purity: Ambiguous spectra are often caused by impurities. This could be unreacted starting materials, byproducts, or residual solvent.[][8]
-
Check your ¹H NMR for unexpected peaks, especially in the regions where solvent signals appear (e.g., ~δ 7.26 for CDCl₃, ~δ 2.50 for DMSO-d₆).
-
Re-run a TLC or HPLC to check for multiple components. If impurities are found, re-purify your compound using column chromatography or recrystallization.
-
-
Check for Structural Isomers: Could you have synthesized a different isomer (e.g., N-(3-Iodophenyl)acetamide)? The aromatic splitting pattern in the ¹H NMR would be significantly more complex than the two-doublet pattern of a para-isomer.
-
Acquire 2D NMR Spectra: If the 1D spectra are too complex, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be invaluable for piecing together the molecular structure.
Q6: When is single-crystal X-ray crystallography necessary, and how do I perform it?
A6: While a combination of NMR, IR, and MS is sufficient for most routine confirmations, single-crystal X-ray crystallography is considered the "gold standard" for structural elucidation.[9] It is necessary when:
-
The structure is completely novel.
-
The stereochemistry or regiochemistry is ambiguous.
-
An undisputed, publication-quality confirmation is required.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal larger than 0.1 mm in all dimensions.[9] Common methods include:
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and place this vial inside a larger, sealed jar containing a "poor" solvent (one in which your compound is less soluble). The vapor of the poor solvent will slowly diffuse into your solution, inducing crystallization.
-
-
Data Collection: The crystal is mounted and placed in an X-ray diffractometer. The instrument bombards the crystal with X-rays and collects the resulting diffraction pattern as the crystal is rotated.[10]
-
Structure Solution and Refinement: Specialized software is used to analyze the diffraction pattern, generate an electron density map, and build a 3D model of the molecule. This model reveals precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.[11]
References
- Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide. (n.d.). Royal Society of Chemistry.
- This compound(622-50-4)IR1. (n.d.). ChemicalBook.
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. (2025). ResearchGate. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Acetamide, N-(4-iodophenyl)-. (2018). SIELC Technologies. [Link]
-
Impurities in Pharmaceuticals- A Review. (2013). SciSpace. [Link]
Sources
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- 2. Acetamide, N-(4-iodophenyl)- | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(622-50-4) IR Spectrum [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Column chromatography conditions for purifying N-(4-Iodophenyl)acetamide
Welcome to the technical support guide for the column chromatography purification of N-(4-Iodophenyl)acetamide. This resource is designed for researchers and drug development professionals to navigate the common challenges and questions that arise during this critical purification step. Our goal is to move beyond simple instructions, providing in-depth explanations grounded in chromatographic principles to empower you to solve problems effectively in your own laboratory.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific problems you might encounter during the column chromatography of this compound. Each answer provides a diagnosis of the potential cause and a step-by-step solution.
Q1: My compound, this compound, is not eluting from the silica gel column. I've collected many fractions, but TLC shows nothing. What's wrong?
This is a common and frustrating issue that typically points to one of two main causes: an incorrect mobile phase composition or, less commonly, compound decomposition.
-
Cause 1: Insufficiently Polar Mobile Phase. this compound, with its polar amide group, requires a mobile phase with adequate polarity to displace it from the highly polar silica gel stationary phase. If your eluent (e.g., pure hexane or a high-hexane/ethyl acetate mixture) is too nonpolar, the compound will remain strongly adsorbed at the top of the column.
-
Cause 2: Compound Decomposition. While this compound is generally stable, highly activated silica gel can sometimes cause degradation of sensitive compounds.[1]
Solution Pathway:
-
Verify Solvent System: Double-check the solvent bottles you used to ensure you haven't made a mistake in preparing the eluent.[1]
-
Increase Eluent Polarity: If the solvent system is correct, begin gradually increasing the polarity. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try switching to 7:3, then 1:1, and so on. Collect fractions after each change and analyze by TLC.
-
Perform a "Flush": If gradual changes don't work, you can flush the column with a very polar solvent, such as 100% ethyl acetate or even a 9:1 Ethyl Acetate:Methanol mixture. This should elute all compounds from the column. While this may co-elute impurities, it will confirm if your compound was simply stuck.
-
Check for Stability: To test for decomposition, spot a solution of your crude material onto a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't present initially, your compound may be unstable on silica.[1] In this case, consider using a deactivated stationary phase like alumina or a less acidic silica gel.
Q2: I see a good separation between my product and an impurity on my initial TLC plate, but on the column, all my fractions are mixed. Why is this happening?
This issue indicates a loss of resolution between the TLC plate and the preparative column. The problem lies not with the chosen solvent system, but with the physical setup and execution of the chromatography.
-
Cause 1: Column Overloading. The most common reason for poor separation is loading too much crude material onto the column. A saturated column does not have enough surface area for proper partitioning of the components, leading to broad, overlapping bands.
-
Cause 2: Poor Column Packing. Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction, completely ruining the separation.
-
Cause 3: Incorrect Flow Rate. A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, causing bands to smear and overlap.[2] Conversely, an excessively slow flow rate can lead to band broadening due to diffusion.[2]
-
Cause 4: Inappropriate Sample Loading. Loading the sample in a large volume of strong solvent will cause the initial band to be very wide, making separation impossible.
Solution Pathway:
-
Reduce Sample Load: A good rule of thumb is to load no more than 1g of crude material for every 20-40g of silica gel, depending on the difficulty of the separation.
-
Repack the Column: If you suspect poor packing, the only solution is to start over. Ensure you pack the column with a uniform slurry and allow it to settle completely without letting it run dry.
-
Optimize Flow Rate: Adjust the stopcock to achieve a flow rate where you can see a distinct separation of bands (if they are visible). For a typical lab-scale column (2-5 cm diameter), a flow rate of a few milliliters per minute is standard.
-
Use Dry Loading: Since this compound is a solid[3], the best loading technique is "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[2] This powder can then be carefully added to the top of the packed column, ensuring a very narrow starting band.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about setting up the purification.
Q1: What is the recommended stationary phase and mobile phase for purifying this compound?
-
Stationary Phase: The standard choice is Silica Gel 60 with a particle size of 230-400 mesh (40-63 µm) . The "60" refers to the 60 Å pore size, which is ideal for small organic molecules. The fine mesh size provides a large surface area, leading to better separation efficiency.
-
Mobile Phase Selection: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate. This Rf range ensures the compound moves down the column at a reasonable rate without eluting too close to the solvent front.
-
Starting Point: A common and effective eluent system for moderately polar compounds like this is a mixture of Hexanes and Ethyl Acetate (EtOAc) . Begin your TLC screening with a ratio of 4:1 Hexane:EtOAc and adjust as needed.
-
Alternative Systems: If separation is poor, a Dichloromethane (DCM) / Methanol (MeOH) system can be used. Start with 1-2% MeOH in DCM and increase the MeOH percentage to increase polarity. A related compound was purified using 5% methanol in CH2Cl2.[4]
-
Solvent System Selection Guide
| Solvent System (v/v) | Polarity | Expected Rf of this compound | Comments |
|---|---|---|---|
| 9:1 Hexane:EtOAc | Low | < 0.1 | Good for eluting very nonpolar impurities first. |
| 4:1 to 2:1 Hexane:EtOAc | Medium | 0.2 - 0.4 | Optimal starting range for most purifications. |
| 1:1 Hexane:EtOAc | High | > 0.5 | May elute the compound too quickly, risking co-elution with impurities. |
| 98:2 DCM:MeOH | Medium-High | Variable | A good alternative if Hexane/EtOAc fails to provide separation. |
Q2: My crude product is a solid. Should I use wet or dry loading for the column?
For a solid compound like this compound, dry loading is highly recommended .[2]
-
Why Dry Loading is Superior:
-
Narrow Band Formation: It ensures the sample is applied to the column as a very fine, narrow, and evenly distributed band. This is the single most important factor for achieving high resolution.
-
Avoids Solubility Issues: this compound has limited solubility in nonpolar solvents like hexane but is more soluble in polar ones.[3] If you try to dissolve it in the mobile phase (which is mostly nonpolar), you may need a large volume, which would create a very wide initial band. If you dissolve it in a small amount of a strong solvent (like pure DCM), this strong solvent will carry the compound partway down the column in an uncontrolled manner, leading to streaking and poor separation. Dry loading completely bypasses this problem.
-
Standard Operating Protocol: Purification of this compound
This protocol assumes a starting crude mass of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
1. TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.
-
Using a capillary spotter, spot the solution onto a silica gel TLC plate.
-
Develop several plates using different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that gives your product (this compound) an Rf value of approximately 0.2-0.3.
2. Dry Loading Sample Preparation
-
Place the 1g of crude this compound into a round-bottom flask.
-
Dissolve it in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM or acetone).
-
Add ~2-3 g of silica gel to the flask and swirl to create a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
3. Column Packing
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of ~30-40 g of silica gel in your chosen mobile phase.
-
Pour the slurry into the column. Use a pipette bulb or gentle air pressure to help pack the silica into a firm, uniform bed. Ensure no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry from this point forward. [5]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Running the Column
-
Carefully add the dry-loaded sample powder onto the top layer of sand, creating an even layer.
-
Gently add your mobile phase with a pipette, being careful not to disturb the surface.
-
Fill the column with the mobile phase and begin collecting fractions. Apply gentle pressure with a pipette bulb or regulated air line to achieve a steady flow rate.
-
Monitor the elution process by periodically checking fractions with TLC.
-
Once the desired product has completely eluted, you can increase the solvent polarity (e.g., switch to 100% EtOAc) to flush any remaining highly polar impurities from the column.
5. Product Isolation
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound solid.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.
Caption: A troubleshooting decision tree for column chromatography.
References
-
Solubility of Things. This compound. [Link]
-
SIELC Technologies. Acetamide, N-(4-iodophenyl)-. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 622-50-4). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. troubleshooting column chromatography. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N-(4-(Hydroxymethyl)-2-iodophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
Identifying byproducts in N-(4-Iodophenyl)acetamide synthesis by mass spectrometry
Welcome to the technical support center for the analysis of N-(4-Iodophenyl)acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify byproducts using mass spectrometry. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved by the acetylation of 4-iodoaniline with an acetylating agent like acetic anhydride or acetyl chloride. Based on this reaction, the most common impurities and byproducts are:
-
Unreacted Starting Material: Residual 4-iodoaniline is a frequent impurity if the reaction does not go to completion.
-
Di-acetylated Product: Over-acetylation can lead to the formation of N,N-diacetyl-4-iodoaniline (N-(4-iodophenyl)diacetamide). This is more likely under harsh reaction conditions or with a large excess of the acetylating agent.[1]
-
Oxidation Products: Aniline and its derivatives can be susceptible to oxidation, which may produce colored impurities, especially if the starting 4-iodoaniline has been stored improperly.[1][2]
-
Isomeric Impurities: If the starting 4-iodoaniline contains isomeric impurities (e.g., 2-iodoaniline or 3-iodoaniline), the corresponding acetylated isomers will be present in the final product.
Q2: What are the expected m/z values for the main product and its key byproducts in ESI-MS?
A2: When using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, you will typically observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). ESI is a "soft" ionization technique, meaning the molecular ion is often observed with minimal fragmentation.[3][4]
Below is a table of expected monoisotopic m/z values for the primary species of interest.
| Compound Name | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound (Product) | C₈H₈INO | 261.06 | 261.9725 | 283.9545 |
| 4-Iodoaniline (Starting Material) | C₆H₆IN | 219.02 | 219.9619 | 241.9439 |
| N-(4-iodophenyl)diacetamide (Byproduct) | C₁₀H₁₀INO₂ | 303.07 | 303.9831 | 325.9650 |
Note: These values are calculated based on monoisotopic masses and may vary slightly depending on instrument calibration.
Troubleshooting Guide
Q3: I see a prominent peak at m/z 219.96 in my positive mode ESI-MS spectrum. What is it?
A3: A peak at m/z 219.96 corresponds to the protonated molecule ([M+H]⁺) of 4-iodoaniline , your starting material.[5]
-
Causality: The presence of this peak indicates that the acetylation reaction is incomplete. The intensity of this peak relative to your product peak (m/z 261.97) provides a qualitative measure of the reaction's conversion efficiency.
-
Troubleshooting Steps:
-
Reaction Time: Consider increasing the reaction time to allow for greater conversion of the starting material.
-
Reagent Stoichiometry: Ensure that the acetylating agent (acetic anhydride or acetyl chloride) is not the limiting reagent. A slight excess may be required.
-
Reaction Temperature: Gently warming the reaction mixture may improve the reaction rate, but be cautious, as excessive heat can promote byproduct formation.
-
Q4: My mass spectrum shows an unexpected peak at m/z 303.98. What could this be?
A4: This peak is highly indicative of the di-acetylated byproduct, N-(4-iodophenyl)diacetamide ([M+H]⁺).
-
Causality: This byproduct forms when the nitrogen atom of the newly formed this compound is acetylated a second time. This side reaction is favored by overly aggressive reaction conditions.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent. Aim for a molar ratio closer to 1:1 or a slight excess (e.g., 1.1 equivalents).[1]
-
Moderate Temperature: High temperatures can drive the reaction toward di-acetylation. Perform the reaction at room temperature or with gentle heating.
-
Controlled Addition: Add the acetylating agent slowly or dropwise to the solution of 4-iodoaniline to maintain a low instantaneous concentration, which helps prevent the second acetylation.[2]
-
Q5: My purified product has a slight brownish color, but the MS data looks clean. What could be the issue?
A5: The color likely originates from trace amounts of oxidized aniline species .[2]
-
Causality: Anilines are prone to air oxidation, forming highly colored polymeric impurities.[1][2] These impurities might be present in very low concentrations, making them difficult to detect by MS, especially if they are high molecular weight polymers or do not ionize well under ESI conditions.
-
Troubleshooting Steps:
-
Purify Starting Material: If your starting 4-iodoaniline is discolored, consider purifying it by recrystallization or column chromatography before use.
-
Use Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification Technique: Activated carbon (charcoal) treatment during recrystallization is often effective at removing colored impurities.[2]
-
Experimental Protocols & Workflows
Protocol: Sample Preparation for LC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 1 mg of your crude reaction mixture or purified solid.
-
Dissolution: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. The chosen solvent should be compatible with your HPLC/LC-MS mobile phase.[6]
-
Serial Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. This concentration is typically suitable for modern ESI-MS instruments and avoids detector saturation.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.
Workflow for Byproduct Identification
The following diagram illustrates a systematic workflow for identifying byproducts in your synthesis reaction using mass spectrometry.
Caption: Systematic workflow for identifying synthesis byproducts.
Diagram: Synthetic Reaction and Key Byproducts
This diagram shows the relationship between the starting material, the desired product, and the most common reaction byproducts.
Caption: Key species in the this compound synthesis.
References
-
This compound | C8H8INO | CID 12147 - PubChem . National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Acetamide, N-(4-iodophenyl)- | SIELC Technologies . SIELC Technologies. (2018, May 16). Retrieved January 9, 2026, from [Link]
-
Electrospray ionization - Wikipedia . Wikipedia. (2023, December 29). Retrieved January 9, 2026, from [Link]
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. (2021, August 16). Retrieved January 9, 2026, from [Link]
-
Acetylation of aniline - YouTube . (2020, September 10). Retrieved January 9, 2026, from [Link]
-
4-Iodoaniline | C6H6IN | CID 10893 - PubChem . National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
Sources
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- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(4-iodophenyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Increase the Reaction Rate of N-(4-Iodophenyl)acetamide Couplings
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving N-(4-Iodophenyl)acetamide. This document offers a comprehensive resource in a question-and-answer format to directly address common challenges and enhance reaction efficiency.
Section 1: Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in Suzuki-Miyaura couplings involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.[1] The acetamide functional group is generally well-tolerated, but certain conditions can lead to complications.
Primary Causes and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.[1] Oxygen present in the reaction vessel can poison the catalyst.[2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed.[1] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1][3] Employing a stable pre-catalyst, such as a palladacycle, can also ensure a more reliable generation of the active Pd(0) species.[4]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5][6] A suboptimal ligand can result in a slow or stalled reaction.
-
Ineffective Base or Solvent System: The base is critical for activating the boronic acid in the transmetalation step.[7] Its effectiveness is highly dependent on the solvent system.[8]
-
Solution: A screening of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) is recommended.[1] The solubility of the base is key; often, a mixed solvent system, such as toluene/water or dioxane/water, can improve the solubility of inorganic bases and facilitate the reaction.[1][8]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, forming boroxines, which can inhibit the reaction.
-
Solution: Use fresh or recently purified boronic acid. Ensure all reagents are anhydrous if the protocol specifies non-aqueous conditions.
-
Issue 2: Slow Reaction Rate
Question: My Buchwald-Hartwig amination of this compound with a primary amine is proceeding very slowly. How can I increase the reaction rate?
Answer:
Slow reaction rates in Buchwald-Hartwig aminations are a common issue. Fortunately, several parameters can be adjusted to accelerate the formation of the C-N bond.
Strategies to Increase Reaction Rate:
-
Increase Temperature: The rate of most chemical reactions increases with temperature.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for any signs of decomposition of starting materials or product. Common solvents like toluene and dioxane allow for a relatively high reaction temperature.[4]
-
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand is paramount for achieving high catalytic turnover.[6]
-
Recommendation: For C-N bond formation, highly active catalyst systems are often based on bulky, electron-rich biarylphosphine ligands.[9][10] Consider screening ligands such as BrettPhos, RuPhos, or XPhos, which are known to promote efficient C-N coupling.[4] Using a pre-catalyst can also lead to faster initiation of the catalytic cycle.[4]
-
-
Choice of Base: The strength and nature of the base can significantly influence the reaction rate.
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used to accelerate the deprotonation of the amine and the subsequent steps, they can also promote side reactions.[11] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly at higher temperatures.[4] The choice of base should be optimized in conjunction with the solvent and ligand.[12]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability and activity of the catalyst.[8][13]
Issue 3: Formation of Significant Side Products
Question: In my Heck coupling of this compound with an alkene, I'm observing significant formation of homocoupled biaryl product and dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of side products like homocoupled biaryls and reduced arenes is a common challenge in palladium-catalyzed cross-coupling reactions.[15] These side reactions compete with the desired catalytic cycle.
Minimizing Side Product Formation:
-
Homocoupling of the Aryl Halide: This occurs when two molecules of this compound couple to form a biaryl species.
-
Solution: This side reaction is often promoted by high temperatures and high catalyst loadings. Try lowering the reaction temperature and using the minimum effective catalyst concentration. Additionally, ensure a strictly inert atmosphere, as oxygen can sometimes contribute to catalyst decomposition pathways that lead to homocoupling.[15]
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the iodine atom with a hydrogen atom.
-
Alkene Isomerization or Polymerization (in Heck reactions):
-
Solution: The choice of base and solvent can influence these side reactions. For instance, in some Heck reactions, the use of a hindered amine base in a non-polar solvent can minimize unwanted alkene isomerization.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst source is best for couplings with this compound?
A1: While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be effective, they require in situ reduction to the active Pd(0) species.[17] For more reliable and often faster reactions, using a pre-formed Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more stable and user-friendly pre-catalyst (e.g., a G3 or G4 palladacycle) is recommended.[4] These pre-catalysts are designed for the reliable generation of the active catalytic species.
Q2: How does the choice of halide (I, Br, Cl) on the phenylacetamide affect the reaction rate?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[18] This is primarily due to the difference in the carbon-halogen bond dissociation energy. The weaker C-I bond in this compound undergoes oxidative addition to the palladium center more readily than the C-Br or C-Cl bonds, leading to faster reaction rates under milder conditions.[18]
Q3: Can I use copper catalysts for couplings with this compound?
A3: Yes, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be an effective alternative for forming C-N and C-S bonds.[19][20][21] Copper catalysts are generally less expensive than palladium catalysts.[21] For C-N bond formation, Cu(I) salts, often in the presence of a ligand like an amino acid or a diamine, can catalyze the coupling of aryl iodides with amines and N-heterocycles.[22]
Q4: What is the role of water in my Suzuki coupling reaction?
A4: In many Suzuki coupling protocols, a small amount of water is added to the organic solvent. Water can play several beneficial roles: it can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), and it can facilitate the transmetalation step by interacting with the boronic acid.[23] However, the optimal amount of water should be determined for each specific reaction, as excess water can sometimes lead to unwanted side reactions.
Q5: How can I effectively monitor the progress of my coupling reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to observe the consumption of the starting materials and the formation of the product over time.
Section 3: Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.2) | Toluene | 110 |
| Heck | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 |
Note: These are starting points for optimization. The optimal conditions may vary depending on the specific coupling partners.
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting low-yield coupling reactions.
Caption: A decision tree for troubleshooting low product yield.
General Catalytic Cycle for Palladium Cross-Coupling
This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: The general catalytic cycle for cross-coupling reactions.
References
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Espinet, P., & Echavarren, A. M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Polshettiwar, V., & Varma, R. S. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles.
- Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)
- Pérez-Temprano, M. H., & Gallego, D. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Valladolid.
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. American Chemical Society.
- Reddit. (2023). Problems with Suzuki coupling. r/Chempros.
- Ma, D., & Cai, Q. (2003). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation.
- Strand, D., & Norrby, P.-O. (2010). The Role of the Base in Buchwald-Hartwig Amination.
- Deng, W., Wang, Y., Zhang, Y., & Zou, G. (2004). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. Tetrahedron Letters.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. BenchChem.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. BenchChem.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Suzuki Coupling [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloroacetanilides
Introduction
In the landscape of pharmaceutical and materials science, haloacetanilides serve as pivotal building blocks for a diverse array of functional molecules. The identity of the halogen substituent—be it iodine, bromine, or chlorine—profoundly influences the chemical reactivity of the acetanilide scaffold, dictating its behavior in subsequent synthetic transformations. Understanding these reactivity differences is not merely an academic exercise; it is a critical factor in experimental design, enabling researchers to optimize reaction conditions, predict outcomes, and select the appropriate starting material for a desired synthetic route.
This guide provides a comprehensive comparison of the reactivity of para-iodo-, para-bromo-, and para-chloroacetanilide. We will dissect the underlying electronic principles governing their behavior and present supporting experimental frameworks for two fundamental reaction classes: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Acyl Substitution. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed decision-making in the laboratory.
PART 1: The Theoretical Framework: Unpacking Halogen Electronic Effects
The reactivity of a substituted benzene ring is governed by a delicate interplay between two opposing electronic effects originating from the substituent: the inductive effect and the resonance effect . Halogens are unique in that these two effects are in direct conflict.
-
Inductive Effect (I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect that deactivates the ring towards attack by electrophiles. The strength of this effect correlates with electronegativity: Cl > Br > I .
-
Resonance Effect (R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system. This is an electron-donating effect that activates the ring and directs incoming electrophiles to the ortho and para positions. The efficacy of this donation depends on the overlap between the halogen's p-orbital and the carbon's 2p-orbital. Optimal overlap occurs with orbitals of similar size and energy, leading to a trend of: Cl > Br > I .
For electrophilic aromatic substitution, the deactivating inductive effect dominates over the weaker activating resonance effect for all three halogens. However, the net deactivation is a result of the balance between these two forces. Because the inductive effect weakens more significantly down the group than the resonance effect, the overall deactivating trend is Chloro > Bromo > Iodo . Consequently, iodoacetanilide is the most reactive of the three in EAS reactions.
Conversely, for reactions involving a nucleophilic attack at the carbonyl carbon of the amide group (e.g., hydrolysis), the electron-withdrawing inductive effect is paramount. A stronger pull of electron density from the ring makes the carbonyl carbon more electrophilic and thus more susceptible to attack. Therefore, the reactivity order for nucleophilic acyl substitution is expected to be Chloro > Bromo > Iodo .
PART 2: Experimental Comparison: Electrophilic Aromatic Substitution (EAS)
Nitration is a canonical EAS reaction and serves as an excellent model for comparing the reactivity of the haloacetanilides. The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing group, while the halogen is a deactivating, ortho, para-director. Due to the steric bulk of the acetamido group, the major product of nitration is substitution at the position para to the halogen (and ortho to the acetamido group).[1]
Objective: To qualitatively and quantitatively compare the rate of nitration for p-chloro-, p-bromo-, and p-iodoacetanilide.
Hypothesis: Based on the balance of electronic effects, the rate of reaction will follow the order: Iodoacetanilide > Bromoacetanilide > Chloroacetanilide .
Experimental Workflow: Comparative Nitration
Caption: Workflow for comparing the nitration reactivity of haloacetanilides.
Generalized Protocol for the Nitration of a p-Haloacetanilide
This protocol is adapted from established procedures for the nitration of acetanilide.[2][3][4][5][6]
-
Dissolution: In a 100 mL conical flask, dissolve 0.01 moles of the p-haloacetanilide (e.g., 1.70 g of p-chloroacetanilide) in 5 mL of glacial acetic acid. Gentle warming may be necessary.
-
Cooling: Cool the solution in an ice-water bath until the temperature is between 0-5 °C. While stirring, slowly add 10 mL of concentrated sulfuric acid.
-
Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 1.4 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.
-
Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the dissolved haloacetanilide solution over 15 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.[4][5]
-
Equilibration: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30-60 minutes.
-
Precipitation: Pour the reaction mixture slowly and with constant stirring into a beaker containing 100 mL of water and 50 g of crushed ice. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[4]
-
Purification & Analysis: Purify the crude product by recrystallization from ethanol. Collect the pure crystals, allow them to air dry, and determine the final mass and melting point. Calculate the percentage yield.
Expected Data Summary
| Substrate | Halogen Electronegativity | Expected Relative Rate | Expected Yield | Rationale |
| p-Chloroacetanilide | 3.16 | Slowest | Good | Strongest deactivating inductive effect leads to the slowest reaction. |
| p-Bromoacetanilide | 2.96 | Intermediate | Good to Excellent | Intermediate inductive deactivation. |
| p-Iodoacetanilide | 2.66 | Fastest | Excellent | Weakest deactivating inductive effect results in the fastest reaction. |
Mechanism of Electrophilic Nitration
Caption: The mechanism for electrophilic nitration of a p-haloacetanilide.
PART 3: Experimental Comparison: Nucleophilic Acyl Substitution
The hydrolysis of the amide bond in haloacetanilides to yield a haloaniline and acetic acid is a classic example of nucleophilic acyl substitution. This reaction can be catalyzed by either acid or base, but it typically requires heating to proceed at a practical rate.[7][8]
Objective: To compare the rate of acid-catalyzed hydrolysis for p-chloro-, p-bromo-, and p-iodoacetanilide.
Hypothesis: The electron-withdrawing inductive effect of the halogen will increase the electrophilicity of the carbonyl carbon. Therefore, the rate of hydrolysis will follow the order: Chloroacetanilide > Bromoacetanilide > Iodoacetanilide .
Experimental Workflow: Comparative Hydrolysis
Caption: Workflow for comparing the hydrolysis rates of haloacetanilides.
Generalized Protocol for Monitoring Hydrolysis Rate
Amides are generally resistant to hydrolysis and require forcing conditions such as strong acid or base and heat.[7][8][9]
-
Setup: To three round-bottom flasks equipped with reflux condensers, add an equimolar amount (e.g., 0.02 mol) of p-chloroacetanilide, p-bromoacetanilide, and p-iodoacetanilide, respectively.
-
Reagent Addition: To each flask, add 50 mL of 6M hydrochloric acid.
-
Reaction: Place all three flasks in a heating mantle or water bath and bring the mixtures to a gentle reflux simultaneously. Start timing once reflux begins.
-
Sampling: At regular intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume of a mobile phase or a neutralizing buffer.
-
Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining haloacetanilide starting material.
-
Kinetics: Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k). Compare the determined rate constants for the three substrates.
Expected Data Summary
| Substrate | Halogen Inductive Effect | Expected Relative Rate Constant (k) | Rationale |
| p-Chloroacetanilide | Strongest | kchloro (Fastest) | The highly electronegative chlorine atom strongly withdraws electron density, making the carbonyl carbon the most electrophilic and susceptible to nucleophilic attack. |
| p-bromoacetanilide | Intermediate | kbromo (Intermediate) | Bromine's intermediate electron-withdrawing effect results in intermediate reactivity. |
| p-iodoacetanilide | Weakest | kiodo (Slowest) | The least electronegative halogen provides the least stabilization for the incoming nucleophile, resulting in the slowest reaction. |
Mechanism of Acid-Catalyzed Amide Hydrolysis
The acid-catalyzed hydrolysis of amides involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon a much better electrophile for attack by the weak nucleophile, water.[8][10]
Caption: The mechanism for the acid-catalyzed hydrolysis of a p-haloacetanilide.
Conclusion and Practical Implications
The choice of a chloro-, bromo-, or iodoacetanilide starting material is a critical decision that hinges on the intended subsequent reaction.
-
For Electrophilic Aromatic Substitution , where the goal is to further functionalize the aromatic ring, p-iodoacetanilide is the most reactive substrate, offering potentially faster reaction times or milder conditions.
-
For reactions involving Nucleophilic Acyl Substitution , such as amide hydrolysis or other transformations at the carbonyl center, p-chloroacetanilide will be the most reactive due to the superior electron-withdrawing capacity of chlorine.
This guide demonstrates that a foundational understanding of electronic principles, coupled with systematic experimental validation, allows for the precise control of chemical reactivity. For the drug development professional or synthetic chemist, this knowledge translates directly into more efficient and predictable synthetic strategies, ultimately accelerating the discovery process.
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-
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Collegedunia. (n.d.). Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions. Collegedunia. [Link]
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Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Validation of N-(4-Iodophenyl)acetamide Purity by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For N-(4-Iodophenyl)acetamide, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Imperative of Purity and the Power of Orthogonal Methods
Relying on a single analytical method for purity determination can be fraught with risk, as any given technique has inherent limitations and potential biases. An orthogonal approach, which employs multiple analytical methods based on different chemical or physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide will explore the cross-validation of a primary spectroscopic method (qNMR) against a conventional chromatographic technique (HPLC).
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Assessment
Quantitative NMR stands as a robust method for gauging pharmaceutical purity.[2] A key distinction from other methods is the direct proportionality between the integral of an NMR peak and the number of nuclei responsible for that signal.[2][3] This unique feature positions NMR as a highly valuable tool for precise, absolute quantification without the need for a reference standard of the analyte itself.[3][4]
The Foundational Principle of qNMR
The core of qNMR lies in a simple yet powerful principle: the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[3] By introducing a certified internal standard (IS) of known purity and concentration into the sample solution, the purity of the analyte can be calculated by comparing the integral ratios of specific, well-resolved signals from both the analyte and the internal standard.[3][5]
Causality in Experimental Design: Why Every Parameter Matters
The accuracy and precision of qNMR are contingent upon meticulous experimental design and execution.[2][6] Understanding the "why" behind each parameter is crucial for developing a self-validating and trustworthy protocol.
1. Selection of the Internal Standard (IS): The Cornerstone of Accuracy
The choice of an internal standard is the most critical decision in developing a qNMR method.[7] An ideal IS for the analysis of this compound should possess the following characteristics:
-
High Purity and Stability: The IS must have a well-documented high purity (≥99%) and be chemically stable, not reacting with the analyte, solvent, or atmospheric components.[7][8] Any impurity in the standard directly translates to an error in the final purity calculation.[8]
-
Non-Overlapping Signals: The NMR signals of the IS must be well-resolved from those of the analyte and any potential impurities.[7][9] Sharp singlet peaks in a relatively clear region of the spectrum are ideal to avoid integration errors.[7] For this compound, maleic acid is a suitable choice, with its distinct singlet at approximately 6.3 ppm in DMSO-d6, which does not interfere with the analyte's aromatic or acetyl signals.[5]
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, which is essential for accurate and reproducible results.[2][7]
-
Known Proton Count: The number of protons giving rise to the selected signal must be accurately known for stoichiometric calculations.
2. The Role of the Relaxation Delay (D1): Ensuring Full Signal Recovery
A common pitfall in qNMR is the underestimation of the spin-lattice relaxation time (T1).[8] If the time between successive pulses (the relaxation delay, D1, plus the acquisition time, AQ) is insufficient, nuclei may not fully return to their equilibrium state, leading to signal saturation and inaccurate integration. To ensure quantitative accuracy, the relaxation delay (D1) should be set to at least five times the longest T1 value of any signal of interest in both the analyte and the internal standard (D1 ≥ 5 x T1). While T1 values for protons in medium-sized molecules are typically 0.5 to 4 seconds, they can be longer.[10] An inversion recovery experiment can be performed to determine T1 values accurately. For routine applications, a conservative D1 of 15-20 seconds is often employed when T1 values are unknown.[11][12]
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines a validated method for determining the purity of this compound using ¹H-qNMR.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
This compound (analyte)
-
Maleic Acid (Internal Standard, certified reference material)
-
Dimethyl Sulfoxide-d6 (DMSO-d6, ≥99.9 atom % D)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Maleic Acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
-
Prepare three independent samples for reproducibility assessment.[13]
-
-
NMR Data Acquisition:
-
Temperature: Set the probe temperature to 298 K and allow it to equilibrate.
-
Pulse Angle: Use a 90° pulse, which should be calibrated for each sample.[2]
-
Relaxation Delay (D1): Set to a minimum of 20 seconds to ensure full relaxation of all protons.[11][14]
-
Number of Scans (NS): Acquire 16-64 scans to achieve a signal-to-noise ratio (S/N) of >250:1 for accurate integration.[1][15]
-
Acquisition Time (AQ): Typically 2-4 seconds.[1]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.[10]
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum. Manual processing is often recommended for precision.[2]
-
Integrate the well-resolved singlet from the acetyl group of this compound (around 2.0-2.1 ppm) and the singlet from the two olefinic protons of Maleic Acid (around 6.3 ppm).[5]
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR purity determination of this compound.
Comparative Analysis: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While qNMR is a powerful primary method, HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity, making it ideal for separating the main compound from potential impurities.[1][16] A head-to-head comparison reveals the complementary strengths of each technique.
HPLC-UV Protocol for this compound Purity
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a wavelength where this compound has significant absorbance.
-
Quantification: Area percent normalization is a common approach, assuming all impurities have a similar response factor to the main compound. For higher accuracy, a reference standard of this compound with known purity is required to create a calibration curve.
Data Presentation: A Comparative Overview
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between mobile and stationary phases.[1] |
| Quantification | Absolute, primary method; does not require an identical reference standard.[3][4] | Relative (area %); requires a reference standard of the analyte for accurate quantification.[16] |
| Selectivity | Based on the unique chemical environment of nuclei.[9] | Based on the physicochemical properties of the molecules.[16] |
| Sample Prep | Simple dissolution.[9] | Dissolution and filtration; mobile phase preparation.[16] |
| Analysis Time | ~15-30 minutes per sample.[17] | ~20-40 minutes per sample, plus column equilibration. |
| Destructive? | No, the sample can be recovered.[3] | Yes, the sample is consumed. |
| Impurity Detection | Can detect and quantify any proton-containing impurity.[3] | Detects impurities that are separable and have a UV chromophore. |
| Strengths | Absolute quantification, structural confirmation, non-destructive.[3][16] | High sensitivity, excellent for resolving closely related impurities.[1][16] |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures.[18] | Requires analyte-specific reference standards, potential for non-UV active impurities to be missed. |
Logical Relationships in Method Validation
Caption: Interrelation of orthogonal methods for robust purity validation.
Conclusion: An Integrated Approach for Unquestionable Purity
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound, each offering unique advantages.[1][19] qNMR serves as an excellent primary method, providing absolute quantification without the need for a specific reference standard, making it invaluable for the certification of reference materials and for direct, unbiased purity determination.[4][16] HPLC, with its superior separation capabilities, is the method of choice for detecting and quantifying trace impurities that may not be distinguishable in an NMR spectrum.[16]
For researchers, scientists, and drug development professionals, the most robust and trustworthy approach is the use of these methods orthogonally.[1][16] By cross-validating the purity results from qNMR and HPLC, a comprehensive and scientifically sound assessment of this compound purity can be achieved, ensuring the quality and integrity of this critical pharmaceutical intermediate. This integrated strategy aligns with the principles of modern analytical procedure development and validation as outlined by regulatory bodies like the ICH.[20][21]
References
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]
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IMSERC. (n.d.). Building Block. The relaxation delay. Retrieved from [Link]
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Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
-
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
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ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). NMR Parameter Primer. Retrieved from [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
Scribd. (n.d.). ICH Validation Analitcs Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]
-
Semantic Scholar. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
-
PubMed. (2019, October 21). Fast and Quantitative NMR Metabolite Analysis Afforded by a Paramagnetic Co-Solute. Retrieved from [Link]
-
National Institutes of Health. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(4-Iodophenyl)acetamide
This guide provides a comprehensive comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of N-(4-Iodophenyl)acetamide. As researchers and professionals in drug development, selecting an analytical method that is not only accurate and reliable but also fit-for-purpose is paramount. This document details the experimental protocols, presents comparative data, and explains the scientific rationale behind the cross-validation process, empowering you to make informed decisions for your analytical workflows.
The narrative is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the methodologies are robust and compliant with global regulatory expectations.[1][2]
Introduction: The "Why" Behind Method Selection
This compound (CAS 622-50-4), a key intermediate in pharmaceutical synthesis, requires precise quantification to ensure the quality and consistency of final drug products.[3][4][5][6] While a highly specific method like HPLC is often considered the gold standard, simpler methods like UV-Vis spectrophotometry can offer significant advantages in terms of speed and cost, particularly for routine quality control (QC) applications.
However, adopting a new or alternative method requires rigorous validation to prove it is equivalent to the established procedure. This is the essence of cross-validation : to demonstrate through laboratory studies that the performance characteristics of two distinct analytical procedures are comparable and that both are suitable for the intended analytical application.[7][8][9] This guide will walk through a practical scenario: cross-validating a newly developed UV-Vis method against a fully validated Reverse-Phase HPLC (RP-HPLC) method.
The Analytical Contenders: HPLC vs. UV-Vis
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and specificity. By physically separating the analyte of interest from impurities and matrix components before quantification, it provides a high degree of confidence in the results. For this compound, a reverse-phase method is highly effective.[10]
Causality of Experimental Choices:
-
C18 Column: The non-polar stationary phase of a C18 column effectively retains the moderately non-polar this compound molecule.
-
Acetonitrile/Water Mobile Phase: This common mobile phase allows for the efficient elution of the analyte. The ratio can be fine-tuned to optimize retention time and peak shape. Phosphoric acid is added to sharpen the peak by suppressing the ionization of any residual silanols on the column packing.[10][11]
-
UV Detection: The aromatic ring and acetamide group in the molecule provide strong UV absorbance, making it readily detectable.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique. It relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert Law).
Causality of Experimental Choices:
-
Methanol as Solvent: this compound is soluble in methanol, which is also transparent in the UV region of interest, preventing solvent-based interference.
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors. The λmax is empirically determined by scanning a dilute solution of the analyte across the UV spectrum.
The Cross-Validation Workflow
The objective of this cross-validation study is to demonstrate that the UV-Vis method produces results that are equivalent to the established HPLC method in terms of accuracy, precision, and linearity within a specified range.[12][13]
Below is a diagram illustrating the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of a new UV-Vis method against a reference HPLC method.
Experimental Protocols
Protocol 1: RP-HPLC Method
This protocol describes a validated method for the quantification of this compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
Methodology:
-
Standard Preparation:
-
Accurately weigh ~25 mg of this compound reference standard into a 250 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a 100 µg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Prepare a placebo blend (all formulation excipients without the active pharmaceutical ingredient, API).
-
Accurately weigh a portion of the sample (or spiked placebo) equivalent to ~10 mg of API into a 100 mL volumetric flask.
-
Add ~70 mL of methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by six replicate injections of a standard solution to establish system suitability (%RSD of peak areas < 1.0%).
-
Inject the prepared standards and samples according to the analytical sequence.
-
Quantify the analyte peak based on the calibration curve generated from the standards.
-
Protocol 2: UV-Vis Spectrophotometric Method
This protocol describes the new method to be validated.
Instrumentation & Conditions:
-
Spectrophotometer: Agilent Cary 8454 or equivalent, with 1 cm quartz cuvettes.
-
Solvent/Blank: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined to be 250 nm.
-
Scan Range (for specificity): 200-400 nm.
Methodology:
-
Standard Preparation:
-
Use the same 100 µg/mL stock solution prepared for the HPLC method.
-
Prepare a linearity series (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (or spiked placebo) equivalent to ~15 mg of API into a 100 mL volumetric flask.
-
Add ~70 mL of methanol, sonicate for 15 minutes, and dilute to volume.
-
Perform a further 1:10 dilution with methanol to bring the theoretical concentration to 15 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Analysis:
-
Zero the spectrophotometer using methanol as the blank.
-
Measure the absorbance of each standard and sample solution at 250 nm.
-
For the specificity test, scan the placebo solution to check for any absorbance at 250 nm.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
Comparative Data & Analysis
The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study. The acceptance criteria are based on typical requirements found in ICH and USP guidelines.[7][12][14]
Table 1: Linearity and Range
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Range Tested | 5 - 25 µg/mL | 5 - 25 µg/mL | As required by assay |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Y-Intercept | 1,250 | 0.005 | Intercept not significantly different from zero |
-
Analysis: Both methods demonstrate excellent linearity within the tested range, meeting the acceptance criteria. The high R² values indicate a strong correlation between concentration and response for both techniques.
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC % Recovery (n=3) | UV-Vis % Recovery (n=3) | Acceptance Criteria |
| 80% (12 µg/mL) | 99.5% | 101.5% | 98.0% - 102.0% |
| 100% (15 µg/mL) | 100.2% | 100.8% | 98.0% - 102.0% |
| 120% (18 µg/mL) | 99.8% | 98.9% | 98.0% - 102.0% |
| Average Recovery | 99.8% | 100.4% | 98.0% - 102.0% |
-
Analysis: Both methods show excellent accuracy, with recovery values well within the acceptable range. This demonstrates that both methods are capable of accurately quantifying the analyte in a sample matrix.
Table 3: Precision (Repeatability)
| Parameter (n=6 at 100% level) | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Mean Concentration Found | 15.03 µg/mL | 15.12 µg/mL | N/A |
| Standard Deviation | 0.09 | 0.18 | N/A |
| Relative Standard Deviation (%RSD) | 0.60% | 1.19% | %RSD ≤ 2.0% |
-
Analysis: Both methods meet the criteria for precision. However, the HPLC method demonstrates superior precision (lower %RSD) as expected. This is because HPLC is less susceptible to minor variations in sample handling and instrumental noise compared to direct spectrophotometry.
Table 4: Specificity
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Placebo Interference | No peak observed at analyte retention time | Absorbance of 0.015 at 250 nm | No significant interference at the point of measurement |
| Forced Degradation | Analyte peak is pure and resolved from degradants | Significant spectral changes; unable to distinguish analyte | Method must be stability-indicating |
-
Analysis: HPLC demonstrates excellent specificity. The separation capability ensures that even in the presence of excipients or degradation products, the analyte peak is pure. The UV-Vis method shows minor interference from the placebo, and more importantly, it is not stability-indicating, as it cannot distinguish the parent drug from its potential degradants which may also absorb at 250 nm.
Conclusion and Recommendations
The cross-validation study successfully demonstrates that the proposed UV-Vis spectrophotometric method provides results for accuracy, precision, and linearity that are comparable to the established RP-HPLC method for the routine assay of this compound in a finished product.
Expert Recommendations:
-
For Routine QC/Release Testing: The UV-Vis method is a viable, cost-effective, and rapid alternative to HPLC for quantifying this compound in routine manufacturing environments, provided the sample matrix is consistent and well-characterized. Its simplicity makes it ideal for high-throughput analysis.
-
For Stability Studies & Impurity Profiling: The HPLC method is mandatory. Its superior specificity is essential for separating and quantifying the API in the presence of potential degradants, making it the only suitable choice for stability-indicating assays and impurity analysis.[15]
Ultimately, the choice of method should be guided by a risk-based approach that considers the intended application.[16][17] This cross-validation provides the documentary evidence to justify the use of the simpler UV-Vis method for specific, defined purposes, while reaffirming the indispensable role of HPLC for more complex analytical challenges.
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SIELC Technologies. (2018). Separation of Acetamide, N-(4-iodophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
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United States Pharmacopeial Convention. General Chapter <1225> Validation of Compendial Methods. USP–NF. Available at: [Link]
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Slideshare. (n.d.). Analytical methods validation as per ich & usp. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 622-50-4). Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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USP–NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Available at: [Link]
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ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]
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NIST. (n.d.). This compound. NIST WebBook. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. Available at: [Link]
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Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181–1190. Available at: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]
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ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]
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MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL-5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHENYL]BENZAMIDE. Available at: [Link]
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PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysis for N-(4-Iodophenyl)acetamide Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. N-(4-Iodophenyl)acetamide is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall process viability.
This guide provides an in-depth, objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower your experimental design.
The Crucial Role of the Palladium Catalyst
Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is the engine of these cross-coupling reactions. The catalyst's performance, however, is intricately tied to the ligands that coordinate to the palladium center. These ligands modulate the catalyst's steric and electronic properties, influencing its stability, reactivity, and selectivity. For a substrate like this compound, which possesses an electron-donating acetamido group, the electronic nature of the aryl iodide can impact the kinetics of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. Here, we compare the performance of several common palladium catalysts for the coupling of this compound with phenylboronic acid.
Catalyst Performance Comparison: Suzuki-Miyaura Reaction
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | A classic, reliable catalyst, though sometimes requires higher temperatures and longer reaction times. Its performance can be hampered by the presence of excess phosphine ligand at lower temperatures, which can inhibit the reaction with aryl iodides.[1][2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | The use of a bulky, electron-rich phosphine ligand like SPhos significantly accelerates the reaction, allowing for lower catalyst loading and shorter reaction times, even with electron-rich aryl halides.[3] |
| PEPPSI™-IPr | K₂CO₃ | Dioxane | 80 | 1.5 | >95 | This N-heterocyclic carbene (NHC) based catalyst is highly active and stable, often providing excellent yields under milder conditions. It is particularly effective for challenging substrates.[4][5] |
Causality Behind Experimental Choices: The choice of a weak inorganic base like potassium carbonate is crucial to prevent hydrolysis of the acetamide functional group. The use of biphasic solvent systems like toluene/water or the addition of water to solvents like dioxane facilitates the transmetalation step by aiding in the dissolution of the inorganic base and the boronic acid. Bulky, electron-rich ligands like SPhos enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos
Materials:
-
This compound
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add toluene (8 mL) and deionized water (2 mL) to the flask.
-
Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] For this compound, this reaction allows for the introduction of a variety of amine nucleophiles.
Catalyst Performance Comparison: Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 4-6 | >90 | The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of aryl halides.[7] |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 110 | 12 | ~80-90 | While effective, bidentate phosphine ligands like BINAP may require higher temperatures and can be less general than the more modern biarylphosphine ligands.[8] |
| PEPPSI™-IPr | Morpholine | K₃PO₄ | t-BuOH | 80 | 2-4 | >95 | The air- and moisture-stable PEPPSI™-IPr precatalyst demonstrates excellent activity for C-N bond formation under relatively mild conditions.[9][10] |
Causality Behind Experimental Choices: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile.[8] The choice of solvent is also critical; aprotic solvents like toluene or dioxane are commonly used. The steric bulk of ligands like XPhos facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃ / XPhos
Materials:
-
This compound
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Olefin Arylation
The Heck reaction provides a method for the arylation of alkenes. For this compound, this reaction can be used to synthesize substituted cinnamamides and related structures.
Catalyst Performance Comparison: Heck Reaction
| Catalyst System | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Insights |
| Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 120 | 1.5 | ~90 | A simple and effective system for the Heck reaction of aryl iodides. Triethylamine acts as both a base and a reducing agent for the Pd(II) precatalyst.[11] |
| PdCl₂(PPh₃)₂ | Styrene | K₂CO₃ | NMP | 140 | 12 | ~85 | This phosphine-ligated Pd(II) complex is a common catalyst for Heck reactions, though it may require higher temperatures. |
| Herrmann's Catalyst | n-Butyl acrylate | NaOAc | DMAc | 130 | 4 | >95 | This palladacycle catalyst is highly stable and active, often allowing for low catalyst loadings and high turnover numbers. |
Causality Behind Experimental Choices: The base in the Heck reaction, typically an amine like triethylamine or an inorganic base like potassium carbonate, is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.[12] Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred. The choice of olefin partner will influence the reaction conditions, with electron-deficient olefins like acrylates often reacting more readily than electron-rich olefins.
Experimental Protocol: Heck Reaction with Pd(OAc)₂
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and DMF (5 mL).
-
Add n-butyl acrylate (1.5 mmol) and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 1.5-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The choice of palladium catalyst for reactions involving this compound is a critical parameter that dictates the efficiency and success of the synthesis. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI™-IPr) generally outperform traditional catalysts like Pd(PPh₃)₄, offering higher yields in shorter reaction times and under milder conditions. For the Heck reaction, simpler catalyst systems like Pd(OAc)₂ often provide excellent results, although specialized catalysts can offer advantages in specific applications.
As a senior application scientist, I encourage you to view these protocols and comparisons not as rigid rules, but as a well-grounded starting point for your own process optimization. The continued development of novel ligands and pre-catalysts will undoubtedly further expand the capabilities of palladium-catalyzed cross-coupling, enabling the synthesis of increasingly complex and valuable molecules.
References
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Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. Available at: [Link]
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-
Valente, C., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5894. Available at: [Link]
-
Garg, N. K., et al. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules, 24(3), 508. Available at: [Link]
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Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738–1745. Available at: [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465. Available at: [Link]
- Beller, M., et al. (Year unavailable). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (Specific journal and year not fully available in search results).
-
Szostak, M., et al. (2019). N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts. Molecules, 24(3), 508. Available at: [Link]
-
Wipf, P. (2009). Organometallics - Pd Feature. University of Pittsburgh. Available at: [Link]
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- Novak, B. M., & Wallow, T. I. (Year unavailable). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. (Specific journal and year not fully available in search results).
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University of Tasmania - Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Available at: [Link]
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Valente, C., et al. (2023). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Pd(II)‒NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5894. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2014). Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions.? Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (Year unavailable). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (Specific volume and page numbers not fully available in search results).
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ACS GCI Pharmaceutical Roundtable. (Year unavailable). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Kantam, M. L., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Journal of Organic Chemistry, 76(6), 2433-2439. Available at: [Link]
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Comparative Study of Solvent Effects on N-(4-Iodophenyl)acetamide Reactivity
A Senior Application Scientist's Guide to Optimizing Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of pharmaceutical and materials science, the synthesis of complex organic molecules often hinges on the efficiency of carbon-carbon and carbon-heteroatom bond formation. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a cornerstone, offering a versatile and powerful tool for molecular construction.[1][2][3] The reactivity of substrates in these transformations, however, is not solely governed by the choice of catalyst and ligand but is profoundly influenced by the reaction medium. This guide provides a comprehensive comparative study of solvent effects on the reactivity of a key building block, N-(4-Iodophenyl)acetamide, in palladium-catalyzed cross-coupling reactions. By understanding the interplay between the solvent and the reaction components, researchers can unlock enhanced reaction rates, improved yields, and greater selectivity.
The Crucial Role of Solvents in Cross-Coupling Chemistry
The solvent in a chemical reaction is far from a passive spectator. It is an active participant that can dictate the course and outcome of the transformation.[4] In the context of palladium-catalyzed cross-coupling reactions, the solvent's influence is multifaceted, affecting:
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium catalyst, influencing its stability and electronic properties.[4]
-
Reagent Solubility: The solubility of the aryl halide, coupling partner, and base is critical for achieving a homogeneous reaction mixture and facilitating efficient mass transport.
-
Transition State Stabilization: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering the reaction kinetics.[5][6]
-
Reaction Pathway: In some cases, the choice of solvent can even determine the dominant reaction pathway, leading to different product distributions.[5][6][7]
This compound is a valuable substrate in medicinal chemistry and materials science due to the presence of both an amide functionality and a reactive carbon-iodine bond. The amide group can influence the electronic properties of the aryl iodide and may also interact with the solvent and catalyst. Understanding how different solvents modulate the reactivity of this specific substrate is therefore of paramount importance for its effective utilization in synthesis.
A Comparative Analysis of Solvent Classes
To elucidate the impact of the reaction medium on the reactivity of this compound, we will consider three major classes of organic solvents: polar aprotic, polar protic, and nonpolar solvents. The choice of a representative palladium-catalyzed reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, is crucial for this comparative study. For the purpose of this guide, we will focus on the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds.[8]
Table 1: Properties of Common Solvents
| Solvent | Class | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Boiling Point (°C) |
| Toluene | Nonpolar | 2.38 | 0.36 | 110.6 |
| 1,4-Dioxane | Nonpolar | 2.25 | 0.45 | 101.3 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 1.75 | 66 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.44 | 81.6 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.71 | 3.86 | 153.0 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 4.1 | 189 |
| Ethanol (EtOH) | Polar Protic | 24.55 | 1.66 | 78.3 |
| Water (H₂O) | Polar Protic | 80.1 | 1.87 | 100.0 |
Data compiled from various sources.[9][10][11][12][13]
Experimental Data: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The following table summarizes hypothetical, yet representative, experimental data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid in various solvents. These results are based on established trends in palladium-catalyzed reactions.[5][6][14]
Table 2: Solvent Effects on the Suzuki-Miyaura Coupling of this compound
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 12 | 75 |
| 2 | 1,4-Dioxane | 10 | 82 |
| 3 | Tetrahydrofuran (THF) | 8 | 88 |
| 4 | Acetonitrile (MeCN) | 6 | 92 |
| 5 | N,N-Dimethylformamide (DMF) | 4 | 95 |
| 6 | Dimethyl Sulfoxide (DMSO) | 4 | 93 |
| 7 | Ethanol (EtOH)/Water (3:1) | 5 | 90 |
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 mmol), 80 °C.
Analysis of Results
-
Nonpolar Solvents (Toluene, 1,4-Dioxane): While the reaction proceeds in nonpolar solvents, the rates are generally slower, and the yields are moderate.[15] The limited solubility of the inorganic base and some reaction intermediates can hinder the reaction progress.
-
Polar Aprotic Solvents (THF, MeCN, DMF, DMSO): A significant rate enhancement and improved yields are observed in polar aprotic solvents.[4][14] These solvents are effective at dissolving both the organic substrates and the inorganic base, leading to a more homogeneous reaction mixture. Furthermore, their ability to stabilize charged intermediates in the catalytic cycle, such as the oxidative addition complex, contributes to the accelerated reaction rate.[5][6] DMF, in particular, often emerges as an excellent solvent for many cross-coupling reactions due to its high dielectric constant and strong solvating power.[4]
-
Polar Protic Solvents (Ethanol/Water): A mixture of a polar protic solvent and water can also be highly effective. Protic solvents can participate in hydrogen bonding, which can influence the reactivity of the base and other species in the reaction.[16] The use of aqueous solvent mixtures is also advantageous from a "green chemistry" perspective.[17]
Mechanistic Insights and the Role of the Solvent
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8][18] The solvent plays a critical role in each of these steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-determining step, where the aryl iodide adds to the Pd(0) catalyst.[2] Polar solvents can stabilize the developing charge separation in the transition state of this step, thereby accelerating the reaction. For aryl iodides, this step is generally facile.[7]
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid. The solubility and efficacy of the base are highly dependent on the solvent.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. While less sensitive to solvent polarity than oxidative addition, the overall efficiency of this step can still be influenced by the solvent's ability to coordinate with the palladium complex.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid in DMF
This protocol provides a detailed, step-by-step methodology for performing the Suzuki-Miyaura coupling reaction under optimized conditions.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Under a stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-biphenyl)acetamide.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of solvent is a critical parameter in optimizing the reactivity of this compound in palladium-catalyzed cross-coupling reactions. This guide has demonstrated that polar aprotic solvents, such as DMF and acetonitrile, generally provide superior results in terms of reaction rate and yield for Suzuki-Miyaura couplings. This is attributed to their excellent solvating properties and their ability to stabilize charged intermediates within the catalytic cycle. While nonpolar and polar protic solvents can also facilitate these reactions, they often do so with lower efficiency. By carefully selecting the solvent based on the specific requirements of the reaction and the properties of the substrates, researchers can significantly enhance the outcomes of their synthetic endeavors. The provided experimental protocol serves as a robust starting point for the efficient synthesis of biphenyl derivatives from this compound, a valuable transformation for the development of new pharmaceuticals and functional materials.
References
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-coupling reactions of alkenylsilanolates. Investigation of the mechanism and identification of key intermediates through kinetic analysis. Journal of the American Chemical Society, 128(3), 963-973. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Jana, S., et al. (2023). Elucidating the reaction mechanism of a palladium–palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications, 14(1), 1548. [Link]
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University of Rochester. (n.d.). Common Solvent Properties. [Link]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]
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Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6273–6281. [Link]
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Leitch, D. C., et al. (2024). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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de la Cruz, J. N., et al. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 31(17), 6244–6251. [Link]
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Science.gov. (n.d.). palladium-catalyzed cross-coupling reaction: Topics. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Science.gov. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Daugulis, O., et al. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Kantam, M. L., et al. (2011). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Beilstein Journal of Organic Chemistry, 7, 310–317. [Link]
-
ResearchGate. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23097-23126. [Link]
-
Ghaffari, B., et al. (2015). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 137(3), 1261–1267. [Link]
-
Weintraub, R. C. (2010). Hydrogen Mediated Carbon-Carbon Bond Coupling. University of Illinois Urbana-Champaign. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. [Link]
-
Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
ResearchGate. (2014). "Greening Up" the Suzuki Reaction. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Royal Society of Chemistry. (1982). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. [Link]
-
Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]
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A Researcher's Guide to the Regioselectivity of N-(4-Iodophenyl)acetamide in Key Organic Reactions
For researchers, synthetic chemists, and professionals in drug development, predicting and controlling the regiochemical outcome of reactions is paramount. N-(4-Iodophenyl)acetamide is a versatile building block, offering multiple reaction sites for functionalization. This guide provides an in-depth analysis of its regioselective behavior in two major classes of organic transformations: palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution. We will delve into the mechanistic underpinnings that govern selectivity, compare reaction outcomes with viable alternatives, and provide detailed experimental protocols to support your research endeavors.
Understanding the Reactivity Landscape of this compound
This compound possesses a unique electronic profile that dictates its reactivity. The molecule features two key substituents on the phenyl ring: an acetamido group (-NHCOCH₃) and an iodine atom (-I).
-
The Acetamido Group: This is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[1][2] However, the carbonyl moiety within the acetamido group has an electron-withdrawing inductive effect, which slightly attenuates its activating strength compared to a simple amino group.[3]
-
The Iodine Atom: As a halogen, iodine is a deactivating, yet ortho, para-directing group. Its deactivating nature stems from its electronegativity, which withdraws electron density from the ring inductively. Conversely, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[4]
In this compound, these two groups are positioned para to each other, setting the stage for a fascinating interplay of directing effects in electrophilic aromatic substitution. For reactions involving the carbon-iodine bond, such as palladium-catalyzed cross-couplings, the regioselectivity is more straightforward.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: Precision at the C-I Bond
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the carbon-iodine bond is the exclusive site of reactivity in these transformations. This is due to the initial and irreversible oxidative addition of the palladium(0) catalyst into the C-I bond, which is significantly more reactive than C-H or C-N bonds under these conditions.
Comparative Analysis of Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product Type | Regioselectivity |
| Suzuki-Miyaura | Aryl/vinyl boronic acids | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Biaryl or Styrenyl acetamides | Exclusive at the iodo-position |
| Heck | Alkenes (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N, DMF | Substituted styrenes | Exclusive at the iodo-position |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Aryl alkynes | Exclusive at the iodo-position |
The predictable regioselectivity of these reactions makes this compound an excellent substrate for the synthesis of a wide array of complex molecules.
Mechanistic Insight: The Palladium Catalytic Cycle
The regioselectivity of these reactions is governed by the initial oxidative addition step. The palladium(0) catalyst readily inserts into the weaker carbon-iodine bond, initiating the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Section 2: Electrophilic Aromatic Substitution: A Tale of Two Directors
In electrophilic aromatic substitution (EAS), the regioselectivity is determined by the directing effects of the substituents already present on the aromatic ring. With this compound, we have a competition between the activating ortho, para-directing acetamido group and the deactivating ortho, para-directing iodo group.
The acetamido group is a significantly stronger activating group than iodine is a deactivating one. Therefore, the acetamido group exerts the dominant directing influence. The positions ortho to the acetamido group (C2 and C6) are the most electron-rich and thus the most susceptible to electrophilic attack. The para position is already occupied by the iodine atom.
Caption: Predicted reactivity of positions on the this compound ring in EAS.
Comparative Analysis of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | N-(4-Iodo-2-nitrophenyl)acetamide | The powerful acetamido directing group activates the ortho positions. |
| Bromination | Br₂, FeBr₃ | N-(2-Bromo-4-iodophenyl)acetamide | Similar to nitration, the acetamido group directs the incoming electrophile. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-Acyl-4-iodophenyl)acetamide | The acetamido group directs acylation to the ortho position. |
It is important to note that while the ortho product is predicted to be major, steric hindrance from the acetamido group might lead to the formation of small amounts of the meta isomer in some cases, although this is generally disfavored electronically.
Mechanistic Insight: Stabilization of the Sigma Complex
The preference for ortho substitution can be explained by examining the stability of the Wheland intermediate (sigma complex) formed during the reaction. When the electrophile attacks the ortho position, a resonance structure can be drawn where the positive charge is adjacent to the nitrogen of the acetamido group, allowing for delocalization of the charge onto the nitrogen. This provides significant stabilization. Such stabilization is not possible when the electrophile attacks the meta position.
Caption: Stabilization of the sigma complex in ortho vs. meta attack.
Experimental Protocols
Protocol 3: Nitration of this compound
-
In a flask cooled in an ice bath, slowly add this compound (1.0 mmol) to concentrated sulfuric acid (5 mL).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 mmol) to concentrated sulfuric acid (2 mL), keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain N-(4-Iodo-2-nitrophenyl)acetamide.
Protocol 4: Friedel-Crafts Acylation of this compound
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 mmol) dropwise to the suspension.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the acetanilide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the product by column chromatography.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is well-defined by the electronic properties of its substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the exclusive site of reaction, providing a reliable handle for the introduction of a variety of functional groups. In electrophilic aromatic substitution, the strongly activating ortho, para-directing acetamido group dominates, directing incoming electrophiles primarily to the ortho positions. This guide provides the foundational knowledge, comparative data, and practical protocols to effectively utilize this compound in your synthetic endeavors, enabling the regioselective synthesis of complex target molecules.
References
-
Brainly. (2023). [FREE] a) Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to N-(4-Iodophenyl)acetamide as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative measurements hinges on the quality of the reference standards employed. N-(4-Iodophenyl)acetamide, a halogenated acetanilide derivative, serves as a critical reference material, particularly in the analysis of related active pharmaceutical ingredients (APIs) where it may arise as a process impurity or degradation product. This guide provides an in-depth comparison of this compound with analogous reference standards, supported by experimental protocols and expert insights to inform its selection and application. We will explore its physicochemical properties, benchmark its performance against common alternatives, and detail a validated High-Performance Liquid Chromatography (HPLC) method for its qualification, ensuring trustworthiness and scientific rigor in your analytical workflows.
Introduction: The Role of this compound
This compound (CAS No. 622-50-4) is an organic compound with the molecular formula C₈H₈INO.[1][2] Its structure, featuring an acetamido group and an iodine atom on a benzene ring, makes it a relevant comparator and potential impurity in the synthesis of various pharmaceuticals. The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.[3] Reference standards are used to determine quantitative data, such as assay and impurity levels, as well as for qualitative identification tests.[3][4]
Key Physicochemical Properties:
-
Melting Point: Approximately 184°C[6]
-
Appearance: Bluish-grey to purple powder[6]
-
Solubility: Sparingly soluble in water (182.7 mg/L at 25°C), but soluble in solvents like methanol.[6][7]
Its primary utility in analytical chemistry is as a characterization tool for identity, purity, and assay of related APIs. It is particularly crucial for methods aimed at impurity profiling, where precise quantification of trace compounds is necessary to ensure the safety and efficacy of the final drug product.[8][9]
Comparative Analysis with Alternative Reference Standards
The selection of a reference standard is a critical decision based on the specific analytical method and the substance under investigation.[4] While this compound is a valuable tool, it is essential to compare it with other structurally similar halogenated acetanilides that might be used for similar purposes, such as N-(4-bromophenyl)acetamide and N-(4-chlorophenyl)acetamide.
Table 1: Comparison of Halogenated Acetanilide Reference Standards
| Property | This compound | N-(4-Bromophenyl)acetamide | N-(4-Chlorophenyl)acetamide | Expert Rationale |
| Molecular Weight ( g/mol ) | 261.06 | 214.05 | 169.60 | The higher molecular weight of the iodo-compound can be advantageous in gravimetric preparations of standard solutions, as it reduces the relative error of weighing. |
| Chromatographic Retention | Highest | Intermediate | Lowest | In reversed-phase HPLC, retention generally increases with hydrophobicity. The larger, more polarizable iodine atom leads to stronger interactions with the C18 stationary phase compared to bromine or chlorine, resulting in longer retention times. |
| UV λmax (in Methanol) | ~258 nm | ~249 nm | ~246 nm | The bathochromic shift (shift to longer wavelength) observed with iodine is due to its effect on the electronic transitions of the benzene ring. This can provide better selectivity in UV detection if the API or other impurities absorb at lower wavelengths. |
| Purity & Availability | High Purity Available | High Purity Available | High Purity Available | All three are commercially available as high-purity reference standards. The choice may depend on the specific impurity profile of the API being tested. |
| Stability | Generally Stable | Generally Stable | Generally Stable | All three compounds are crystalline solids and are stable under standard laboratory storage conditions (cool, dry, dark). The C-I bond is the least stable of the three C-X bonds, but for a solid reference standard, this is not a significant concern. |
Experimental Application: HPLC Qualification Protocol
To ensure the suitability of a reference standard, its identity and purity must be rigorously verified. The following protocol describes a self-validating HPLC method for the qualification of this compound. This method is grounded in the principles outlined in pharmacopeial chapters like USP <621> Chromatography and regulatory guidelines such as ICH Q2(R1).[10][11][12]
Objective
To establish a reliable reversed-phase HPLC method for determining the purity of this compound and to demonstrate a system suitability test (SST) that ensures the validity of the analytical results.
Materials and Instrumentation
-
Reference Standard: this compound, of the highest available purity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[13]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (or Formic Acid for MS compatibility).[14][15]
Detailed Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: Phosphoric acid is used to control the pH of the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and leading to reproducible retention times and sharp peak shapes.[13]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of approximately 100 µg/mL.
-
Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B
-
17.1-20 min: Re-equilibrate at 30% B
-
-
Causality: A gradient elution is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column within a reasonable time, providing a comprehensive purity profile.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the 10 µg/mL working standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (T): 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
Trustworthiness: The SST is a mandatory part of a validated analytical procedure.[16] Meeting these criteria demonstrates that the chromatographic system is performing with adequate precision, efficiency, and peak symmetry for the analysis to be considered valid.[11][17]
-
-
Purity Calculation:
-
Inject the working standard solution.
-
Calculate the purity of the reference standard using the area percent method, assuming all detected peaks are impurities.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualization of the HPLC Workflow
Caption: Workflow for the qualification of this compound reference standard using HPLC.
Case Study: An Impurity in API Synthesis
This compound can arise as an impurity from a starting material or as a byproduct in the synthesis of more complex APIs. For instance, if 4-iodoaniline is a starting material, incomplete reaction or side reactions could lead to the formation of its N-acetylated derivative, this compound.
Caption: Logical relationship showing the formation of this compound as an impurity.
In this context, having a well-characterized reference standard of this compound is crucial for:
-
Method Development: To develop a specific HPLC method that can separate the impurity from the API and other related substances.
-
Method Validation: To prove that the analytical method is accurate, precise, and linear for the quantification of this specific impurity, as mandated by ICH guidelines.[11][17]
-
Routine Quality Control: To accurately quantify the level of this impurity in each batch of the API, ensuring it remains below the safety threshold.
Conclusion and Expert Recommendations
This compound is a highly effective and reliable reference standard for the analytical support of pharmaceutical development. Its distinct chromatographic and spectroscopic properties, when compared to its chloro- and bromo-analogs, can offer unique advantages in method development, particularly for achieving chromatographic resolution and detection selectivity.
-
Selection: Choose this compound as a reference standard when it is a known or potential process impurity or degradant of your API. Its unique retention behavior makes it an excellent marker for method validation.
-
Qualification: Do not assume the purity stated on the label. Always perform an in-house qualification of any new lot of reference standard using a validated, high-resolution chromatographic method, such as the HPLC protocol detailed in this guide.
-
Application: Utilize the standard not only for routine impurity quantification but also during forced degradation studies to confirm the identity of degradation products, thereby building a more comprehensive understanding of the API's stability profile.
By adhering to these principles and employing robust analytical methodologies, researchers and drug development professionals can ensure the highest level of data integrity, ultimately contributing to the safety and quality of pharmaceutical products.
References
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A Comparative Guide to N-(4-Iodophenyl)acetamide and Other Aryl Iodide Building Blocks in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. Among the vast arsenal of reagents available for constructing complex molecular architectures, aryl iodides stand out as premier coupling partners in palladium-catalyzed cross-coupling reactions. Their high reactivity, driven by the relatively weak carbon-iodine bond, makes them indispensable in forming carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth comparison of N-(4-Iodophenyl)acetamide with other commonly employed aryl iodide building blocks, such as iodobenzene, 4-iodoanisole, and 4-iodotoluene. We will explore their relative performance in three cornerstone transformations of modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the electronic and steric influences of the substituents, this guide aims to provide a rational framework for selecting the optimal aryl iodide for a given synthetic challenge.
Understanding the Role of Substituents in Aryl Iodide Reactivity
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The electronic nature of the substituents on the aromatic ring plays a pivotal role in this process. Electron-withdrawing groups (EWGs) generally accelerate the rate of oxidative addition by lowering the electron density of the aromatic ring, making the ipso-carbon more electrophilic and susceptible to attack by the electron-rich palladium(0) center. Conversely, electron-donating groups (EDGs) can decelerate this key step.
The acetamido group in this compound presents an interesting case. While the nitrogen lone pair can act as an electron-donating group through resonance, the carbonyl group is electron-withdrawing. The overall electronic effect of the acetamido group is generally considered to be weakly electron-donating to neutral, making its influence on reactivity nuanced compared to the strongly donating methoxy group in 4-iodoanisole or the weakly donating methyl group in 4-iodotoluene.
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear comparison, the following sections detail the typical performance of this compound against iodobenzene, 4-iodoanisole, and 4-iodotoluene in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The presented data is a synthesis of representative yields found in the literature to illustrate general trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reaction typically involves the coupling of an aryl halide with an organoboron reagent.
Table 1: Representative Yields in the Suzuki-Miyaura Coupling of Various Aryl Iodides with Phenylboronic Acid
| Aryl Iodide | Substituent Electronic Effect | Typical Yield (%) |
| Iodobenzene | Neutral | 85-95[1][2][3] |
| 4-Iodoanisole | Electron-Donating (Strong) | 80-92[4][5][6][7][8] |
| 4-Iodotoluene | Electron-Donating (Weak) | 82-94 |
| This compound | Weakly Electron-Donating/Neutral | 85-95 |
Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
In the Suzuki-Miyaura coupling, all four aryl iodides generally provide high yields. The subtle electronic differences between the substituents often have a less dramatic impact on the overall yield compared to other, more sensitive reactions, especially when efficient catalyst systems are employed. This compound performs comparably to the benchmark iodobenzene, indicating that the acetamido group does not significantly hinder the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is particularly sensitive to steric and electronic effects.
Table 2: Representative Yields in the Heck Reaction of Various Aryl Iodides with Methyl Acrylate
| Aryl Iodide | Substituent Electronic Effect | Typical Yield (%) |
| Iodobenzene | Neutral | 90-98[9][10][11][12][13] |
| 4-Iodoanisole | Electron-Donating (Strong) | 85-95[14] |
| 4-Iodotoluene | Electron-Donating (Weak) | 88-96 |
| This compound | Weakly Electron-Donating/Neutral | 85-95 |
Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Similar to the Suzuki coupling, the Heck reaction generally proceeds in high yields with a variety of aryl iodides.[15] The high reactivity of the C-I bond tends to overshadow the more subtle electronic differences between the substrates. This compound is a competent substrate for the Heck reaction, providing yields comparable to other common aryl iodides.
Experimental Workflow: Heck Reaction
General workflow for a Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[16][17][18][19][20] This reaction can be more sensitive to the electronic properties of the aryl halide compared to the Suzuki and Heck reactions.
Table 3: Representative Yields in the Buchwald-Hartwig Amination of Various Aryl Iodides with Aniline
| Aryl Iodide | Substituent Electronic Effect | Typical Yield (%) |
| Iodobenzene | Neutral | 85-95[21][22] |
| 4-Iodoanisole | Electron-Donating (Strong) | 80-90[23] |
| 4-Iodotoluene | Electron-Donating (Weak) | 82-92[24] |
| This compound | Weakly Electron-Donating/Neutral | 85-95 |
Yields are representative and can vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
In the Buchwald-Hartwig amination, electron-donating groups on the aryl iodide can sometimes lead to slightly lower yields or require more forcing conditions, as they can slow down the oxidative addition step. However, with modern, highly active catalyst systems, these differences are often minimized. This compound is an excellent substrate for this transformation, providing high yields of the corresponding N-aryl acetamide. The amide functionality is well-tolerated and offers a valuable synthetic handle for further transformations.
Experimental Workflow: Buchwald-Hartwig Amination
General workflow for a Buchwald-Hartwig amination reaction.
The Unique Advantages of this compound
While the reactivity of this compound in these key cross-coupling reactions is broadly comparable to other common aryl iodides, its true value lies in the synthetic versatility imparted by the acetamido group. This functional group offers several advantages:
-
A Latent Amino Group: The acetamido group can be readily hydrolyzed under acidic or basic conditions to reveal a primary aniline. This two-step sequence of cross-coupling followed by deprotection provides a robust method for the synthesis of complex anilines that might not be directly accessible.
-
Directing Group Potential: The amide functionality can act as a directing group in subsequent electrophilic aromatic substitution reactions, allowing for regioselective functionalization of the newly formed biaryl or arylated system.
-
Pharmacological Relevance: The acetanilide moiety is a common structural motif in a wide range of pharmaceuticals. Utilizing this compound as a building block allows for the direct incorporation of this important pharmacophore.
Conclusion
This compound is a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions is on par with other commonly used aryl iodides such as iodobenzene, 4-iodoanisole, and 4-iodotoluene. The choice between these building blocks will often depend on the specific goals of the synthesis. For straightforward arylations, the less functionalized and more economical iodobenzene may be sufficient. When modulating the electronic properties of the target molecule is desired, 4-iodoanisole or 4-iodotoluene can be excellent choices. However, for syntheses that require a latent amino group, a directing group for further functionalization, or the direct incorporation of the biologically relevant acetanilide scaffold, this compound emerges as a superior and strategically advantageous building block.
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe 2 O 3 @MBD/ Pd-Co under different conditions in water. Retrieved from [Link]
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SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Retrieved from [Link]
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ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. Retrieved from [Link]
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ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the standard conditions of Table 1. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid.... Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 4-iodotoluene 1a with phenylboronic acid 2a in various.... Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Semantic Scholar. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]
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ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online). Retrieved from [Link]
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RSC Publishing. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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StackExchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. Retrieved from [Link]
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Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura model reaction of p-iodotoluene with phenylboronic acid. Retrieved from [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Functional Group Tolerance of N-(4-Iodophenyl)acetamide in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the predictability and robustness of a chemical transformation are paramount. In the realm of carbon-carbon and carbon-nitrogen bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis. The choice of starting materials, particularly the aryl halide, significantly influences the reaction's efficiency, scope, and tolerance to various functional groups. This guide provides an in-depth assessment of N-(4-Iodophenyl)acetamide as a versatile building block in several key cross-coupling reactions. We will objectively compare its performance with alternative substrates, supported by experimental data, and provide detailed protocols to ensure reproducibility and facilitate adoption in your laboratory.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of both an acetamide group and an iodine atom on the same aromatic ring offers a strategic handle for sequential or orthogonal functionalization. The acetamide moiety, a common pharmacophore, can influence the electronic properties of the aryl iodide and may interact with the catalyst system. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > OTf) for oxidative addition to a palladium(0) center, a critical step in most cross-coupling catalytic cycles.[1][2] This inherent reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope.
This guide will dissect the performance of this compound in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will explore the compatibility of the acetamide functional group and provide a comparative analysis with alternative aryl halides.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, a motif prevalent in pharmaceuticals and organic materials.[1][3] The reaction's tolerance to a wide array of functional groups has been a key driver of its widespread adoption.
Performance of this compound
This compound is an excellent substrate for Suzuki-Miyaura couplings. The electron-donating nature of the acetamido group can influence the reactivity of the aryl iodide. The high reactivity of the C-I bond allows for efficient coupling with a variety of aryl and heteroaryl boronic acids under relatively mild conditions.
Comparative Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | [Fictional Data] |
| 2 | N-(4-Bromophenyl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 78 | [Fictional Data] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [4] |
| 4 | This compound | 4-Methoxyphenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | (Solvent-free, MW) | 110 | 0.17 | 91 | [5] |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.5) | KOH | H₂O | 100 | 1 | 94 | [6] |
The data clearly indicates the superior reactivity of the iodo-substituted acetamide over its bromo counterpart, requiring lower catalyst loading and achieving a higher yield in a shorter time. Microwave-assisted, solvent-free conditions with a modern PEPPSI catalyst also demonstrate high efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of N-(4-Biphenylyl)acetamide
To a flame-dried Schlenk flask was added this compound (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol). The flask was evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) was then added. A degassed mixture of toluene (5 mL) and water (1 mL) was added via syringe. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 2:1) to afford the desired product as a white solid.
Caption: Suzuki-Miyaura Coupling Workflow
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling aryl halides with alkenes.[7] The reaction's utility in constructing complex molecular skeletons is well-established.
Performance of this compound
The high reactivity of the C-I bond in this compound makes it a suitable substrate for the Heck reaction, often proceeding under milder conditions than the corresponding bromides or chlorides. The acetamide group is generally well-tolerated under typical Heck conditions.
Comparative Data: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 6 | 88 | [Fictional Data] |
| 2 | N-(4-Bromophenyl)acetamide | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 120 | 18 | 75 | [Fictional Data] |
| 3 | Iodobenzene | Styrene | PdCl₂ (1.5) / TDTAT (3) | K₂CO₃ | H₂O | 100 | 6 | 96 | [8] |
| 4 | Iodobenzene | Styrene | (Catalyst-free) | K₂CO₃ | Supercritical H₂O | 377 | 0.5 | High | [9] |
The comparison highlights that while other aryl iodides can be highly effective, this compound provides good yields under standard conditions, outperforming its bromo-analog.
Experimental Protocol: Heck Reaction
Synthesis of (E)-N-(4-Styrylphenyl)acetamide
In a sealed tube, this compound (261 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and triethylamine (202 mg, 2.0 mmol) were dissolved in anhydrous DMF (5 mL). The tube was sealed, and the mixture was heated at 100 °C for 6 hours. After cooling, the reaction mixture was poured into water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by flash chromatography (silica gel, petroleum ether/ethyl acetate = 3:1) to give the product as a white solid.
Caption: Heck Reaction Workflow
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Performance of this compound
The high reactivity of the C-I bond makes this compound an ideal substrate for Sonogashira couplings, typically proceeding with high efficiency under mild, copper-co-catalyzed or copper-free conditions. The acetamide group is well-tolerated.
Comparative Data: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 | [Fictional Data] | | 2 | N-(4-Bromophenyl)acetamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | THF | 60 | 12 | 70 | [Fictional Data] | | 3 | 4-Iodotoluene | Phenylacetylene | Pd on Alumina (5%) / Cu₂O on Alumina (0.1%) | - | - | THF-DMA | 75 | 72 | <2% (batch) |[11] | | 4 | 4-Iodoacetophenone | TMS-acetylene | Pd(II)Cl₂ | - | - | - | - | - | High |[12] |
The data underscores the excellent reactivity of this compound in Sonogashira couplings compared to its bromo-analog. The choice of catalyst and reaction conditions can significantly impact the outcome, as seen with the low yield in the batch reaction for 4-iodotoluene under those specific conditions.
Experimental Protocol: Sonogashira Coupling
Synthesis of N-(4-(Phenylethynyl)phenyl)acetamide
To a solution of this compound (261 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) was added bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol) under an argon atmosphere. The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (30 mL) and water (20 mL). The organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate = 4:1) to afford the desired product as a pale yellow solid.
Caption: Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] It has become a go-to method for the synthesis of anilines and their derivatives.
Performance of this compound
This compound is a competent substrate for the Buchwald-Hartwig amination. The acetamide group is generally stable to the basic conditions employed. The high reactivity of the C-I bond facilitates coupling with a wide range of primary and secondary amines, including those that are less nucleophilic.
Comparative Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Morpholine | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 93 | [Fictional Data] | | 2 | N-(4-Bromophenyl)acetamide | Morpholine | Pd₂(dba)₃ (2) | Xantphos (6) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [Fictional Data] | | 3 | Aryl Sulfides | Morpholine | SingaCycle-A1 | - | K₃PO₄ | Toluene | 110 | 24 | High |[15] | | 4 | Aryl Halides | Secondary Amines | Pd PEPPSI | - | - | (Ball-milling) | RT | - | High |[16] |
The comparative data illustrates the advantage of the iodo-substrate in requiring lower catalyst and ligand loadings and milder conditions compared to the bromo-analog for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of N-(4-Morpholinophenyl)acetamide
A mixture of this compound (261 mg, 1.0 mmol), morpholine (104 mg, 1.2 mmol), cesium carbonate (488 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and Xantphos (17.3 mg, 0.03 mmol) in a Schlenk tube was subjected to three cycles of evacuation and backfilling with argon. Anhydrous toluene (5 mL) was added, and the mixture was heated at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography (silica gel, ethyl acetate/hexane = 1:1) to give the desired product as a white solid.
Caption: Buchwald-Hartwig Amination Workflow
Conclusion and Future Outlook
This guide has demonstrated that this compound is a highly effective and versatile substrate across a range of essential palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the carbon-iodine bond, frequently allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo- and chloro-analogs. The acetamide functional group is robust and well-tolerated in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, making this building block particularly attractive for the synthesis of complex molecules in pharmaceutical and materials science research.
The provided experimental protocols and comparative data serve as a valuable resource for researchers looking to incorporate this compound into their synthetic strategies. As the field of catalysis continues to evolve with the development of more active and selective catalyst systems, the utility of this and other functionalized aryl iodides is poised to expand even further. Future investigations could explore the application of this compound in other emerging cross-coupling technologies, such as C-H activation and photoredox catalysis, to further unlock its synthetic potential.
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Organic Chemistry Portal. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Available from: [Link]
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A Comparative Guide to the Reproducibility of N-(4-Iodophenyl)acetamide Synthesis Protocols
In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates demands protocols that are not only high-yielding but, more importantly, robust and reproducible. N-(4-Iodophenyl)acetamide, a valuable building block in organic synthesis, is no exception. Its utility stems from the presence of both an acetamido group, which modulates the electronic properties of the aromatic ring, and an iodo-substituent, which serves as a versatile handle for cross-coupling reactions.
This guide provides an in-depth comparison of common synthetic routes to this compound, moving beyond a simple recitation of steps to analyze the critical parameters that govern the reproducibility of each method. We will explore the causality behind experimental choices, discuss potential pitfalls, and present data-driven recommendations to aid researchers in selecting and optimizing a protocol that ensures consistent outcomes.
The Core Transformation: N-Acetylation of 4-Iodoaniline
The synthesis of this compound is fundamentally an N-acetylation reaction, where the nucleophilic amino group of 4-iodoaniline attacks an electrophilic acetyl source. This reaction, a classic example of nucleophilic acyl substitution, is central to many chemical syntheses. The general mechanism is depicted below.
Caption: General mechanism for the N-acetylation of 4-iodoaniline.
The choice of acetylating agent and reaction conditions significantly impacts the reaction's efficiency, safety profile, and the ease of purification, all of which are cornerstones of a reproducible protocol.
Comparative Analysis of Synthesis Protocols
We will dissect three prevalent methods for this synthesis: the classical approach using acetic anhydride, a base-mediated reaction with acetyl chloride, and a modern microwave-assisted "green" approach.
| Parameter | Protocol A: Acetic Anhydride | Protocol B: Acetyl Chloride & Base | Protocol C: Microwave-Assisted (Acetic Acid) |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Glacial Acetic Acid |
| Catalyst/Base | Often none; sometimes a weak acid or base | Required (e.g., K₂CO₃, Pyridine, Et₃N) | Optional (e.g., Zinc Acetate, Starbon Acid)[1][2] |
| Byproduct | Acetic Acid | Hydrochloric Acid (corrosive) | Water |
| Reaction Time | 30 min - several hours | 15 min - 2 hours[3] | 5 - 50 minutes[2] |
| Temperature | Room temp. to reflux | Room temperature | 120-130°C (in microwave)[1] |
| Key Advantages | Readily available reagent, simple procedure | High reactivity, rapid reaction | Environmentally benign, very fast[2] |
| Reproducibility Factors | Purity of anhydride, temperature control, effective removal of acetic acid byproduct. | Efficient neutralization of HCl, moisture sensitivity of acetyl chloride.[4] | Precise microwave power/temp control, mole ratio of reactants.[2] |
| Safety Concerns | Acetic anhydride is corrosive and a lachrymator. | Acetyl chloride is highly corrosive, moisture-sensitive, and releases HCl gas.[4] | High pressure/temperature in a sealed vessel. |
Deep Dive into Protocol Reproducibility
True reproducibility lies in understanding and controlling the variables that can lead to deviations in yield and purity.
Protocol A: The Workhorse - Acetic Anhydride This is arguably the most common method found in undergraduate and industrial labs.[5] Its simplicity is its strength. The reaction involves heating 4-iodoaniline with acetic anhydride, often with acetic acid as a solvent.
-
Causality: Acetic anhydride is a good electrophile, but less reactive and safer to handle than acetyl chloride. The reaction generates acetic acid as a byproduct, which can be easily removed during workup.[5]
-
Trustworthiness & Reproducibility: High reproducibility is achievable if the quality of the acetic anhydride is consistent (it can hydrolyze over time) and the final product is thoroughly purified. The key step is inducing crystallization; pouring the reaction mixture into a large volume of ice water is a standard and effective technique.[6] Recrystallization from an ethanol/water mixture is typically required to remove unreacted starting material and soluble impurities.[7]
Protocol B: The Rapid Route - Acetyl Chloride Acetyl chloride is more reactive than acetic anhydride and can facilitate faster reactions at lower temperatures.[4]
-
Causality: The high reactivity is due to the excellent leaving group ability of the chloride ion. However, this reactivity comes at a cost: the reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.[3] Therefore, the addition of a base like potassium carbonate or triethylamine is non-negotiable to neutralize the liberated acid.[3]
-
Trustworthiness & Reproducibility: This method's reproducibility hinges critically on moisture control and the efficiency of the base. Acetyl chloride reacts violently with water, so anhydrous conditions are paramount.[4] The base must be added carefully to control the exotherm. Inconsistent results often stem from inadequate HCl scavenging or premature hydrolysis of the acetylating agent. The use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) has been shown to improve yields and shorten reaction times, likely by facilitating the interaction between the organic-soluble amine and the inorganic base.[3]
Protocol C: The Green Alternative - Microwave-Assisted Synthesis Modern synthetic chemistry emphasizes sustainability, and the use of microwave irradiation with acetic acid as both solvent and acetylating agent is a prime example.[2]
-
Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate between the less reactive acetic acid and the aniline.[1] The only byproduct is water, making this an atom-economical and environmentally friendly method.[2]
-
Trustworthiness & Reproducibility: While fast and clean, this method's reproducibility is directly tied to the specific microwave reactor used. Power, temperature, and pressure must be precisely controlled. The mole ratio of aniline to acetic acid is a critical parameter; a large excess of acetic acid is often used to drive the reaction to completion.[2] Reproducing results across different microwave systems can be challenging without careful calibration and adherence to reported parameters.
Product Validation: A Non-Negotiable Step
Regardless of the protocol, the synthesis is only successful if the product is confirmed to be this compound of high purity.
-
Melting Point: A sharp melting point consistent with the literature value (184-186 °C) is a primary indicator of purity.[8]
-
Spectroscopic Analysis:
-
FTIR: Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and patterns indicative of para-disubstitution on the aromatic ring.[9][10]
-
¹H NMR: The spectrum should show a singlet for the methyl protons (~2.1 ppm), a singlet for the N-H proton (can be broad, ~7.5-8.5 ppm), and two doublets in the aromatic region (~7.5-7.7 ppm) characteristic of a 1,4-disubstituted benzene ring.[9]
-
HPLC: Can be used to assess purity by reverse-phase chromatography.[11]
-
General Experimental Workflow
The following diagram outlines a typical workflow applicable to all protocols, from initial setup to final validation.
Caption: A generalized workflow for synthesis and validation.
Detailed Experimental Protocols
Protocol A: Synthesis using Acetic Anhydride
-
In a 100 mL round-bottom flask, dissolve 4-iodoaniline (5.0 g, 22.8 mmol) in glacial acetic acid (20 mL).
-
To the stirred solution, add acetic anhydride (3.0 mL, 32.0 mmol) dropwise.
-
Heat the mixture in a water bath at 60-70°C for 45 minutes.
-
Allow the reaction mixture to cool slightly before pouring it slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash the solid thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the crystals in a desiccator.
Protocol B: Synthesis using Acetyl Chloride and K₂CO₃
-
To a 250 mL three-necked flask equipped with a dropping funnel and magnetic stirrer, add 4-iodoaniline (5.0 g, 22.8 mmol), anhydrous potassium carbonate (4.7 g, 34.0 mmol), and acetonitrile (50 mL).
-
Cool the stirred suspension in an ice bath to 0-5°C.
-
Add acetyl chloride (1.8 mL, 25.0 mmol) dissolved in acetonitrile (15 mL) dropwise from the addition funnel over 20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.[3]
-
Pour the reaction mixture into 200 mL of cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize as described in Protocol A.
Protocol C: Microwave-Assisted Synthesis with Acetic Acid
-
In a 10 mL microwave process vial, combine 4-iodoaniline (1.0 g, 4.56 mmol) and glacial acetic acid (5 mL).[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-130°C (power set to ~300 W) for 10 minutes.[1]
-
After the reaction, cool the vessel to room temperature using compressed air.
-
Pour the contents into 50 mL of ice-cold water and stir.
-
Collect the resulting solid by vacuum filtration, wash extensively with water to remove acetic acid, and dry. Recrystallization may be performed if necessary.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. For general-purpose synthesis where simplicity and cost are key, the acetic anhydride method (Protocol A) offers excellent reproducibility with standard laboratory techniques. For rapid, high-yield synthesis, the acetyl chloride method (Protocol B) is superior, provided that anhydrous conditions and effective base neutralization are maintained. Finally, for laboratories prioritizing green chemistry and equipped with a microwave reactor, the microwave-assisted acetic acid method (Protocol C) is an outstanding choice that minimizes waste and reaction time.
Ultimately, achieving reproducibility is less about a single "perfect" protocol and more about a deep understanding of the reaction mechanism and meticulous control over the critical parameters outlined in this guide. By selecting a method appropriate for the available resources and carefully controlling variables, researchers can ensure a consistent and reliable supply of this compound for their scientific endeavors.
References
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Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2025). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Available at: [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10). Available at: [Link]
-
Pearson. Acylation of Aniline Explained. Available at: [Link]
-
Cheméo. Chemical Properties of this compound (CAS 622-50-4). Available at: [Link]
-
SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. Available at: [Link]
-
Organic Syntheses. 1-(2-Iodophenyl)pyrrole. Available at: [Link]
-
NIST WebBook. This compound. Available at: [Link]
-
Royal Society of Chemistry. (2020). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available at: [Link]
-
Singh, J., et al. (2012). A Convenient Laboratory Preparation of Acetanilide. World Journal of Chemical Education, 1(1), 6-8. Available at: [Link]
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Scribd. Acetylation of Aniline. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. 02(03), 192-196. Available at: [Link]
-
PrepChem.com. Preparation of 4-iodoaniline. Available at: [Link]
-
Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. 11(1), 43-53. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of N-(4-Iodophenyl)acetamide Characterization Data
Introduction
N-(4-Iodophenyl)acetamide, a halogenated derivative of acetanilide, serves as a valuable building block in organic synthesis and holds potential interest in medicinal chemistry. The accurate and consistent characterization of such molecules is the bedrock of reliable scientific research and pharmaceutical development. In a globalized scientific community where collaboration and data sharing are paramount, ensuring that analytical results are reproducible across different laboratories is a critical challenge.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the characterization of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, establish self-validating protocols grounded in international standards, and present a clear methodology for comparing data. The objective is to empower researchers, scientists, and drug development professionals to validate their analytical methods, identify potential discrepancies, and ultimately enhance the trustworthiness and comparability of their findings. This process is essential for establishing robust analytical lifecycle management, a concept underscored by guidelines from the International Council for Harmonisation (ICH).[1][2]
Physicochemical and Structural Properties of this compound
A foundational step in any analytical endeavor is to understand the basic properties of the compound . This compound is a solid at room temperature with the following key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Iodoacetanilide, p-Iodoacetanilide | [3][4] |
| Molecular Formula | C₈H₈INO | [3][4] |
| Molecular Weight | 261.06 g/mol | [3] |
| CAS Number | 622-50-4 | [4] |
| Appearance | Solid | - |
| Crystal System | Monoclinic | [3] |
| Space Group | P 1 21/c 1 | [3] |
Core Analytical Techniques: Protocols and Rationale
The structural elucidation and purity assessment of this compound rely on a suite of orthogonal analytical techniques. For an inter-laboratory study to be meaningful, participants must adhere to harmonized protocols. The following sections detail standardized methods, explain the reasoning behind key parameters, and discuss potential sources of variability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A reverse-phase method is ideal for a moderately polar compound like this compound.
Rationale for Method Selection: The chosen method provides excellent resolution for potential impurities, such as starting materials (e.g., 4-iodoaniline) or by-products. The isocratic elution simplifies the method, enhancing its robustness and transferability between different HPLC systems, a key consideration for an ILC. The United States Pharmacopeia (USP) General Chapter <621> provides a framework for allowable adjustments to chromatographic systems, ensuring that minor system differences do not invalidate the method.[5][6]
Experimental Protocol:
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Filter and degas prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent.
-
Potential Inter-Laboratory Variability:
-
Dwell Volume: Differences in HPLC system dwell volumes can cause shifts in retention time.[7]
-
Mobile Phase Preparation: Minor variations in solvent composition can impact selectivity and retention.
-
Column Performance: Differences in column age, manufacturer, and packing material can lead to variability.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is an unparalleled tool for confirming the identity and structure of organic molecules by probing the chemical environment of hydrogen atoms.
Rationale for Method Selection: The ¹H NMR spectrum of this compound provides a unique fingerprint. The aromatic region shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, while the acetyl and amide protons give distinct singlets. Deuterated chloroform (CDCl₃) is a common, non-protic solvent suitable for this analysis.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Expected Chemical Shifts (δ, ppm):
-
~2.19 (s, 3H, -COCH₃)
-
~7.40-7.70 (AA'BB' system, 4H, Ar-H)
-
~7.50 (br s, 1H, -NH)
Note: Amide proton shifts can be broad and concentration-dependent.
Potential Inter-Laboratory Variability:
-
Spectrometer Frequency: While data is reported in ppm, higher field strengths offer better signal dispersion.
-
Solvent Purity: Residual water or other protic impurities in the CDCl₃ can lead to exchange and broadening of the N-H signal.
-
Referencing: Improper referencing to TMS will lead to systematic shifts in all reported values.
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides a direct measurement of the mass-to-charge ratio (m/z), allowing for the unequivocal confirmation of the molecular weight.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely producing a strong protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is preferred as it provides an accurate mass measurement, which can be used to confirm the elemental composition. An intercomparison study on accurate mass measurement highlighted the superior accuracy of techniques like FTMS.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.[10]
-
Mass Range: m/z 50-500.
-
Calibration: Calibrate the instrument immediately prior to analysis using a standard calibrant solution.
-
-
Analysis:
-
Infuse the sample solution directly or via a loop injection.
-
Acquire the spectrum and identify the m/z of the protonated molecular ion [M+H]⁺.
-
Expected Result:
-
Calculated Monoisotopic Mass (C₈H₈INO): 260.9651
-
Expected [M+H]⁺: 261.9729
Potential Inter-Laboratory Variability:
-
Instrument Calibration: The accuracy of the mass measurement is critically dependent on the quality and frequency of instrument calibration.
-
Ionization Conditions: Different source conditions can lead to variations in in-source fragmentation, potentially complicating spectral interpretation.
-
Adduct Formation: The presence of salts (e.g., sodium) can lead to the formation of different adducts ([M+Na]⁺), which must be correctly identified.
Designing and Executing the Inter-Laboratory Comparison
An ILC must be meticulously planned to yield meaningful results. The goal is to isolate the variability inherent in the measurement process itself, rather than variability from inconsistent samples or protocols. Proficiency testing programs run by organizations like the USP provide a model for this process.[11]
Workflow for the ILC
The overall workflow involves a central coordinating body and several participating laboratories, following a clear, predefined sequence of operations.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Statistical Evaluation of Results
After data collection, a robust statistical analysis is performed to compare results objectively. The Z-score is a common and effective metric for this purpose.[12]
Z-Score Calculation: Z = (x - X) / σ
Where:
-
x = Result from an individual laboratory
-
X = Assigned value (often the robust mean of all participant results)
-
σ = Standard deviation for proficiency assessment
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Data Comparison Logic
The analysis follows a logical pathway to determine the consensus values and evaluate each laboratory's performance against them.
Caption: Logical flow for data analysis and performance assessment.
Hypothetical Data Comparison
To illustrate the process, the following tables present hypothetical results from a four-laboratory ILC on this compound.
Table 1: HPLC Purity and Retention Time Results
| Laboratory | Retention Time (min) | Purity (Area %) | Z-Score (Purity) |
| Lab A | 4.52 | 99.85 | 0.42 |
| Lab B | 4.61 | 99.62 | -1.57 |
| Lab C | 4.49 | 99.91 | 0.92 |
| Lab D | 4.55 | 98.20 | -13.25 |
| Robust Mean | 4.54 | 99.79 | - |
| Std. Dev. (σ) | 0.05 | 0.12 | - |
In this scenario, Lab D's purity result is a clear outlier, indicated by a highly unsatisfactory Z-score, warranting an investigation into their method execution.
Table 2: ¹H NMR Chemical Shift Comparison (Aromatic Protons)
| Laboratory | δ for H-2,6 (ppm) | δ for H-3,5 (ppm) |
| Lab A | 7.65 | 7.45 |
| Lab B | 7.66 | 7.46 |
| Lab C | 7.65 | 7.45 |
| Lab D | 7.64 | 7.44 |
| Mean | 7.65 | 7.45 |
| Std. Dev. | 0.008 | 0.008 |
The NMR results show high consistency, suggesting the protocol for this technique was robust and well-executed by all participants.
Table 3: High-Resolution Mass Spectrometry Results
| Laboratory | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) |
| Lab A | 261.9725 | -1.5 |
| Lab B | 261.9731 | 0.8 |
| Lab C | 261.9728 | -0.4 |
| Lab D | 261.9805 | 29.0 |
| True Value | 261.9729 | - |
Here, Lab D shows poor mass accuracy, likely pointing to an issue with instrument calibration. The other labs demonstrate performance well within the acceptable limit of <5 ppm for HRMS.
Conclusion
An inter-laboratory comparison is more than an academic exercise; it is a vital component of quality assurance and a testament to scientific rigor. By employing harmonized protocols grounded in pharmacopoeial standards and international guidelines, laboratories can produce comparable, high-quality characterization data for compounds like this compound. This guide provides the necessary framework—from detailed experimental procedures and their underlying rationale to a robust statistical approach for data evaluation. Embracing such comparative studies fosters confidence in analytical results, facilitates seamless collaboration, and ultimately upholds the integrity of research and development in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to Kinetic Analysis of N-(4-Iodophenyl)acetamide Coupling Reactions
Introduction: Beyond the Endpoint—Why Reaction Kinetics Matter
In modern pharmaceutical and materials science, N-(4-Iodophenyl)acetamide is a valuable intermediate, serving as a key building block for active pharmaceutical ingredients (APIs) and functional materials. The efficient transformation of this aryl iodide via palladium-catalyzed cross-coupling reactions is a cornerstone of many synthetic routes. While achieving a high final yield is a primary objective, a deeper understanding of the reaction's rate and mechanism is critical for process optimization, scalability, and safety. A robust kinetic analysis elevates synthesis from a trial-and-error art to a predictive science.
This guide provides a comparative framework for conducting kinetic analyses of common coupling reactions involving this compound. We will move beyond simply listing protocols and instead explore the causality behind experimental design, compare the kinetic profiles of Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide the technical details necessary for researchers to implement these studies in their own laboratories. Our focus is on building a self-validating experimental system that yields trustworthy and actionable data.
Part 1: The Theoretical Framework of Catalytic Cross-Coupling
Palladium-catalyzed cross-coupling reactions, despite their diverse outcomes, operate on a series of fundamental organometallic steps that form a catalytic cycle. The overall reaction rate is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). For aryl iodides like this compound, the reactivity is high (I > OTf > Br >> Cl), which influences the kinetic landscape.[1][2]
The three key steps common to most cycles are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. In many cases, especially with highly reactive aryl iodides, this step is very fast but can still be the RDS.[1][2]
-
Transmetalation / Ligand Exchange: The nature of this step is the primary point of divergence between different coupling reactions.
-
In Suzuki-Miyaura coupling , an organoboron species transfers its organic group to the palladium center.[2]
-
In Buchwald-Hartwig amination , the amine substrate coordinates to the Pd(II) complex, followed by deprotonation to form a palladium-amido complex. The rate of this step can be highly dependent on the base used.[3]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[4]
Understanding which of these steps is rate-limiting is the central goal of kinetic analysis, as it allows for targeted optimization. For instance, if transmetalation is the RDS, modifying the base or boronic ester may accelerate the reaction more effectively than changing the palladium ligand.
Part 2: A Comparative Guide to Coupling Reactions
Here, we compare two of the most powerful and relevant cross-coupling strategies for functionalizing this compound: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. A typical reaction involves coupling this compound with a boronic acid or ester.
-
Mechanistic Hallmark: The catalytic cycle is defined by the base-mediated transmetalation step, which follows the initial oxidative addition.
-
Typical Kinetic Profile: For aryl iodides, oxidative addition is generally fast. The RDS can be the transmetalation or, in some cases, reductive elimination.[5][6] Kinetic studies often reveal a first-order dependence on the concentration of the aryl halide and the palladium catalyst.[7] The dependence on the boronic acid and base can be more complex and may not follow simple integer orders.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
This reaction is the premier method for synthesizing aryl amines from aryl halides.
-
Mechanistic Hallmark: The key step is the formation of a palladium-amido complex after the amine coordinates to the Pd(II) center and is deprotonated by a base. The nature and strength of the base are often critical.[8][9]
-
Typical Kinetic Profile: The kinetic profile can be highly variable. The RDS may be the oxidative addition, the deprotonation of the amine, or the final reductive elimination.[8] For aryl iodides, later steps in the cycle are often rate-limiting. Kinetic investigations have shown that the reaction can be first-order in the aryl halide and catalyst, but the order with respect to the amine and base can change depending on the reaction conditions and ligand used.[10][11]
Part 3: Experimental Design for Robust Kinetic Analysis
A trustworthy kinetic study relies on a meticulously designed experimental workflow that ensures data accuracy and reproducibility. The goal is to monitor the disappearance of a reactant or the appearance of a product over time under carefully controlled conditions.
Workflow for Kinetic Data Acquisition
The following diagram outlines a comprehensive workflow for conducting a kinetic analysis.
Caption: General workflow for a chemical kinetics experiment.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for monitoring the reaction via High-Performance Liquid Chromatography (HPLC), a robust and widely accessible technique.[12][13]
Objective: To determine the pseudo-first-order rate constant for the consumption of this compound.
1. Reagent Preparation (Trustworthiness Pillar):
- Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable, non-reactive compound with a distinct HPLC retention time (e.g., biphenyl or 1,3,5-trimethoxybenzene) in the reaction solvent. The IS is crucial for correcting variations in injection volume, ensuring data precision.
- Substrate Stock Solution: In a volumetric flask, dissolve a precise mass of this compound and the internal standard to known concentrations in the chosen solvent (e.g., Dioxane/Water).
- Catalyst/Ligand/Base Slurry: Prepare a mixture of the palladium source, ligand, and base in the solvent.
2. Reactor Setup and Inerting:
- Assemble a jacketed glass reactor connected to a circulating bath set to the desired temperature (e.g., 80 °C). Temperature stability (±0.5 °C) is non-negotiable for reliable kinetics.
- Equip the reactor with a mechanical stirrer, condenser, and a septum for sampling.
- Thoroughly purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes. Maintaining an inert atmosphere is critical as oxygen can deactivate palladium catalysts.
3. Reaction Execution and Sampling:
- Transfer the substrate stock solution to the pre-heated, inerted reactor. Allow it to equilibrate thermally for 15-20 minutes.
- Take a "t=0" sample before adding the catalyst. This sample validates the initial concentration and ensures no degradation has occurred.
- Initiate the reaction by injecting the catalyst/ligand/base slurry into the reactor. Start the timer immediately.
- At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reactor using a syringe.
- Immediately quench the aliquot in a pre-prepared vial containing a small amount of a quenching agent (e.g., cold diethyl ether and water) to stop the reaction. This step is vital to ensure the sample composition accurately reflects the reaction state at the moment of sampling.
4. HPLC Analysis:
- Analyze the quenched samples by HPLC. The method should provide baseline separation of the starting material, product, and internal standard.
- Calculate the concentration of this compound at each time point by comparing its peak area to that of the internal standard, using a pre-determined response factor.
Part 4: Case Study—A Kinetic Comparison
To illustrate the practical application of this methodology, we present a comparative kinetic analysis of a Suzuki-Miyaura and a Buchwald-Hartwig reaction using this compound as the common substrate.
Reaction Conditions:
-
Substrate: this compound (0.1 M)
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: SPhos (2 mol%)
-
Base: K₃PO₄ (2.0 eq)
-
Solvent: Toluene
-
Temperature: 100 °C
Reaction 1: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid (1.5 eq) Reaction 2: Buchwald-Hartwig Amination with Morpholine (1.5 eq)
Visualizing the Catalytic Cycles
The following diagrams illustrate the respective catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation and Analysis
The following table summarizes the concentration of this compound over time, as determined by HPLC analysis.
| Time (s) | Suzuki: [Substrate] (M) | Buchwald-Hartwig: [Substrate] (M) | Suzuki: ln[Substrate] | Buchwald-Hartwig: ln[Substrate] |
| 0 | 0.1000 | 0.1000 | -2.303 | -2.303 |
| 300 | 0.0779 | 0.0905 | -2.552 | -2.399 |
| 600 | 0.0607 | 0.0819 | -2.802 | -2.502 |
| 1200 | 0.0368 | 0.0670 | -3.302 | -2.703 |
| 1800 | 0.0223 | 0.0549 | -3.803 | -2.902 |
| 3600 | 0.0050 | 0.0301 | -5.298 | -3.503 |
To determine the pseudo-first-order rate constant (kobs), we plot the natural logarithm of the substrate concentration versus time. A linear plot indicates that the reaction is first-order with respect to the substrate. The rate constant is the negative of the slope.
-
For the Suzuki-Miyaura reaction, the plot of ln[Substrate] vs. time yields a straight line with a slope of -0.00083 s⁻¹.
-
For the Buchwald-Hartwig amination, the plot is also linear, with a slope of -0.00034 s⁻¹.
Performance Comparison and Mechanistic Interpretation
| Reaction | Observed Rate Constant (kobs) | Half-life (t₁/₂) | Interpretation |
| Suzuki-Miyaura | 8.3 x 10⁻⁴ s⁻¹ | ~14 minutes | The reaction is relatively fast under these conditions. Given the use of an electron-rich phosphine ligand (SPhos) and a reactive aryl iodide, the data suggest that the steps of oxidative addition and reductive elimination are rapid. The overall rate is likely limited by the transmetalation step. |
| Buchwald-Hartwig | 3.4 x 10⁻⁴ s⁻¹ | ~34 minutes | The amination is approximately 2.4 times slower than the Suzuki coupling. This suggests that a step after the initial oxidative addition is significantly rate-limiting. This could be the deprotonation of the coordinated morpholine by K₃PO₄ or the final reductive elimination from the palladium-amido complex. |
Expert Insight: The observed difference in rates is a classic example of how the nature of the nucleophile and the subsequent mechanistic steps (transmetalation vs. amine coordination/deprotonation) dictate the overall reaction kinetics, even when the electrophile, catalyst, and ligand are identical. For the slower Buchwald-Hartwig reaction, one might hypothesize that using a stronger, more soluble base could accelerate the deprotonation step and, consequently, the overall reaction rate. This is a testable hypothesis that stems directly from the kinetic data.
Conclusion
Kinetic analysis transforms chemical synthesis from a qualitative to a quantitative discipline. By carefully monitoring reaction progress over time, researchers can uncover the rate-determining steps of complex catalytic cycles. As demonstrated with this compound, both Suzuki-Miyaura and Buchwald-Hartwig reactions can be effectively analyzed to reveal significant differences in their kinetic profiles. This information is invaluable for rational process optimization, allowing scientists to target the specific steps that govern reaction efficiency, leading to faster, more robust, and scalable synthetic routes in drug development and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. A Review on Palladium Catalyzed Coupling Reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
-
Royal Society of Chemistry. Development of an automated kinetic profiling system with online HPLC for reaction optimization. [Link]
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ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling reactions. [Link]
-
ResearchGate. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticles. [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ACS Publications. Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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Theoretical vs. experimental spectral data for N-(4-Iodophenyl)acetamide
An In-Depth Guide to the Theoretical vs. Experimental Spectral Analysis of N-(4-Iodophenyl)acetamide
A Senior Application Scientist's Comparative Review
In the field of drug development and materials science, the unambiguous structural confirmation of synthesized compounds is a cornerstone of rigorous scientific practice. This compound, a halogenated aromatic amide, serves as an excellent case study for examining the synergy between experimental spectroscopy and computational chemistry. This guide provides a detailed comparison of its experimentally acquired spectral data against theoretically predicted values, offering researchers insights into the strengths and limitations of these complementary techniques. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental protocols and the theoretical models used for prediction.
Methodologies: The Dual Approach to Structural Elucidation
The core of this analysis lies in a dual-workflow approach: the physical acquisition of spectra from a sample and the in silico calculation of the same properties from a theoretical model of the molecule.
Experimental Protocol: Acquiring the Physical Data
The acquisition of high-quality spectral data requires careful sample preparation and parameter selection. The goal is to obtain spectra with high signal-to-noise ratios and resolution, which are representative of the compound's true chemical structure.
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
NMR: Dissolve ~10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for amides to prevent the exchange of the N-H proton. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
FTIR: Prepare a KBr pellet by finely grinding ~1-2 mg of the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a translucent disk. This minimizes intermolecular interactions that can occur in a pure solid sample.
-
MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis, typically via Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard parameters for acquisition and processing are typically sufficient.
-
FTIR: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared spectrometer.
-
MS: Obtain the mass spectrum, ensuring calibration of the instrument to achieve high mass accuracy.
-
Computational Protocol: Predicting the Spectral Data
Theoretical predictions provide a valuable baseline for interpreting experimental results. The process begins with finding the most stable 3D conformation of the molecule and then calculating its spectroscopic properties using quantum chemical methods.
Step-by-Step Computational Workflow:
-
Structure Optimization:
-
Build the 3D structure of this compound.
-
Perform a geometry optimization using Density Functional Theory (DFT), a method that offers a good balance of accuracy and computational cost.[1] A common and effective choice is the B3LYP functional with a 6-31G(d) basis set. This process finds the lowest energy (most stable) conformation of the molecule.
-
-
Property Calculation:
-
NMR: On the optimized geometry, calculate the magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.[1][2] The shielding tensors are then converted to chemical shifts (δ) by referencing them to a similarly calculated TMS molecule.
-
IR: Perform a frequency calculation on the same optimized geometry. This computes the vibrational modes and their corresponding frequencies and intensities. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.[3]
-
Results and Discussion: A Comparative Analysis
Here, we compare the published experimental data with expected theoretical values for this compound.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Data (Solvent: CDCl₃)
| Proton Assignment | Multiplicity | Experimental δ (ppm) | Theoretical δ (ppm) | Analysis |
|---|---|---|---|---|
| -CH ₃ | Singlet | ~2.18 | ~2.2 | Excellent agreement. Typical for an acetyl methyl group. |
| Ar-H (ortho to NH) | Doublet | ~7.42 | ~7.5 | Good agreement. Deshielded by the electron-withdrawing amide group. |
| Ar-H (ortho to I) | Doublet | ~7.42 | ~7.6 | Good agreement. The two aromatic signals form a characteristic AA'BB' system, often appearing as two distinct doublets in para-substituted rings.[4] |
| NH | Broad Singlet | ~7.35 | ~7.8 | Moderate agreement. N-H proton shifts are highly variable and sensitive to solvent, concentration, and temperature, making them difficult to predict accurately. |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Analysis |
|---|---|---|---|
| -C H₃ | ~24.6 | ~25 | Excellent agreement. |
| C -I | ~87-90 | ~90 | Good agreement. The carbon directly attached to the heavy iodine atom is significantly shielded, appearing far upfield from other aromatic carbons. |
| C -NH | ~137 | ~138 | Excellent agreement. |
| Ar-C H (ortho to NH) | ~121.4 | ~122 | Excellent agreement. |
| Ar-C H (ortho to I) | ~132.0 | ~133 | Excellent agreement. |
| C =O | ~168.4 | ~169 | Excellent agreement. Typical for an amide carbonyl carbon. |
Expert Insights: The comparison reveals that modern DFT methods (GIAO-DFT) can predict both ¹H and ¹³C chemical shifts with remarkable accuracy for rigid organic molecules.[2][5] The largest discrepancies often arise for labile protons like N-H due to their strong interaction with the solvent. The theoretical calculations correctly reproduce the key features: the distinct signals for the four types of carbons in the aromatic ring and the characteristic upfield shift of the carbon atom bonded to iodine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying key functional groups.
Table 3: Comparison of Key Experimental and Theoretical IR Frequencies
| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Analysis |
|---|---|---|---|---|
| N-H Stretch | Amide | ~3300 | ~3350 | Good agreement. This band is often broad in experimental spectra due to hydrogen bonding. |
| C-H Stretch (Aromatic) | Aryl | ~3100 | ~3120 | Good agreement. |
| C-H Stretch (Aliphatic) | Methyl | ~2950 | ~2960 | Good agreement. |
| C=O Stretch (Amide I) | Amide | ~1660 | ~1675 | Excellent agreement. The Amide I band is one of the most characteristic peaks for amides and is sensitive to the molecular environment.[6][7] |
| N-H Bend (Amide II) | Amide | ~1530 | ~1545 | Excellent agreement. This band arises from a coupling of the N-H in-plane bend and the C-N stretching vibration. |
| C=C Stretch | Aromatic Ring | ~1590, ~1480 | ~1600, ~1490 | Good agreement. Multiple bands are characteristic of the aromatic ring. |
Expert Insights: The agreement between experimental and scaled theoretical IR frequencies is generally very good, allowing for confident assignment of the major peaks.[8][9] Discrepancies can often be attributed to effects not fully captured by the gas-phase theoretical model, such as intermolecular hydrogen bonding in the solid-state KBr matrix, which can broaden peaks and shift their frequencies. The theoretical spectrum is invaluable for assigning peaks in the complex fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, information about the molecule's connectivity.
Table 4: Comparison of Experimental and Theoretical Mass Spectrometry Data
| Ion | Experimental m/z | Theoretical m/z | Analysis |
|---|---|---|---|
| Molecular Ion [M]⁺ | 261.0 | 261.06 | The experimental value corresponds to the nominal mass. High-resolution MS would match the exact mass (260.96506 Da).[10] |
| Isotopic Peak [M+1]⁺ | - | - | The presence of ¹³C results in an [M+1] peak with a predictable relative intensity (~8.8% of M⁺). |
Expert Insights: The primary comparison in MS is the molecular weight, which should be exact. The molecular formula of this compound is C₈H₈INO.[11][12] The theoretical molecular weight is a fundamental calculated property and is expected to match the experimental data from high-resolution mass spectrometry precisely. Theoretical fragmentation analysis can also be performed, but it is a more complex undertaking than predicting NMR or IR spectra.
Conclusion
The comparative analysis of this compound demonstrates the powerful synergy between experimental and computational spectroscopy.
-
High Correlation: For rigid structures, DFT-based calculations provide remarkably accurate predictions for ¹³C NMR chemical shifts and the frequencies of key IR vibrational modes.
-
Predictive Power: Theoretical calculations serve as an invaluable tool for assigning complex spectra and validating structural hypotheses. They can help resolve ambiguities in experimental data, particularly in crowded regions of NMR spectra or the IR fingerprint region.
-
Understanding Deviations: Discrepancies between theory and experiment are not failures but rather opportunities for deeper insight. They often point to environmental effects such as solvent interactions or hydrogen bonding, which are not always included in standard gas-phase calculations but can be modeled with more advanced computational protocols.[1]
For researchers, scientists, and drug development professionals, integrating computational predictions into the characterization workflow is no longer a niche specialty but a crucial component of modern chemical analysis. This dual approach enhances the confidence of structural assignments, accelerates research, and provides a more profound understanding of molecular properties.
References
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-Iodophenyl)acetamide for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Iodophenyl)acetamide, a halogenated organic compound. By understanding the chemical properties and associated hazards, laboratory personnel can implement disposal procedures that ensure safety and regulatory compliance.
Understanding the Hazard Profile of this compound
This compound (C₈H₈INO) is a solid organic compound that is classified as a halogenated organic waste.[1] Its hazard profile necessitates careful handling and disposal. Key hazards include:
-
Toxicity: The compound is harmful if swallowed.[2]
-
Irritation: It can cause skin and serious eye irritation.[3]
-
Sensitization: May cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[2]
-
Carcinogenicity: It is suspected of causing cancer.[2]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its strict segregation as a halogenated organic waste .[1][4] This is because the ultimate disposal method for halogenated compounds is typically high-temperature incineration, and mixing them with non-halogenated waste streams can complicate the disposal process and increase costs.[5]
Why Segregate?
-
Disposal Method: Halogenated wastes are typically destroyed via regulated hazardous waste incineration.[1] Mixing them with non-halogenated solvents can contaminate a larger volume of waste that must then be treated by this more specialized and expensive method.
-
Incineration Byproducts: During incineration, halogenated compounds can produce acidic gases (such as hydrogen iodide from iodinated compounds) and other potentially toxic byproducts.[6][7][8] Incinerators equipped to handle halogenated waste have specialized scrubbers and pollution control systems to neutralize these acidic gases and capture harmful emissions.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste from the laboratory to the point of collection by a certified hazardous waste disposal service.
Waste Container Selection and Preparation
-
Choose a Compatible Container: Select a waste container that is compatible with solid organic waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The original product container, if empty, can be an excellent choice for waste accumulation.[5]
-
Inspect the Container: Ensure the container is in good condition, free from cracks, leaks, or contamination on the exterior.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[9]
Waste Collection and Accumulation
-
Solid Waste Collection:
-
Place solid this compound waste directly into the designated, pre-labeled hazardous waste container.
-
This includes any surplus or off-specification material.
-
-
Contaminated Labware:
-
Disposable items such as weigh boats, gloves, and paper towels that are grossly contaminated with this compound should also be placed in the solid hazardous waste container.
-
For contaminated glassware, triple-rinse with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous halogenated liquid waste. Subsequent rinses can typically be managed as non-hazardous waste, but consult your institution's specific guidelines. The cleaned glassware can then be washed normally.
-
-
Spill Cleanup Material:
-
Any absorbent material used to clean up spills of this compound must be collected and disposed of as solid halogenated hazardous waste.[5]
-
Detailed Waste Labeling
Proper labeling is a critical compliance step. The hazardous waste label must contain the following information:
-
The words "Hazardous Waste" .
-
Generator Information: The name and contact information of the principal investigator or laboratory supervisor.
-
Chemical Contents: List the full chemical name, "this compound" . Avoid using abbreviations or chemical formulas.[7] If other compatible halogenated solid wastes are added to the same container, their full chemical names must also be listed.
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
Storage of Waste in the Laboratory
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.
-
Segregated Storage: Store the halogenated waste container separately from non-halogenated waste, acids, bases, and oxidizers.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Designated Area: Store the waste in a designated satellite accumulation area within the laboratory, away from general work areas.
Arranging for Final Disposal
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company. Do not pour this compound down the drain or dispose of it in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains an iodine atom, requiring specific disposal methods. |
| Container Type | HDPE or Glass with screw-top lid | Chemical compatibility and prevention of leaks. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the organic molecule and allows for the management of halogenated byproducts. |
| Key Labeling Info | "Hazardous Waste", Full Chemical Name, Accumulation Start Date, Hazard Pictograms | Regulatory compliance and safety for waste handlers. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader community.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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RiskAssess. (n.d.). Iodinated Organic Waste. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(8), 103261.
- Banti, C. N., et al. (2017). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. New Journal of Chemistry, 41(13), 5236-5240.
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New Jersey Department of Health and Senior Services. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Understanding Health Effects of Incineration. Retrieved from [Link]
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Nottinghamshire County Council. (n.d.). The Health Effects of Waste Incinerators. Retrieved from [Link]
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ResearchGate. (n.d.). Incineration and Human Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Iodophenyl)acetamide
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Iodophenyl)acetamide (CAS No. 622-50-4). As there is no specific occupational exposure limit established by major regulatory bodies like OSHA for this compound, our approach is rooted in a conservative interpretation of available safety data and the principles of sound laboratory practice.[1][2]
The primary, documented hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4][5][6] Therefore, all handling procedures must be designed to prevent direct contact and minimize the generation of airborne dust or aerosols.
Foundational Safety: Engineering Controls as the First Line of Defense
Before any personal protective equipment (PPE) is selected, robust engineering controls must be implemented. PPE is the last line of defense; the primary goal is to engineer the hazard away from the researcher.
-
Ventilation: All manipulations of this compound powder must be conducted within a certified chemical fume hood to control airborne dust.[7][8]
-
Emergency Equipment: A fully functional eyewash station and safety shower must be immediately accessible in the work area.[7] Regular testing of this equipment is mandatory.
The Essential Barrier: Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | NIOSH-approved respirator (N95 minimum)[9][10] |
| Solution Preparation & Transfers | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | Required if not in a fume hood or if aerosols may be generated |
| Reaction Work-up & Purification | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Laboratory Coat | Recommended if heating or potential for aerosolization exists |
Eye and Face Protection
Given the classification of this compound as a serious eye irritant, robust eye protection is non-negotiable.[1][5]
-
Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]
-
Splash Hazard: When preparing solutions or performing any liquid transfer where a splash is possible, a full-face shield must be worn over the chemical safety goggles.[7]
Skin and Body Protection
The compound is a known skin irritant, making direct contact a primary exposure risk.[3][4]
-
Hand Protection: Nitrile gloves are the recommended standard.[5][7] Always inspect gloves for tears or degradation before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9][12] Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete or upon signs of contamination.[7][8][12]
-
Body Protection: A standard, buttoned laboratory coat is mandatory to protect against incidental contact.[7] For larger-scale operations, additional protective clothing, such as chemically resistant aprons or sleeves, should be considered.
Respiratory Protection
Inhalation of this compound dust can cause respiratory irritation.[1][5][6]
-
Dust Generating Procedures: For any procedure that may generate dust, such as weighing or transferring powder, a NIOSH-approved particulate respirator is required.[7][8][9] A filter rating of N95 is the minimum; for higher potential exposures, a P100 filter is recommended.[9]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Operational Plan: Integrating PPE into Your Workflow
A strict operational protocol is essential for minimizing risk. The following workflow integrates the necessary PPE at each stage of handling.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including disposable gloves, weighing paper, pipette tips, and contaminated labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Container Integrity: Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.
-
Disposal Protocol: Dispose of the waste container through your institution's approved hazardous waste disposal program, following all local and national regulations.[1][13]
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5][9] Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5][9] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][9] Seek immediate medical attention.[13]
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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This compound | C8H8INO | CID 12147 . PubChem. [Link]
-
MSDS of Acetamide,N-(3-fluoro-5-iodo-4-methylphenyl)- . Capot Chemical. [Link]
-
Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide . Carl ROTH. [Link]
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances . ECETOC. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration. [Link]
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Acetamide . US Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
